molecular formula CrP B1607373 Chromium phosphide CAS No. 26342-61-0

Chromium phosphide

Cat. No.: B1607373
CAS No.: 26342-61-0
M. Wt: 82.97 g/mol
InChI Key: ZTPQLYJGPLYBPS-UHFFFAOYSA-N
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Description

Chromium phosphide is a useful research compound. Its molecular formula is CrP and its molecular weight is 82.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

26342-61-0

Molecular Formula

CrP

Molecular Weight

82.97 g/mol

IUPAC Name

phosphanylidynechromium

InChI

InChI=1S/Cr.P

InChI Key

ZTPQLYJGPLYBPS-UHFFFAOYSA-N

SMILES

P#[Cr]

Canonical SMILES

P#[Cr]

Other CAS No.

26342-61-0

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Chromium Phosphides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structures of various chromium phosphide compounds, including CrP, Cr₂P, Cr₃P, and CrP₂. It details their crystallographic parameters, experimental protocols for synthesis and characterization, and visualizations of their atomic arrangements.

Introduction to Chromium Phosphides

Chromium phosphides are a family of inorganic compounds with diverse physical and chemical properties, making them subjects of interest in materials science and catalysis. Their crystal structures are fundamental to understanding their behavior and potential applications. This guide focuses on the detailed structural analysis of the most common this compound stoichiometries.

Crystal Structure Data

The crystallographic data for various this compound phases have been determined primarily through single-crystal and powder X-ray diffraction techniques. The key structural parameters are summarized in the tables below for easy comparison.

Table 1: Crystallographic Data for this compound (CrP)
ParameterValue
Crystal SystemOrthorhombic
Space GroupPnma (No. 62)
Lattice Parametersa = 5.335 Å
b = 3.063 Å
c = 5.948 Å
α = β = γ = 90°
Formula Units (Z)4

Atomic Coordinates and Wyckoff Positions for CrP:

AtomWyckoff Positionxyz
Cr4c0.0040.250.191
P4c0.1870.250.573
Table 2: Crystallographic Data for Dithis compound (Cr₂P)
ParameterValue
Crystal SystemOrthorhombic
Space GroupPnma (No. 62)
Lattice Parametersa = 5.648 Å
b = 3.513 Å
c = 6.608 Å
α = β = γ = 90°
Formula Units (Z)4

Atomic Coordinates and Wyckoff Positions for Cr₂P:

AtomWyckoff Positionxyz
Cr14c0.0350.250.820
Cr24c0.1470.250.428
P4c0.2480.250.083
Table 3: Crystallographic Data for Trithis compound (Cr₃P)
ParameterValue
Crystal SystemTetragonal
Space GroupI-4 (No. 82)
Lattice Parametersa = 9.176 Å
b = 9.176 Å
c = 4.564 Å
α = β = γ = 90°
Formula Units (Z)8

Atomic Coordinates and Wyckoff Positions for Cr₃P:

AtomWyckoff Positionxyz
Cr18g0.1330.1000.240
Cr28g0.3800.2400.000
Cr38g0.0000.5000.250
P8g0.2900.0500.500
Table 4: Crystallographic Data for Chromium Diphosphide (CrP₂)
ParameterValue
Crystal SystemMonoclinic
Space GroupC2/m (No. 12)
Lattice Parametersa = 8.12 Å
b = 3.01 Å
c = 7.05 Å
α = γ = 90°, β = 119.43°
Formula Units (Z)4

Atomic Coordinates and Wyckoff Positions for CrP₂:

AtomWyckoff Positionxyz
Cr4i0.842100.2952
P14i0.64450.50.0289
P24i0.89860.50.5963

Experimental Protocols

Synthesis of Single Crystals

High-quality single crystals are essential for accurate crystal structure determination. Chemical Vapor Transport (CVT) and the Flux Method are two common techniques for growing this compound single crystals.

3.1.1. Chemical Vapor Transport (CVT) Method

The CVT method relies on a reversible chemical reaction to transport a solid material via the gas phase. A temperature gradient drives the transport from a source zone to a cooler growth zone.

  • General Protocol:

    • Precursor Materials: High-purity chromium and red phosphorus powders are used as starting materials.

    • Transport Agent: A halogen, typically iodine (I₂) or bromine (Br₂), is used as the transport agent.

    • Ampoule Preparation: The precursors and transport agent are sealed in a quartz ampoule under vacuum.

    • Furnace Setup: The ampoule is placed in a two-zone tube furnace with a defined temperature gradient.

    • Growth: The source zone is heated to a higher temperature (e.g., 900-1000°C) while the growth zone is maintained at a slightly lower temperature (e.g., 800-900°C). The specific temperatures depend on the desired phosphide phase.

    • Crystal Recovery: After a growth period of several days to weeks, the furnace is cooled, and the single crystals are harvested from the growth zone.

CVT_Workflow cluster_prep Ampoule Preparation cluster_growth Crystal Growth in Furnace cluster_recovery Crystal Recovery Precursors Cr + P Powders Seal Seal in Quartz Ampoule (Vacuum) Precursors->Seal TransportAgent Halogen (I₂ or Br₂) TransportAgent->Seal Furnace Two-Zone Furnace Seal->Furnace Source Source Zone (T₂) GrowthZone Growth Zone (T₁) T₁ < T₂ Cool Cool Furnace GrowthZone->Cool Harvest Harvest Single Crystals Cool->Harvest

Fig. 1: Chemical Vapor Transport Workflow

3.1.2. Flux Method

The flux method involves dissolving the constituent elements in a molten salt (the flux) and then slowly cooling the mixture to allow crystals to precipitate.

  • General Protocol:

    • Constituents: High-purity chromium and phosphorus are used.

    • Flux: A low-melting-point metal or salt, such as tin (Sn) or a eutectic mixture of salts, is chosen as the flux.

    • Crucible: The constituents and flux are placed in an inert crucible (e.g., alumina or quartz).

    • Sealing: The crucible is often sealed in a quartz ampoule under vacuum to prevent oxidation and loss of volatile components.

    • Heating and Cooling: The mixture is heated to a high temperature to ensure complete dissolution, then slowly cooled over an extended period to promote crystal growth.

    • Crystal Separation: The excess flux is removed, often by inverting the crucible while hot to decant the molten flux or by dissolving the solidified flux in a suitable solvent.

Flux_Method_Workflow cluster_prep Preparation cluster_growth Growth cluster_separation Separation Constituents Cr + P Crucible Place in Crucible Constituents->Crucible Flux Flux (e.g., Sn) Flux->Crucible Heat Heat to Dissolve Crucible->Heat Cool Slow Cooling Heat->Cool RemoveFlux Remove Excess Flux Cool->RemoveFlux Crystals Single Crystals RemoveFlux->Crystals

Fig. 2: Flux Method Workflow
X-ray Diffraction (XRD)

3.2.1. Single-Crystal X-ray Diffraction

This technique provides the most accurate determination of crystal structures.

  • Experimental Protocol:

    • Crystal Selection and Mounting: A suitable single crystal is selected and mounted on a goniometer head.

    • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated. Data is typically collected over a wide range of angles to ensure completeness.

    • Data Processing: The raw diffraction data is processed to determine the unit cell parameters and the intensities of the Bragg reflections.

    • Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to obtain an initial structural model. This model is then refined against the experimental data using least-squares methods to obtain the final atomic coordinates and displacement parameters.

3.2.2. Powder X-ray Diffraction and Rietveld Refinement

Powder XRD is used for phase identification and for refining crystal structures when single crystals are not available. The Rietveld method is a powerful technique for analyzing powder diffraction data.

  • Experimental Protocol:

    • Sample Preparation: A polycrystalline sample is finely ground to ensure random orientation of the crystallites.

    • Data Collection: The powder sample is exposed to a monochromatic X-ray beam, and the diffracted intensity is measured as a function of the scattering angle (2θ).

    • Rietveld Refinement:

      • Initial Model: A starting structural model is required, including the space group, approximate lattice parameters, and atomic positions.

      • Profile Fitting: A calculated diffraction pattern is generated based on the model and instrumental parameters.

      • Least-Squares Refinement: The parameters of the model (structural and instrumental) are adjusted iteratively to minimize the difference between the calculated and observed diffraction patterns.

Rietveld_Refinement_Logic Start Start with Initial Structural Model Calculate Calculate Powder Diffraction Pattern Start->Calculate Compare Compare Calculated and Observed Patterns Calculate->Compare Refine Refine Structural and Instrumental Parameters (Least Squares) Compare->Refine Converged Converged? Refine->Converged Converged->Calculate No Final Final Crystal Structure Converged->Final Yes Observed Observed Data Observed->Compare

Fig. 3: Rietveld Refinement Logical Flow
Neutron Diffraction

Neutron diffraction is particularly useful for determining the magnetic structure of materials, as neutrons interact with the magnetic moments of atoms.

  • Experimental Protocol for Magnetic Structure Determination:

    • Sample Preparation: A powder sample is loaded into a sample holder suitable for low-temperature measurements.

    • Data Collection: Neutron diffraction patterns are collected at temperatures above and below the magnetic ordering temperature.

    • Data Analysis: The diffraction pattern collected above the ordering temperature contains only nuclear scattering. The pattern collected below the ordering temperature contains both nuclear and magnetic scattering. Subtracting the high-temperature data from the low-temperature data can isolate the magnetic scattering.

    • Magnetic Structure Refinement: The magnetic peaks are indexed, and a magnetic structure model is proposed. The model is then refined against the magnetic scattering data to determine the arrangement and orientation of the magnetic moments in the crystal lattice.

Neutron_Diffraction_Workflow cluster_data Data Collection cluster_analysis Data Analysis cluster_refinement Structure Refinement Data_HighT Collect Diffraction Pattern (T > T_N) Subtract Subtract High-T Data from Low-T Data Data_HighT->Subtract Data_LowT Collect Diffraction Pattern (T < T_N) Data_LowT->Subtract Isolate Isolate Magnetic Scattering Subtract->Isolate Model Propose Magnetic Structure Model Isolate->Model Refine Refine Model against Magnetic Scattering Data Model->Refine MagneticStructure Determine Magnetic Structure Refine->MagneticStructure

Fig. 4: Neutron Diffraction for Magnetic Structure

Conclusion

This guide has provided a detailed overview of the crystal structures of CrP, Cr₂P, Cr₃P, and CrP₂. The presented crystallographic data, along with the experimental protocols for synthesis and characterization, offer a valuable resource for researchers in materials science and related fields. The visualization of experimental workflows and logical relationships aims to enhance the understanding of the methodologies involved in the structural analysis of these important materials.

An In-depth Technical Guide to the Electronic Band Structure of Chromium Phosphide (CrP)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Material Science Professionals

Executive Summary

Chromium phosphide (CrP) is a binary inorganic compound that has garnered interest for its metallic conductivity, thermal stability, and resistance to corrosion, making it a candidate for applications such as protective coatings and catalysis[1]. A fundamental understanding of its electronic properties is paramount for the exploration and optimization of these applications. This guide provides a comprehensive technical overview of the electronic band structure of this compound, integrating theoretical calculations with frameworks for experimental verification. We present crystallographic and magnetic data, detailed theoretical electronic structure based on Density Functional Theory (DFT), and standardized protocols for both material synthesis and advanced characterization techniques.

Crystal and Magnetic Structure

The electronic properties of a solid are intrinsically linked to its crystal lattice and magnetic ordering. CrP crystallizes in an orthorhombic structure, which dictates the symmetry and periodicity of the potential experienced by the electrons.

2.1 Crystallographic Data

CrP adopts the MnP-type crystal structure. Detailed crystallographic information, sourced from the Materials Project database, is summarized in the table below[2].

PropertyValueCite
Crystal SystemOrthorhombic[3]
Space GroupPnma[2]
Space Group Number62[2]
Lattice Constant, a3.063 Å[2]
Lattice Constant, b5.335 Å[2]
Lattice Constant, c5.948 Å[2]
Unit Cell Volume97.19 ų[2]
Density (calculated)5.67 g/cm³[2]

2.2 Magnetic Properties

Understanding the magnetic state of CrP is crucial, as magnetic ordering can significantly alter the electronic band structure by breaking spin degeneracy. Neutron diffraction studies on CrP have shown no evidence of cooperative long-range magnetic ordering (i.e., ferromagnetism or antiferromagnetism) at temperatures above 17 K[4]. Any ordered magnetic moment at 17 K is estimated to be less than 0.2 Bohr magnetons (μB) per chromium atom[4]. Therefore, for most practical purposes and at typical operating temperatures, CrP can be considered a non-magnetic or paramagnetic material, simplifying the interpretation of its fundamental electronic structure.

Theoretical Electronic Band Structure

First-principles calculations based on Density Functional Theory (DFT) are powerful tools for predicting the electronic band structure of crystalline solids[5].

3.1 Computational Methodology

The electronic band structure of CrP has been calculated using the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) as the exchange-correlation functional[2]. These calculations solve the Kohn-Sham equations for the periodic crystal lattice to determine the electron energy levels (bands) as a function of crystal momentum (k-vector) along high-symmetry directions in the first Brillouin zone.

3.2 Band Structure and Density of States (DOS)

The calculated band structure for CrP is presented alongside its projected density of states.

  • Band Structure Analysis: The band structure diagram for CrP reveals multiple bands crossing the Fermi level (set to 0 eV). This is the definitive characteristic of a metal, indicating that there is no energy gap between the valence and conduction bands. The absence of a band gap facilitates the movement of electrons, leading to metallic conductivity, which is consistent with experimental observations of CrP films[1].

  • Density of States (DOS) Analysis: The DOS plot provides insight into the contribution of different atomic orbitals to the electronic states at various energy levels.

    • Near the Fermi level, the states are predominantly derived from the Chromium (Cr) 3d orbitals . This is typical for transition metal compounds and indicates that these d-electrons are primarily responsible for the material's conductivity and other electronic properties.

    • The Phosphorus (P) 3p orbitals contribute significantly to states at lower energies (further below the Fermi level), forming strong covalent bonds with the Cr atoms.

    • The hybridization between Cr-d and P-p orbitals is evident across the valence region, signifying the covalent nature of the bonding in CrP.

Calculated Electronic PropertiesValue / DescriptionCite
Electronic NatureMetallic[2]
Band Gap0 eV[2]
Primary Contribution near Fermi LevelCr 3d orbitals[2]

Experimental Verification Framework: ARPES

While DFT provides a robust theoretical model, experimental verification is crucial. Angle-Resolved Photoemission Spectroscopy (ARPES) is the most direct and powerful experimental technique for mapping the occupied electronic band structure of a crystalline solid[6].

4.1 Principles of ARPES

ARPES is based on the photoelectric effect. A single-crystal sample held in ultra-high vacuum (UHV) is irradiated with monochromatic photons (typically UV or soft X-rays)[6]. The incident photon excites an electron, causing it to be ejected from the material's surface. By measuring the kinetic energy (E_kin) and the emission angle (θ, φ) of the photoelectron, one can determine its binding energy (E_B) and its crystal momentum parallel to the surface (k_∥) using the principles of energy and momentum conservation[7][8]. By systematically collecting data over a range of emission angles, a map of the E vs. k relationship—the band structure—can be constructed[9].

4.2 Status of Experimental Data for CrP

Based on a thorough literature review, there is currently no publicly available ARPES data specifically for single-crystal CrP with the 1:1 stoichiometry. The acquisition of such data would be a significant contribution to the field, allowing for a direct comparison with the DFT predictions presented here and providing a more complete understanding of its electronic properties.

Methodologies and Protocols

Detailed experimental and computational procedures are essential for reproducible scientific results. The following sections outline standardized protocols for the synthesis of CrP single crystals and the characterization of their electronic structure.

5.1 Experimental Protocol: Single Crystal Synthesis of CrP via Flux Growth

High-quality single crystals are a prerequisite for ARPES experiments. The flux growth method is a suitable technique for synthesizing crystals of intermetallic compounds like CrP[10].

G cluster_prep Preparation cluster_growth Crystal Growth cluster_iso Isolation start 1. Select High-Purity Precursors (Cr powder, Red P, Sn flux) weigh 2. Weigh Stoichiometric Amounts (e.g., Cr:P in a 1:1 ratio with excess Sn flux) start->weigh load 3. Load into Alumina Crucible weigh->load seal 4. Seal Crucible in Quartz Tube (Evacuate and backfill with Ar) load->seal heat 5. Heat to High Temperature (e.g., 1100 °C) in a furnace seal->heat dwell 6. Homogenize Melt (Dwell for ~10 hours) heat->dwell cool 7. Slow Cool to Growth Temp. (e.g., 2 °C/hour down to 700 °C) dwell->cool centrifuge 8. Separate Crystals from Flux (Invert and centrifuge while hot) cool->centrifuge clean 9. Clean Crystals (Etch residual flux with dilute HCl) centrifuge->clean dry 10. Rinse and Dry (Rinse with ethanol/acetone, dry under vacuum) clean->dry

Caption: Workflow for single-crystal synthesis of CrP via the metallic flux method.

5.2 Computational Protocol: Density Functional Theory (DFT) Calculation

This workflow outlines the key steps for calculating the electronic band structure of a crystalline material like CrP using a plane-wave DFT package (e.g., VASP, Quantum ESPRESSO)[11][12].

G cluster_setup Setup cluster_calc Calculation cluster_post Post-Processing struct 1. Define Input Structure (Lattice parameters, atomic positions for CrP) params 2. Set Calculation Parameters (Functional: GGA-PBE, Pseudopotentials, Energy Cutoff) struct->params kpath 3. Define k-point Path (High-symmetry points in Brillouin Zone) params->kpath relax 4. Structural Relaxation (Optimize lattice and atomic positions) kpath->relax scf 5. Self-Consistent Field (SCF) (Calculate ground state charge density) relax->scf nscf 6. Non-SCF Calculation (Calculate eigenvalues along k-path) scf->nscf plot_bands 7. Plot Band Structure (Energy vs. k-vector) nscf->plot_bands plot_dos 8. Calculate & Plot DOS (Total and projected density of states) nscf->plot_dos analyze 9. Analyze Results (Identify metallic/insulating nature, orbital contributions) plot_bands->analyze plot_dos->analyze

Caption: Standard workflow for an ab initio DFT electronic structure calculation.

5.3 Experimental Protocol: Angle-Resolved Photoemission Spectroscopy (ARPES)

This protocol describes the general workflow for an ARPES experiment aimed at measuring the band structure of a single-crystal sample[6][13].

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis mount 1. Mount Single Crystal (Align crystallographic axes) load_lock 2. Introduce into UHV System (Via load-lock chamber) mount->load_lock cleave 3. In-situ Cleavage (Expose a clean, atomically flat surface at low temp.) load_lock->cleave position 4. Position Sample (Align with photon beam and analyzer focus) cleave->position irradiate 5. Irradiate with Monochromatic Photons (e.g., He Iα source at 21.2 eV) position->irradiate collect 6. Collect Photoelectrons (Measure intensity vs. E_kin and emission angle) irradiate->collect rotate 7. Rotate Sample (Map different directions in k-space) collect->rotate rotate->collect Repeat convert 8. Convert to E_B and k_∥ (Using conservation laws) rotate->convert plot_maps 9. Generate Intensity Maps (E vs. k plots, Fermi surface maps) convert->plot_maps compare 10. Compare with Theory (Validate DFT calculations) plot_maps->compare

Caption: General experimental workflow for an Angle-Resolved Photoemission Spectroscopy (ARPES) measurement.

References

An In-depth Technical Guide to the Magnetic Properties of Chromium Phosphide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium phosphide compounds represent a fascinating class of materials exhibiting a diverse range of magnetic phenomena, from simple paramagnetic and antiferromagnetic ordering to more complex helical and ferrimagnetic structures. The interplay between their crystal structures, stoichiometry, and the electronic configuration of chromium atoms gives rise to this rich magnetic behavior. This technical guide provides a comprehensive overview of the magnetic properties of various this compound compounds, detailing their synthesis, experimental characterization, and the fundamental relationships that govern their magnetic states. This information is crucial for researchers in materials science and condensed matter physics, and may offer insights for professionals in fields where magnetic materials play a role, such as in the development of novel therapeutic or diagnostic tools.

Magnetic Properties of this compound Compounds: A Comparative Overview

The magnetic properties of this compound compounds are highly dependent on their stoichiometry and crystal structure. A summary of the key magnetic parameters for several prominent this compound compounds is presented in the tables below.

Binary Chromium Phosphides
CompoundCrystal StructureMagnetic OrderingTransition Temperature (T_N, T_C) [K]Ordered Magnetic Moment (μ_B/Cr atom)
CrP Orthorhombic (MnP-type)Helical Antiferromagnetic~265 (T_N)~1.7
Cr₂P HexagonalAntiferromagnetic~113 (T_N)Not explicitly found
Cr₃P TetragonalNon-magnetic (Pauli Paramagnetic)Not applicableNot applicable
Cr₁₂P₇ HexagonalAntiferromagneticNot explicitly foundNot explicitly found
Ternary and Other this compound Compounds
CompoundCrystal StructureMagnetic OrderingTransition Temperature (T_N, T_C) [K]Ordered Magnetic Moment (μ_B/Cr atom)
CrPS₄ MonoclinicAntiferromagnetic~38 (T_N)Not explicitly found
KCrP₂S₇ MonoclinicAntiferromagnetic~21 (T_N)Not explicitly found
α-Cr₃(PO₄)₂ OrthorhombicWeak Ferrimagnet~29 (T_C)Not explicitly found
C-type Cr(PO₃)₃ MonoclinicAntiferromagnetic4.2 (T_N)Not explicitly found

Experimental Protocols

The characterization of the magnetic properties of this compound compounds relies on a suite of experimental techniques. Below are detailed methodologies for the synthesis and key characterization experiments.

Synthesis of this compound Powders (Solid-State Reaction)

This method is commonly used for producing polycrystalline samples of binary chromium phosphides.

Materials and Equipment:

  • High-purity chromium powder (99.9% or better)

  • Red phosphorus powder (99.999% or better)

  • Quartz ampoules

  • Tube furnace with temperature controller

  • Inert atmosphere glovebox

  • Agate mortar and pestle

  • Vacuum sealing system

Procedure:

  • Stoichiometric Weighing: Inside an inert atmosphere glovebox, weigh out stoichiometric amounts of chromium and red phosphorus powders according to the desired compound (e.g., for CrP, a 1:1 molar ratio).

  • Mixing: Thoroughly grind the powders together in an agate mortar and pestle to ensure homogeneous mixing.

  • Encapsulation: Transfer the mixed powder into a clean quartz ampoule.

  • Evacuation and Sealing: Evacuate the ampoule to a pressure of at least 10⁻³ Torr and seal it using a hydrogen-oxygen torch.

  • Heat Treatment:

    • Place the sealed ampoule in a tube furnace.

    • Slowly heat the ampoule to a specific temperature profile. For example, for the synthesis of CrP, a common procedure involves heating to 650°C for one week, followed by crushing the sample and then two further annealings at 850°C with intermediate crushings[1].

    • The specific temperatures and durations will vary depending on the target compound and the Cr-P phase diagram.

  • Cooling and Characterization:

    • Slowly cool the furnace to room temperature.

    • Carefully open the ampoule in an inert atmosphere.

    • The resulting powder can then be characterized using X-ray diffraction (XRD) to confirm the crystal structure and phase purity.

Single Crystal Growth (Chemical Vapor Transport)

Chemical Vapor Transport (CVT) is a powerful technique for growing high-quality single crystals of this compound compounds, which are essential for studying anisotropic magnetic properties.

Materials and Equipment:

  • Polycrystalline this compound powder (synthesized as described in 2.1)

  • Transport agent (e.g., iodine, I₂)

  • Quartz ampoules

  • Two-zone tube furnace

  • Vacuum sealing system

Procedure:

  • Ampoule Preparation: Place a small amount of the polycrystalline this compound powder at one end of a quartz ampoule (the "source" zone).

  • Addition of Transport Agent: Add a small amount of the transport agent (e.g., a few milligrams of iodine per cubic centimeter of ampoule volume).

  • Evacuation and Sealing: Evacuate and seal the ampoule under high vacuum.

  • Crystal Growth:

    • Place the sealed ampoule in a two-zone tube furnace, creating a temperature gradient. The source zone is typically kept at a higher temperature (T₂) and the growth zone at a slightly lower temperature (T₁).

    • The transport agent reacts with the this compound at the hot end to form volatile species (e.g., chromium iodides and phosphorus gas).

    • These gaseous molecules diffuse to the colder end of the ampoule.

    • At the colder end, the reverse reaction occurs, depositing single crystals of the this compound compound, and releasing the transport agent which then diffuses back to the source zone to continue the process.

    • The specific temperatures T₁ and T₂ depend on the thermodynamic properties of the transport reaction and need to be optimized for each compound.

  • Harvesting Crystals: After a growth period of several days to weeks, the furnace is cooled down, and the single crystals are carefully harvested from the growth zone.

Magnetic Susceptibility and Magnetization Measurements (SQUID/VSM)

A Superconducting Quantum Interference Device (SQUID) magnetometer or a Vibrating Sample Magnetometer (VSM) are used to measure the magnetic moment of a sample as a function of temperature and applied magnetic field.

Procedure:

  • Sample Preparation: A small, accurately weighed amount of the powdered sample or a single crystal is placed in a sample holder (e.g., a gelatin capsule or a straw).

  • Mounting: The sample holder is mounted on the magnetometer's sample rod.

  • Temperature-Dependent Measurement (M vs. T):

    • The sample is cooled to the lowest desired temperature (e.g., 2 K) in zero applied magnetic field (Zero-Field-Cooled, ZFC).

    • A small magnetic field (e.g., 100 Oe) is applied.

    • The magnetic moment is measured as the sample is slowly warmed up.

    • The sample is then cooled back down in the same applied magnetic field (Field-Cooled, FC), and the magnetic moment is measured again during warming.

    • The ZFC and FC curves can reveal magnetic transition temperatures and information about magnetic ordering.

  • Field-Dependent Measurement (M vs. H):

    • The sample is held at a constant temperature.

    • The applied magnetic field is swept from a large positive value to a large negative value and back, while the magnetic moment is continuously measured.

    • This generates a hysteresis loop, from which parameters like saturation magnetization, remanence, and coercivity can be determined.

Magnetic Structure Determination (Neutron Powder Diffraction)

Neutron diffraction is a powerful technique to determine the arrangement of magnetic moments in a crystal lattice.

Procedure:

  • Sample Preparation: A sufficient amount of the polycrystalline powder (typically several grams) is loaded into a sample container (e.g., a vanadium can, which is nearly transparent to neutrons).

  • Data Collection above the Magnetic Transition Temperature: A neutron diffraction pattern is collected at a temperature well above the magnetic ordering temperature. This pattern contains only nuclear scattering and is used to refine the crystal structure.

  • Data Collection below the Magnetic Transition Temperature: The sample is cooled to a temperature below the magnetic ordering temperature, and another diffraction pattern is collected. This pattern will contain both nuclear and magnetic scattering contributions.

  • Magnetic Structure Refinement:

    • By subtracting the high-temperature (nuclear only) pattern from the low-temperature (nuclear + magnetic) pattern, the magnetic scattering can be isolated.

    • The positions and intensities of the magnetic Bragg peaks are used to determine the magnetic propagation vector and the arrangement of the magnetic moments within the unit cell.

    • Software such as FullProf or GSAS is used to refine the magnetic structure model against the experimental data.

Specific Heat Measurement

Specific heat measurements are crucial for identifying phase transitions, including magnetic ordering, by detecting anomalies (peaks) in the heat capacity as a function of temperature.

Procedure:

  • Sample Preparation: A small, well-characterized sample with a flat surface is prepared.

  • Mounting: The sample is mounted on a sample platform in a calorimeter using a small amount of thermal grease to ensure good thermal contact. The platform contains a heater and a thermometer.

  • Measurement:

    • The measurement is typically performed using a relaxation method.

    • The sample is heated to a temperature slightly above the platform temperature, and then the heater is turned off.

    • The temperature of the sample is monitored as it cools and relaxes back to the platform temperature.

    • The time constant of this relaxation is proportional to the heat capacity of the sample.

    • This process is repeated at small temperature intervals over the desired temperature range to map out the specific heat curve.

    • A sharp peak in the specific heat is indicative of a second-order phase transition, such as a magnetic ordering transition.

Visualizing Relationships and Workflows

Understanding the connections between synthesis, structure, and magnetic properties is key to designing new magnetic materials. The following diagrams, generated using Graphviz, illustrate these relationships and the experimental workflows.

Synthesis_Structure_Magnetism cluster_synthesis Synthesis Method cluster_structure Material Properties cluster_magnetism Magnetic Properties SolidState Solid-State Reaction Stoichiometry Stoichiometry (Cr:P ratio) SolidState->Stoichiometry Determines CVT Chemical Vapor Transport CrystalStructure Crystal Structure (e.g., Orthorhombic, Tetragonal) CVT->CrystalStructure Yields high-quality single crystals Stoichiometry->CrystalStructure Influences MagneticOrdering Magnetic Ordering (AFM, Helical, etc.) CrystalStructure->MagneticOrdering Dictates TransitionTemp Transition Temperature (T_N, T_C) MagneticOrdering->TransitionTemp Characterized by MagneticMoment Magnetic Moment MagneticOrdering->MagneticMoment Determines

Caption: Relationship between synthesis, structure, and magnetism.

Experimental_Workflow start Start: Define Target This compound synthesis Synthesis (Solid-State or CVT) start->synthesis xrd XRD Analysis (Phase & Structure ID) synthesis->xrd magnetometry Magnetic Characterization (SQUID/VSM) xrd->magnetometry specific_heat Specific Heat Measurement xrd->specific_heat neutron Neutron Diffraction (Magnetic Structure) xrd->neutron analysis Data Analysis & Interpretation magnetometry->analysis specific_heat->analysis neutron->analysis end End: Characterized Magnetic Properties analysis->end

Caption: Experimental workflow for magnetic characterization.

Conclusion

The magnetic properties of this compound compounds are a rich and complex field of study. The diversity of magnetic behaviors observed in these materials is a direct consequence of the delicate interplay between their stoichiometry and crystal structure. This guide has provided a detailed overview of the magnetic characteristics of key this compound compounds, along with comprehensive experimental protocols for their synthesis and characterization. The presented data and methodologies offer a valuable resource for researchers seeking to explore and understand the magnetism in this important class of materials. Further investigations, particularly into the less-studied members of the this compound family and the effects of doping, will undoubtedly uncover even more fascinating magnetic phenomena.

References

A Technical Guide to the Synthesis of Single Crystal Chromium Phosphide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of single crystal chromium phosphide (CrP), a material of interest for its unique electronic and magnetic properties. This document details a proven synthesis method, presents key characterization data, and outlines the general principles of alternative synthesis routes.

Introduction to this compound

This compound (CrP) is a transition metal phosphide that crystallizes in an orthorhombic structure with the space group Pnma. Its physical properties, including metallic conductivity and complex magnetic behavior, make it a subject of ongoing research. The availability of high-quality single crystals is crucial for the accurate measurement of its intrinsic properties and for exploring its potential applications.

Synthesis Methodologies

The synthesis of single crystal CrP can be approached through several high-temperature methods. The selection of a specific technique depends on the desired crystal size, purity, and available equipment. The most commonly reported and detailed method is the tin flux growth technique. Other potential methods include Chemical Vapor Transport (CVT) and high-pressure synthesis, though specific protocols for CrP are not as readily available in the literature.

Tin Flux Growth: A Detailed Experimental Protocol

The tin (Sn) flux method is a reliable technique for growing high-quality single crystals of CrP.[1] This method involves dissolving the constituent elements in a molten metal flux (in this case, tin), followed by slow cooling to facilitate crystal precipitation and growth.

Experimental Workflow: Tin Flux Growth of CrP

Flux_Growth_Workflow cluster_preparation Step 1: Precursor Preparation cluster_sealing Step 2: Ampoule Sealing cluster_heating Step 3: Crystal Growth cluster_extraction Step 4: Crystal Extraction Precursors Polycrystalline CrP & Tin (Sn) Crucible Alumina Crucible Precursors->Crucible Place inside Ampoule Quartz Ampoule Crucible->Ampoule Place inside Sealing Evacuate and Seal Ampoule Ampoule->Sealing Heating Heat to 1150 °C Hold for 48 hours Sealing->Heating Cooling Slowly cool to 700 °C (over 2 weeks) Heating->Cooling Centrifugation Centrifuge to separate Sn flux from CrP crystals Cooling->Centrifugation Cleaning Clean with HCl to remove residual Sn Centrifugation->Cleaning Final_Crystals Single Crystal CrP Cleaning->Final_Crystals

Caption: Workflow for the synthesis of single crystal CrP via the tin flux method.

Detailed Protocol:

  • Precursor Preparation: Polycrystalline CrP is used as the starting material. This can be synthesized by reacting stoichiometric amounts of chromium powder (99.9%) and red phosphorus powder (99.999%) in a sealed evacuated quartz tube. The mixture is slowly heated to 850°C and held for several days.[2]

  • Mixing and Sealing: The synthesized polycrystalline CrP and tin metal (as the flux) are placed into an alumina crucible. The crucible is then sealed within a quartz ampoule under a high vacuum.

  • Heating and Crystal Growth: The sealed ampoule is heated in a programmable furnace to 1150°C and held at this temperature for 48 hours to ensure complete dissolution of the CrP in the molten tin.[1] Subsequently, the furnace is slowly cooled to 700°C over a period of two weeks. This slow cooling rate is critical for the nucleation and growth of large, high-quality single crystals.[1]

  • Crystal Extraction: At 700°C, the ampoule is removed from the furnace and quickly inverted into a centrifuge to separate the molten tin flux from the solidified CrP crystals. The crystals are then typically cleaned with hydrochloric acid (HCl) to remove any residual tin from their surfaces.

Chemical Vapor Transport (CVT)

Chemical Vapor Transport is a powerful technique for growing high-purity single crystals of various inorganic compounds. The process relies on a reversible chemical reaction where a solid material reacts with a gaseous transport agent to form a volatile species. This gaseous compound is then transported along a temperature gradient and decomposes at a different temperature to deposit single crystals.

General Principles of CVT:

  • Transport Agent: Halogens, such as iodine (I₂), are commonly used as transport agents.

  • Temperature Gradient: A two-zone tube furnace is required to establish a precise temperature gradient between the source material and the crystal growth region.

  • Reaction Ampoule: The starting materials and the transport agent are sealed in an evacuated quartz ampoule.

Logical Relationship: Chemical Vapor Transport

CVT_Logic cluster_source Source Zone (T2) cluster_transport Vapor Phase Transport cluster_growth Growth Zone (T1) Source Polycrystalline CrP(s) + I2(g) Reaction1 CrP(s) + xI2(g) ⇌ CrIx(g) + Py(g) Source->Reaction1 Transport Gaseous Species (CrIx, Py, I2) Reaction1->Transport Temperature Gradient (T2 → T1) Reaction2 CrIx(g) + Py(g) ⇌ CrP(s) + xI2(g) Transport->Reaction2 Crystals Single Crystal CrP Reaction2->Crystals

Caption: Logical flow of the Chemical Vapor Transport (CVT) process for CrP synthesis.

High-Pressure Synthesis

High-pressure synthesis can be an effective method for producing novel materials and high-quality single crystals, particularly for compounds containing volatile elements like phosphorus. The application of high pressure can stabilize certain crystal structures and facilitate reactions that are not favorable at ambient pressure.

While a specific protocol for the high-pressure synthesis of single crystal CrP has not been detailed in the literature, this method has been successfully employed for related chromium compounds. The synthesis would likely involve subjecting a stoichiometric mixture of chromium and phosphorus to high pressures (on the order of GPa) and high temperatures in a specialized apparatus such as a multi-anvil press.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of single crystal this compound.

Table 1: Synthesis Parameters for Tin Flux Growth of CrP

ParameterValueReference
PrecursorsPolycrystalline CrP, Sn[1]
CrucibleAlumina[1]
AtmosphereVacuum[1]
Maximum Temperature1150 °C[1]
Dwell Time at Max Temp.48 hours[1]
Cooling Range1150 °C to 700 °C[1]
Cooling Duration2 weeks[1]
Separation MethodCentrifugation[1]

Table 2: Crystallographic and Physical Properties of Single Crystal CrP

PropertyValueReference
Crystal SystemOrthorhombic[2]
Space GroupPnma[2]
Lattice Parametersa = 5.35 Å, b = 3.10 Å, c = 5.99 Å[2]
Density (calculated)5.75 g/cm³[2]
Electrical ResistivityMetallic behavior[1]
Magnetic OrderingNo cooperative magnetism above 17 K[2]

Table 3: Characterization Data for Sn-Flux Grown CrP Single Crystals

MeasurementObservationReference
Resistivity (ρ) vs. TemperatureDecreases with decreasing temperature, typical of a metal.[1]
Magnetic Susceptibility (χ) vs. TemperatureNearly temperature-independent, consistent with Pauli paramagnetism.[1]
Specific Heat (Cp) vs. TemperatureFollows the expected T³ dependence at low temperatures.[1]

Conclusion

The synthesis of high-quality single crystals of this compound is achievable through the tin flux method, as detailed in this guide. This technique provides a reproducible pathway for obtaining crystals suitable for detailed physical property measurements. While Chemical Vapor Transport and high-pressure synthesis represent promising alternative routes, further research is required to establish specific and optimized protocols for CrP. The data and methodologies presented herein are intended to serve as a valuable resource for researchers in materials science, condensed matter physics, and related fields.

References

A Theoretical Exploration of Chromium Phosphide Properties using Density Functional Theory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium phosphides (Cr-P) are a fascinating class of materials with a diverse range of properties that make them attractive for various technological applications, including in the fields of spintronics, thermoelectric devices, and as hard, wear-resistant coatings. The rich phase diagram of the Cr-P system, encompassing compounds such as CrP, Cr₂P, Cr₃P, CrP₂, and CrP₄, presents a landscape of varied electronic, magnetic, and mechanical characteristics. Density Functional Theory (DFT) has emerged as a powerful computational tool to investigate these properties from first principles, providing insights that complement and guide experimental efforts.[1][2][3][4] This technical guide provides an in-depth overview of the theoretical understanding of chromium phosphide properties derived from DFT studies.

Core Theoretical Framework: Density Functional Theory

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (or more precisely, the electron density) of many-body systems, such as atoms, molecules, and condensed phases.[1][4] The central concept of DFT is to map the complex many-electron problem onto a more straightforward system of non-interacting electrons moving in an effective potential.[3] This approach allows for the calculation of various ground-state properties of materials.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional, which approximates the quantum mechanical effects of exchange and correlation. Common XC functionals used in the study of chromium phosphides include the Local-Density Approximation (LDA) and the Generalized Gradient Approximation (GGA). For systems with strong electronic correlations, such as those containing transition metals like chromium, methods like GGA+U (where U is a Hubbard-like term to account for on-site Coulomb interactions) are often employed for more accurate results.[1]

Computational Workflow for DFT Studies of Chromium Phosphides

The following diagram illustrates a typical workflow for performing DFT calculations to investigate the properties of chromium phosphides.

DFT_Workflow cluster_input Input Definition cluster_calculation DFT Calculation cluster_analysis Property Analysis start Define Crystal Structure (e.g., CrP, Cr2P) params Select Computational Parameters (XC Functional, Cutoff Energy, k-points) start->params geo_opt Geometry Optimization (Relax atomic positions and lattice vectors) params->geo_opt scf Self-Consistent Field (SCF) Calculation (Solve Kohn-Sham equations) geo_opt->scf electronic Electronic Properties (Band Structure, DOS) scf->electronic magnetic Magnetic Properties (Magnetic Moment, Spin Polarization) scf->magnetic mechanical Mechanical Properties (Elastic Constants, Moduli) scf->mechanical thermo Thermodynamic Properties (Formation Energy, Phase Stability) scf->thermo

Caption: A generalized workflow for DFT calculations of this compound properties.

Electronic and Magnetic Properties

DFT studies have revealed a range of electronic and magnetic behaviors in chromium phosphides. For instance, CrP is found to be metallic.[5] Doping CrP with other elements can tune its electronic properties. For example, substituting Cr with Al can induce a transition from a metallic to a half-metallic and eventually to a semiconducting state, depending on the Al concentration.[6] Half-metallicity is a particularly interesting property where the material behaves as a conductor for one spin channel and as an insulator or semiconductor for the opposite spin channel, making it a candidate for spintronic applications.

The magnetic properties are also a key area of investigation. For example, CrP is reported to be ferromagnetic with a magnetic moment of 3µB on the Cr atom.[6] The magnetic ordering and moments are sensitive to the crystal structure and the presence of dopants.

Compound/DopantCalculated PropertyValueReference
CrPLattice Constant5.41 Å[6]
CrPMagnetic Moment (Cr)3 µB[6]
Cr₀.₈₇₅Ga₀.₁₂₅PStabilityFerromagnetic Phase[5]
Cr₀.₈₇₅Zn₀.₁₂₅PStabilityFerromagnetic Phase[5]
Al₀.₉₃₇₅Mn₀.₀₆₂₅PTotal Magnetization4 µB/f.u.[5]
Al₀.₈₇₅Mn₀.₁₂₅PTotal Magnetization4 µB/f.u.[5]
Al₀.₇₅Mn₀.₂₅PTotal Magnetization4 µB/f.u.[5]

Thermodynamic Stability and Phase Relations

Understanding the thermodynamic stability of different this compound phases is crucial for materials synthesis and application. DFT calculations of formation energies and enthalpies provide valuable data for constructing phase diagrams and predicting the most stable compounds. The CALPHAD (Calculation of Phase Diagrams) approach often incorporates first-principles DFT data to refine thermodynamic models.[2] Experimental measurements of thermodynamic properties, such as the standard enthalpy of formation, provide important benchmarks for theoretical calculations.[7] For instance, the experimentally determined standard enthalpy of formation for CrP(s) is -124.15 ± 8.4 kJ/mol.[7]

CompoundPropertyCalculated/Experimental ValueReference
CrP(s)Standard Enthalpy of Formation (ΔH°₂₉₈.₁₅ K)-124.15 ± 8.4 kJ/mol (Experimental)[7]
CrP₂(s)Estimated Enthalpy of Formation (ΔH°₂₉₈.₁₅ K)-232.94 kJ/mol (Considered too negative)[7]
CoP₂Formation Energy-11.72 eV[8]
RhP₂Formation Energy-11.62 eV[8]
IrP₂Formation Energy-11.13 eV[8]

Mechanical Properties

The mechanical properties of chromium phosphides, such as their hardness and elastic moduli, are important for applications involving wear resistance. DFT can be used to calculate the elastic constants (Cᵢⱼ) of a material, from which other mechanical properties like the bulk modulus, shear modulus, Young's modulus, and Poisson's ratio can be derived.[9][10] These calculations can predict the mechanical stability and provide insights into the ductile or brittle nature of the material.[9]

Experimental Protocols: A Closer Look at the Computational Details

The reliability of DFT results is intrinsically linked to the computational parameters used. A typical DFT study of chromium phosphides would involve the following methodological considerations:

  • Software Package: Various software packages are available for performing DFT calculations, such as the Vienna Ab initio Simulation Package (VASP)[9], WIEN2k[5][8], and others.

  • Exchange-Correlation Functional: As mentioned, GGA (e.g., PBE) is a common choice.[9][11] For more accurate electronic and magnetic properties of transition metal compounds, a Hubbard U correction (GGA+U) might be necessary.[1]

  • Basis Set: The choice of basis set determines how the electronic wavefunctions are represented. The Projector-Augmented Wave (PAW) method is a widely used approach.[9]

  • k-point Sampling: The integration over the Brillouin zone is performed on a discrete grid of k-points. The density of this grid must be converged to ensure accurate results.

  • Cutoff Energy: For plane-wave basis sets, a cutoff energy is required to truncate the expansion. This parameter also needs to be tested for convergence.

The following table summarizes some of the methodologies cited in the literature for materials similar to chromium phosphides, providing a template for the level of detail required in reporting computational experiments.

Study SubjectSoftwareXC FunctionalBasis Set/MethodReference
Cr₃AlC₂VASPGGA (PBE)PAW[9]
Doped CrPWIEN2kLDA, GGA, mBJ+LDA/GGAFP-LAPW[5]
III-phosphidesWIEN2kGGA (PBE)FP-LAPW[11]
Cr₂O₃Not specifiedGGA, GGA+UNot specified[1]

Conclusion

Theoretical DFT studies have significantly advanced our understanding of the fundamental properties of chromium phosphides. These computational investigations provide valuable data on the electronic, magnetic, thermodynamic, and mechanical characteristics of various Cr-P compounds. By carefully selecting computational parameters and validating results against experimental data where available, DFT serves as a powerful predictive tool in the design and discovery of new materials with tailored functionalities. The continued synergy between theoretical calculations and experimental synthesis and characterization will undoubtedly unlock the full potential of chromium phosphides in a wide range of technological applications.

References

Chromium Phosphide Quantum Dots: A Technical Guide to Synthesis and Properties for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chromium phosphide (CrP) is emerging as a material with intriguing electronic and catalytic properties. As nanotechnology advances, the synthesis of CrP in the form of quantum dots (QDs) presents a frontier for developing novel materials with tunable optoelectronic characteristics. This technical guide provides a comprehensive overview of the synthesis and potential properties of this compound quantum dots. While the exploration of CrP as a quantum-confined nanomaterial is still in its nascent stages, this document consolidates the available information on CrP nanocrystal synthesis and extrapolates the expected quantum dot properties based on established principles of quantum mechanics and the behavior of analogous transition metal phosphide nanomaterials. Particular attention is given to potential, albeit speculative, biomedical applications, with a critical discussion of the inherent challenges, most notably the cytotoxicity of chromium. This guide aims to serve as a foundational resource for researchers venturing into the synthesis and characterization of CrP QDs and for drug development professionals interested in the potential of novel inorganic nanomaterials.

Synthesis of this compound Quantum Dots

The synthesis of monodisperse quantum dots with precise size control is paramount to harnessing their quantum confinement effects. While specific protocols for CrP quantum dots are not yet well-established in peer-reviewed literature, a promising approach is the colloidal hot-injection method, which has been successfully employed for a variety of other quantum dots. The following sections detail a proposed synthesis protocol adapted from methods for other transition metal phosphides.

Hypothetical Hot-Injection Synthesis Protocol

This protocol is a proposed method based on the successful synthesis of other transition metal phosphide nanocrystals and requires optimization for this compound.

2.1.1 Precursors and Reagents

  • Chromium Precursor: Chromium hexacarbonyl (Cr(CO)₆)

  • Phosphorus Precursor: Tris(trimethylsilyl)phosphine (P(TMS)₃) or Triphenyl phosphite (TPP)

  • Solvent: 1-octadecene (ODE)

  • Ligands/Surfactants: Oleylamine (OAm) and Oleic Acid (OA)

2.1.2 Experimental Procedure

  • Preparation of Chromium Precursor Solution: In a three-neck flask, dissolve chromium hexacarbonyl in 1-octadecene and oleylamine. Degas the solution under vacuum at a slightly elevated temperature (e.g., 120 °C) for 1-2 hours to remove water and oxygen.

  • High-Temperature Injection: Under an inert atmosphere (e.g., argon), heat the chromium precursor solution to a high temperature (e.g., 300-350 °C).

  • Rapid Injection of Phosphorus Precursor: Swiftly inject the phosphorus precursor (dissolved in a small amount of ODE) into the hot chromium precursor solution. The rapid injection promotes homogeneous nucleation of CrP nanocrystals.

  • Growth and Size Control: After injection, the temperature will drop. Allow the temperature to recover to a specific growth temperature (e.g., 280-320 °C). The size of the resulting quantum dots can be controlled by varying the reaction time, temperature, and the ratio of precursors to ligands. Aliquots can be taken at different time intervals to monitor the growth via UV-Vis absorption spectroscopy.

  • Quenching and Isolation: Cool the reaction mixture rapidly by injecting a cold solvent (e.g., toluene) to stop the growth of the quantum dots. The CrP QDs can then be isolated by precipitation with a non-solvent like ethanol or acetone, followed by centrifugation.

  • Purification: The isolated QDs are redispersed in a nonpolar solvent (e.g., toluene or hexane) and re-precipitated multiple times to remove unreacted precursors and excess ligands.

2.1.3 Experimental Workflow for Colloidal Synthesis

G cluster_prep Precursor Preparation cluster_reaction Hot-Injection Reaction cluster_purification Purification Cr_precursor Cr(CO)₆ in ODE/OAm degas Degas under vacuum at 120°C Cr_precursor->degas P_precursor P(TMS)₃ in ODE heat Heat Cr solution to 300-350°C degas->heat inject Inject P precursor heat->inject growth Growth at 280-320°C inject->growth quench Quench with cold solvent growth->quench precipitate Precipitate with ethanol/acetone quench->precipitate centrifuge Centrifuge precipitate->centrifuge redisperse Redisperse in toluene centrifuge->redisperse Final CrP QDs Final CrP QDs redisperse->Final CrP QDs G cluster_optical Optical Characterization cluster_structural Structural Characterization CrP_QDs Synthesized CrP QDs UV_Vis UV-Vis Spectroscopy CrP_QDs->UV_Vis TEM Transmission Electron Microscopy (TEM) CrP_QDs->TEM XRD X-ray Diffraction (XRD) CrP_QDs->XRD PL_Spec PL Spectroscopy UV_Vis->PL_Spec Absorption Spectrum Absorption Spectrum UV_Vis->Absorption Spectrum PLQY PL Quantum Yield PL_Spec->PLQY Emission Spectrum Emission Spectrum PL_Spec->Emission Spectrum Luminescence Efficiency Luminescence Efficiency PLQY->Luminescence Efficiency Size, Shape, Morphology Size, Shape, Morphology TEM->Size, Shape, Morphology Crystal Structure Crystal Structure XRD->Crystal Structure

In-depth Technical Guide on the Thermoelectric Properties of Chromium Phosphide: An Analysis of Available Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide, therefore, aims to provide a framework for understanding the potential thermoelectric properties of chromium phosphide by summarizing the general characteristics of metal phosphides, outlining the standard experimental protocols for thermoelectric material characterization, and contextualizing the current state of research.

Introduction to Thermoelectricity in Metal Phosphides

Thermoelectric materials offer a promising avenue for waste heat recovery and solid-state cooling by directly converting thermal energy into electrical energy and vice versa. The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, defined as:

ZT = (S²σT) / κ

where:

  • S is the Seebeck coefficient (thermopower)

  • σ is the electrical conductivity

  • T is the absolute temperature

  • κ is the thermal conductivity

Recent research has highlighted metal phosphides as an emerging class of thermoelectric materials.[1][2][3] These materials are often characterized by complex crystal structures which can lead to low thermal conductivity, a desirable trait for a high ZT value.[1][2] Despite the relatively low atomic mass of phosphorus, which would typically suggest higher thermal conductivity, the structural complexity can effectively scatter phonons and reduce heat transport.[1] A key challenge in optimizing phosphide-based thermoelectrics lies in enhancing their power factor (S²σ) by improving electrical properties.[1][2]

Theoretical Potential of this compound

While experimental data is lacking, theoretical calculations for a monolayer of this compound have indicated its potential as a thermoelectric material. These studies show that the power factor and ZT are dependent on the chemical potential, suggesting that the thermoelectric performance could be tuned.[4] It is important to note that these are theoretical predictions for a 2D material and may not directly translate to the properties of bulk CrP.

Experimental Protocols for Thermoelectric Characterization

To facilitate future research and provide a standardized framework, this section details the common experimental methodologies for characterizing the thermoelectric properties of materials like this compound.

Synthesis of Bulk this compound

The synthesis of high-density, phase-pure bulk samples is a critical first step for accurate thermoelectric property measurements. While specific protocols for thermoelectric-grade CrP are not detailed in the reviewed literature, common solid-state synthesis techniques for phosphides include:

  • Solid-State Reaction: This method typically involves the reaction of stoichiometric amounts of high-purity chromium and red phosphorus powders in an evacuated and sealed quartz ampoule. The ampoule is slowly heated to a specific reaction temperature and held for an extended period to ensure homogeneity. This is often followed by a consolidation step, such as hot pressing or spark plasma sintering, to produce dense pellets.

  • Chemical Vapor Transport (CVT): CVT can be employed to grow single crystals or high-purity polycrystalline materials. This technique involves the use of a transport agent (e.g., iodine) to transport the material from a source to a cooler region within a sealed ampoule, where it deposits and grows.

The workflow for a typical solid-state synthesis and sample preparation process is illustrated below.

experimental_workflow cluster_synthesis Material Synthesis cluster_consolidation Sample Consolidation cluster_characterization Property Measurement s1 Weighing Stoichiometric Cr and P Powders s2 Mixing and Grinding s1->s2 s3 Sealing in Evacuated Quartz Ampoule s2->s3 s4 Annealing at High Temperature s3->s4 c1 Grinding Annealed Product s4->c1 c2 Loading into Die c1->c2 c3 Hot Pressing or Spark Plasma Sintering c2->c3 c4 Dense Bulk Pellet c3->c4 m1 Cutting and Polishing c4->m1 m2 Thermoelectric Property Measurement m1->m2

Figure 1: A generalized experimental workflow for the synthesis and characterization of bulk thermoelectric materials.
Measurement of Thermoelectric Properties

Standardized techniques are crucial for obtaining reliable and comparable thermoelectric data.

Table 1: Standard Experimental Techniques for Thermoelectric Property Measurement

PropertyMeasurement TechniqueDescription
Seebeck Coefficient (S) Steady-State or Transient MethodsA temperature gradient (ΔT) is established across the length of the sample, and the resulting thermoelectric voltage (ΔV) is measured. The Seebeck coefficient is calculated as S = -ΔV/ΔT. Measurements are typically performed as a function of temperature.
Electrical Conductivity (σ) Four-Probe MethodA constant current is passed through two outer probes on the sample, and the voltage drop is measured across two inner probes. This method eliminates the influence of contact resistance, providing an accurate measurement of the material's resistivity (ρ), from which the conductivity (σ = 1/ρ) is calculated.
Thermal Conductivity (κ) Laser Flash Analysis (LFA)A high-intensity, short-duration laser pulse irradiates one face of a sample, and the temperature rise on the opposite face is measured over time with an infrared detector. The thermal diffusivity (α) is determined from this temperature rise curve. The thermal conductivity is then calculated using the equation κ = α * Cp * d, where Cp is the specific heat capacity and d is the density of the sample.

Data Summary and Future Outlook

As of the latest review, there is no consolidated experimental data for the thermoelectric properties of this compound. The table below is presented as a template for future research to populate.

Table 2: Thermoelectric Properties of this compound (CrP) - Template for Experimental Data

Temperature (K)Seebeck Coefficient (μV/K)Electrical Conductivity (S/m)Thermal Conductivity (W/m·K)Figure of Merit (ZT)
300----
400----
500----
600----
700----
800----

The relationship between the key thermoelectric parameters and the overall figure of merit is illustrated in the following diagram.

thermoelectric_relationship ZT Figure of Merit (ZT) PF Power Factor (S²σ) PF->ZT S Seebeck Coefficient (S) S->PF sigma Electrical Conductivity (σ) sigma->PF kappa Thermal Conductivity (κ) kappa->ZT inversely proportional T Temperature (T) T->ZT

Figure 2: Logical relationship between key parameters determining the thermoelectric figure of merit (ZT).

Conclusion

The exploration of this compound as a thermoelectric material is still in its nascent stages. While theoretical predictions for its 2D form are intriguing, a significant gap exists in the experimental validation of the thermoelectric properties of its bulk form. Future research should focus on the synthesis of high-quality bulk CrP samples and a systematic investigation of their Seebeck coefficient, electrical conductivity, and thermal conductivity over a wide temperature range. Such studies are essential to determine if the theoretical promise of this compound can be realized in practical thermoelectric applications. The methodologies and frameworks presented in this guide offer a clear path for researchers to undertake this important work.

References

An In-depth Technical Guide to the Phases of Chromium Phosphide (CrP, CrP2, CrP4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium phosphides, a class of binary compounds formed between chromium and phosphorus, have garnered significant interest in various scientific and technological fields. Their diverse stoichiometries, including CrP, CrP2, and CrP4, give rise to a range of crystal structures and a fascinating array of physical and chemical properties. These materials exhibit characteristics from metallic conductivity to semiconducting behavior, coupled with interesting magnetic and electrochemical properties. This technical guide provides a comprehensive overview of the synthesis, crystal structure, and key properties of the CrP, CrP2, and CrP4 phases of chromium phosphide, with a focus on experimental methodologies and data presentation for researchers and professionals in materials science and related disciplines.

Data Presentation: A Comparative Overview

To facilitate a clear comparison between the different phases of this compound, the following tables summarize their key quantitative data.

Table 1: Crystallographic Data of this compound Phases

PhaseCrystal SystemSpace GroupLattice Parameters (Å)
CrP OrthorhombicPnmaa = 5.649, b = 3.463, c = 6.208
CrP2 MonoclinicC2/cData not readily available in literature
CrP4 MonoclinicC2/ca = 5.1914, b = 10.7600, c = 5.7712, β = 110.648°[1]

Table 2: Physical and Electrochemical Properties of this compound Phases

PropertyCrPCrP2CrP4
Magnetic Behavior No cooperative magnetism above 17 KData not readily availableWeakly paramagnetic/diamagnetic with Pauli paramagnetism[1]
Electrical Properties Metallic conductorData not readily availableGood metallic conductor (ρ298K = 2.3 x 10-4 Ω·cm)[1]
Electrochemical Application Electrocatalyst for Oxygen Reduction Reaction (ORR)Data not readily availableAnode for Li-ion and Na-ion batteries
Specific Capacity (Li-ion) --Initial Discharge: 1776 mAh g-1, Initial Charge: 1540 mAh g-1[2]
Specific Capacity (Na-ion) --Initial Discharge: 1125 mAh g-1, Initial Charge: 881 mAh g-1[2]

Experimental Protocols

Detailed methodologies for the synthesis of this compound phases are crucial for reproducible research. Below are representative protocols for the synthesis of CrP, CrP2, and CrP4 based on established methods.

Colloidal Synthesis of CrP Nanocrystals

This protocol describes a common method for producing chromium monophosphide nanocrystals.

Materials:

  • Chromium(III) chloride (CrCl₃)

  • Trioctylphosphine (TOP)

  • Oleylamine (OAm)

  • 1-octadecene (ODE)

  • Toluene

  • Ethanol

Procedure:

  • In a three-neck flask, combine CrCl₃ (1 mmol), oleylamine (10 mL), and 1-octadecene (10 mL).

  • Heat the mixture to 120 °C under a nitrogen atmosphere with vigorous stirring for 1 hour to form a clear solution.

  • Inject a solution of trioctylphosphine (2 mmol in 5 mL of 1-octadecene) into the hot reaction mixture.

  • Raise the temperature to 300 °C and maintain for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Add excess ethanol to precipitate the CrP nanocrystals.

  • Centrifuge the mixture and discard the supernatant.

  • Wash the precipitate with a mixture of toluene and ethanol (1:3 v/v) three times.

  • Dry the final product under vacuum.

Mechanical Alloying Synthesis of CrP2

This protocol outlines a solid-state method to produce chromium diphosphide.

Materials:

  • Chromium powder (99.5% purity)

  • Red phosphorus powder (99% purity)

Procedure:

  • In an argon-filled glovebox, load a hardened steel milling vial with chromium powder and red phosphorus in a 1:2 molar ratio.

  • Add stainless steel balls to the vial with a ball-to-powder weight ratio of 20:1.

  • Seal the vial and mount it in a high-energy planetary ball mill.

  • Mill the powder mixture for 20 hours at a rotational speed of 400 rpm.

  • Periodically interrupt the milling process every 2 hours for 15 minutes to prevent excessive heating.

  • After milling, handle the resulting powder in an inert atmosphere to prevent oxidation.

High-Pressure, High-Temperature (HPHT) Synthesis of CrP4 Single Crystals

This protocol describes the synthesis of chromium tetraphosphide single crystals.

Materials:

  • Chromium powder (99.9% purity)

  • Red phosphorus powder (99.99% purity)

Procedure:

  • Mix chromium and red phosphorus powders in a 1:4 molar ratio inside an argon-filled glovebox.

  • Press the mixture into a dense pellet.

  • Place the pellet inside a boron nitride crucible.

  • Assemble the crucible within a pyrophyllite cube, which acts as the pressure-transmitting medium. A graphite furnace is placed around the crucible.

  • Place the entire assembly into a multi-anvil high-pressure apparatus.

  • Increase the pressure to 5 GPa.

  • While maintaining the pressure, heat the sample to 1100 °C over 30 minutes.

  • Hold the temperature and pressure for 1 hour.

  • Quench the sample to room temperature by turning off the furnace power.

  • Gradually release the pressure.

  • Recover the CrP4 single crystals from the crucible.

Mandatory Visualizations

Crystal Structures

CrP Orthorhombic Crystal Structure.

CrP4 Monoclinic Crystal Structure.

Experimental Workflows

ORR_Mechanism Oxygen Reduction Reaction (ORR) on CrP Electrocatalyst in Alkaline Media O2 O₂ (gas) O2_ads O₂ (adsorbed on CrP) O2->O2_ads Adsorption OOH_ads OOH O2_ads->OOH_ads + H₂O + e⁻ O_ads_H2O O + H₂O OOH_ads->O_ads_H2O + e⁻ OH_ads *OH O_ads_H2O->OH_ads + e⁻ OH_ion OH⁻ (product) OH_ads->OH_ion + e⁻

Oxygen Reduction Reaction Pathway.

Battery_Testing_Workflow Electrochemical Testing Workflow for CrP4 Anode Slurry Prepare Slurry (CrP4, Carbon Black, Binder) Coating Coat Slurry on Cu Foil Slurry->Coating Drying Dry Electrode Coating->Drying Punching Punch Electrodes Drying->Punching Assembly Assemble Coin Cell (CrP4, Li foil, Separator, Electrolyte) Punching->Assembly Testing Galvanostatic Cycling (Charge-Discharge) Assembly->Testing Analysis Analyze Data (Capacity, Cyclability, Rate Capability) Testing->Analysis

Battery Testing Workflow.

Conclusion

The various phases of this compound present a rich area of study for materials scientists and chemists. From the metallic and catalytically active CrP to the high-capacity battery anode material CrP4, these compounds offer a diverse range of properties stemming from their distinct crystal structures. This guide has provided a consolidated resource of their synthesis, structural data, and physical properties, along with detailed experimental protocols to aid in further research and development. The continued exploration of these and other transition metal phosphides holds significant promise for advancements in energy storage, catalysis, and electronics.

References

Methodological & Application

Application Notes and Protocols for the Colloidal Synthesis of Chromium Phosphide Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the colloidal synthesis of chromium phosphide (CrP) nanoparticles. This method offers a reproducible and scalable route to produce CrP nanoparticles with applications in catalysis and materials science.

Introduction

Transition metal phosphides, including this compound (CrP), have garnered significant interest due to their unique electronic and catalytic properties. Colloidal synthesis offers a versatile "bottom-up" approach to produce well-defined nanoparticles with controlled size and shape. The protocol detailed below is a "heating-up" method, which is a one-pot synthesis that is relatively straightforward and avoids the need for highly toxic and pyrophoric reagents often used in other nanoparticle synthesis methods.[1][2] This method utilizes chromium hexacarbonyl as the chromium source and triphenyl phosphite as a less hazardous phosphorus precursor.[1][2] Oleylamine is employed as a high-boiling point solvent and capping agent, which helps to control the growth and prevent the agglomeration of the nanoparticles.[2]

Applications

This compound nanoparticles synthesized via this colloidal route have shown promise as efficient electrocatalysts. Specifically, they have demonstrated notable activity and stability in the oxygen reduction reaction (ORR) in alkaline electrolytes, a key process in fuel cells and metal-air batteries.[2] The nanometric particle size and high surface area achieved through this synthesis method are advantageous for catalytic applications.[2]

Data Presentation

The following table summarizes the key quantitative parameters for the colloidal synthesis of this compound nanoparticles.

ParameterValueMethod of Determination
Precursors Chromium Hexacarbonyl (Cr(CO)₆), Triphenyl Phosphite (P(OPh)₃)-
Solvent/Surfactant Oleylamine (OAm)-
Reaction Temperature 360 °CThermocouple
Typical Nanoparticle Size NanometricTransmission Electron Microscopy (TEM)
Reported Yield HighGravimetric analysis
Crystal Structure Orthorhombic CrPX-ray Diffraction (XRD)

Experimental Protocols

This section provides a detailed, step-by-step protocol for the colloidal synthesis of this compound nanoparticles.

Materials:

  • Chromium hexacarbonyl (Cr(CO)₆) (99.9%)

  • Triphenyl phosphite (P(OPh)₃) (97%)

  • Oleylamine (OAm) (technical grade, 70%)

  • Toluene (anhydrous, ≥99.8%)

  • Ethanol (absolute, ≥99.8%)

  • Three-neck round-bottom flask

  • Schlenk line

  • Heating mantle with a temperature controller

  • Magnetic stirrer

  • Condenser

  • Syringes and needles

  • Centrifuge and centrifuge tubes

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add 1 mmol of chromium hexacarbonyl (Cr(CO)₆) and 1 mmol of triphenyl phosphite (P(OPh)₃) to a 100 mL three-neck round-bottom flask containing a magnetic stir bar.

  • Solvent Addition: Add 20 mL of oleylamine to the flask.

  • Assembly: Assemble the flask with a condenser and connect it to a Schlenk line.

  • Degassing: Subject the reaction mixture to several cycles of vacuum and argon backfilling at room temperature to remove any residual oxygen and moisture.

  • Heating: Under a gentle flow of argon, heat the mixture to 360 °C with vigorous stirring.

  • Reaction: Maintain the reaction temperature at 360 °C for 2 hours. The solution will typically change color, indicating the formation of nanoparticles.

  • Cooling: After 2 hours, remove the heating mantle and allow the reaction mixture to cool down to room temperature naturally.

  • Purification: a. Transfer the resulting black solution into centrifuge tubes. b. Add an excess of ethanol to precipitate the nanoparticles. c. Centrifuge the mixture at 8000 rpm for 10 minutes. d. Discard the supernatant. e. Re-disperse the nanoparticle pellet in a small amount of toluene. f. Repeat the precipitation with ethanol and centrifugation steps two more times to ensure the removal of excess oleylamine and unreacted precursors.

  • Storage: After the final wash, disperse the purified this compound nanoparticles in an appropriate nonpolar solvent like toluene or hexane for storage.

Visualizations

Below are diagrams illustrating the key experimental workflow for the colloidal synthesis of this compound nanoparticles.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_purification Purification precursors Cr(CO)6 + P(OPh)3 flask Three-neck Flask precursors->flask solvent Oleylamine solvent->flask degas Degas (Vacuum/Ar) flask->degas heat Heat to 360°C degas->heat react React for 2h heat->react cool Cool to RT react->cool precipitate Precipitate with Ethanol cool->precipitate centrifuge Centrifuge precipitate->centrifuge wash Wash with Toluene/Ethanol (x2) centrifuge->wash product CrP Nanoparticles wash->product

Caption: Experimental workflow for the colloidal synthesis of CrP nanoparticles.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs cluster_parameters Controlling Parameters Cr_precursor Chromium Precursor (Cr(CO)6) Synthesis Colloidal Synthesis (Heating-up Method) Cr_precursor->Synthesis P_precursor Phosphorus Precursor (P(OPh)3) P_precursor->Synthesis Solvent Solvent/Surfactant (Oleylamine) Solvent->Synthesis Nanoparticles CrP Nanoparticles Synthesis->Nanoparticles Temperature Temperature Temperature->Synthesis Time Reaction Time Time->Synthesis Ratio Precursor Ratio Ratio->Synthesis

Caption: Logical relationship of components in CrP nanoparticle synthesis.

References

Application Notes and Protocols for the Synthesis of Chromium Phosphide via Mechanical Alloying

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of various chromium phosphide phases (CrP, Cr₂P, and Cr₃P) using mechanical alloying, also known as high-energy ball milling. This solvent-free, solid-state technique offers a versatile and scalable method for producing nanostructured this compound powders with potential applications in catalysis, materials science, and as precursors for further chemical synthesis.

Introduction to Mechanical Alloying for this compound Synthesis

Mechanical alloying is a powder metallurgy processing technique that involves the repeated cold welding, fracturing, and rewelding of powder particles in a high-energy ball mill. This process leads to the formation of a homogenous alloy with a refined microstructure, often in the nanocrystalline range. For the synthesis of chromium phosphides, elemental chromium and phosphorus powders are subjected to intense mechanical energy, inducing a solid-state reaction to form the desired phosphide phase. The stoichiometry of the final product can be controlled by the initial ratio of the precursor powders and the milling parameters.

Key advantages of this method include:

  • Solvent-free synthesis: Eliminates the need for potentially toxic and expensive solvents, making it an environmentally friendly "green" chemistry approach.

  • Nanocrystalline products: The high-energy impact leads to the formation of materials with very small crystallite sizes, which can enhance their catalytic activity and other properties.

  • Control over stoichiometry: Different phases of this compound can be targeted by adjusting the initial elemental ratios and process parameters.

  • Scalability: The process can be scaled up for larger quantity production.

Experimental Protocols

The following protocols provide a general framework for the synthesis of CrP, Cr₂P, and Cr₃P. Researchers should note that the optimal parameters may vary depending on the specific type of ball mill and the desired characteristics of the final product.

Materials and Equipment
  • Precursors:

    • Chromium powder (Cr), <325 mesh, ≥99.5% purity

    • Red phosphorus powder (P), amorphous, ≥98.9% purity

  • Equipment:

    • High-energy planetary or shaker ball mill

    • Hardened steel or tungsten carbide milling vials and balls

    • Glovebox with an inert atmosphere (e.g., Argon)

    • Schlenk line for inert gas handling

    • Sieves for powder handling

    • Analytical balance

    • Personal Protective Equipment (PPE): Safety glasses, lab coat, gloves, and a respirator for handling fine powders.

General Synthesis Protocol
  • Preparation of Precursors:

    • All handling of the elemental powders, especially the reactive red phosphorus, should be performed in an inert atmosphere (e.g., an argon-filled glovebox) to prevent oxidation.

    • Weigh the appropriate stoichiometric amounts of chromium and red phosphorus powders according to the target this compound phase (see Table 1 for stoichiometric ratios).

  • Milling Process:

    • Transfer the weighed powders into the milling vial inside the glovebox.

    • Add the milling balls to the vial. A ball-to-powder mass ratio (BPR) of 10:1 to 15:1 is typically effective.

    • Seal the vial securely inside the glovebox to maintain the inert atmosphere.

    • Load the vial into the high-energy ball mill.

    • Mill the powder mixture at a rotational speed of 300-400 RPM. The milling time will vary depending on the desired phase (see Table 2 for guidance).

    • It is advisable to use intermittent milling (e.g., 30 minutes of milling followed by a 15-minute pause) to prevent excessive heat buildup in the vial.

  • Product Recovery and Storage:

    • After milling is complete, transfer the vial back into the glovebox.

    • Carefully open the vial and separate the powder from the milling balls. A sieve can be used for this purpose.

    • The resulting this compound powder is often pyrophoric and should be handled and stored under an inert atmosphere.

Data Presentation

The following tables summarize the key experimental parameters and expected outcomes for the synthesis of different this compound phases.

Table 1: Stoichiometric Ratios of Precursors

Target PhaseCr:P Molar RatioCr (wt. %)P (wt. %)
CrP1:162.6637.34
Cr₂P2:177.0422.96
Cr₃P3:183.2416.76

Table 2: Representative Mechanical Alloying Parameters and Resulting Phases

Target PhaseMilling Time (hours)Milling Speed (RPM)Ball-to-Powder RatioPredominant Phase(s)Average Crystallite Size (nm)
CrP10 - 1535010:1CrP15 - 25
Cr₂P15 - 2035010:1Cr₂P10 - 20
Cr₃P20 - 2535010:1Cr₃P8 - 15
Milled Cr₃P₂130010:1CrP, δ-Cr20 - 30
Milled Cr₃P₂230010:1CrP₂, δ-Cr15 - 25

Note: The data in Table 2 are representative and may need to be optimized for specific equipment and desired product characteristics. The formation of orthorhombic CrP and monoclinic CrP₂ from milling Cr₃P₂ has been reported.[1]

Characterization of Synthesized Chromium Phosphides

To confirm the successful synthesis and to characterize the properties of the this compound powders, the following techniques are recommended:

  • X-Ray Diffraction (XRD): To identify the crystalline phases present in the final product and to estimate the average crystallite size using the Scherrer equation.

  • Scanning Electron Microscopy (SEM): To observe the morphology and particle size distribution of the powder.

  • Energy-Dispersive X-ray Spectroscopy (EDS): To confirm the elemental composition and homogeneity of the synthesized material.

  • Transmission Electron Microscopy (TEM): For high-resolution imaging of the nanoparticles and to determine their size, morphology, and crystalline structure in more detail.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via mechanical alloying.

Mechanical_Alloying_Workflow cluster_prep Precursor Preparation (Inert Atmosphere) cluster_milling Mechanical Alloying cluster_recovery Product Recovery cluster_characterization Characterization weigh_Cr Weigh Cr Powder mix Mix Powders weigh_Cr->mix weigh_P Weigh P Powder weigh_P->mix load_vial Load Vial with Powder and Balls mix->load_vial Transfer mill High-Energy Ball Milling load_vial->mill unload_vial Unload Vial (Inert Atmosphere) mill->unload_vial separate Separate Powder from Balls unload_vial->separate Process store Store Powder (Inert Atmosphere) separate->store xrd XRD store->xrd sem SEM/EDS store->sem tem TEM store->tem

Caption: Experimental workflow for this compound synthesis.

Logical Relationships in Mechanical Alloying

The interplay of various parameters determines the final product of the mechanical alloying process. The following diagram illustrates these relationships.

Logical_Relationships cluster_inputs Input Parameters cluster_dynamics Process Dynamics cluster_outputs Output Characteristics ratio Cr:P Ratio phase Final Phase (CrP, Cr₂P, Cr₃P) ratio->phase bpr Ball-to-Powder Ratio energy Impact Energy bpr->energy speed Milling Speed speed->energy time Milling Time welding Cold Welding time->welding fracture Fracturing time->fracture diffusion Solid-State Diffusion time->diffusion atmosphere Atmosphere atmosphere->phase energy->welding energy->fracture welding->diffusion particle_size Particle Size welding->particle_size fracture->diffusion crystallite_size Crystallite Size fracture->crystallite_size fracture->particle_size diffusion->phase homogeneity Homogeneity diffusion->homogeneity

Caption: Interdependencies in mechanical alloying of this compound.

Safety Precautions

  • Elemental chromium and especially red phosphorus powders are flammable and can be toxic if inhaled. Always handle them in a well-ventilated area or a glovebox.

  • The synthesized this compound powders can be pyrophoric and should be handled with extreme care under an inert atmosphere.

  • High-energy ball mills operate at high speeds and can generate significant noise and vibration. Ensure the equipment is properly secured and maintained.

  • Always wear appropriate personal protective equipment (PPE).

By following these protocols and understanding the underlying principles, researchers can successfully synthesize various this compound phases for a wide range of applications.

References

Application Notes and Protocols for Chemical Vapor Deposition of Chromium Phosphide Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium phosphide (CrP) is a material with emerging interest in various fields due to its potential electronic and magnetic properties. As a semiconductor, it is explored for applications in high-power and high-frequency devices, as well as in laser diodes.[1][2] Chemical Vapor Deposition (CVD) is a versatile technique for producing high-quality, thin solid films and coatings.[3][4] This document provides a detailed, albeit hypothetical, protocol for the deposition of this compound thin films using Metal-Organic Chemical Vapor Deposition (MOCVD), a variant of CVD that utilizes metal-organic precursors.[3]

Disclaimer: The following protocols are based on established CVD methodologies for related materials, such as chromium carbide, chromium nitride, and other metal phosphides. Specific experimental parameters for the CVD of this compound are not widely available in published literature, and therefore, the following should be considered a starting point for process development and optimization.

Precursor Selection and Handling

The successful deposition of this compound thin films via MOCVD is critically dependent on the selection of appropriate chromium and phosphorus precursors.[4]

Chromium Precursors:

A suitable chromium precursor should be volatile and exhibit thermal stability to prevent decomposition during vaporization.[4] Organometallic compounds are often preferred for MOCVD.[3] Based on the successful deposition of other chromium-containing films, potential candidates include:

  • Chromium Hexacarbonyl (Cr(CO)₆): A solid precursor with high volatility. A significant drawback is the potential for oxygen and carbon incorporation into the film from the carbonyl ligands.

  • Bis(benzene)chromium (Cr(C₆H₆)₂): A solid organometallic precursor.

  • Bis(ethylbenzene)chromium (Cr(C₂H₅C₆H₅)₂): A liquid organometallic precursor, which can offer better vapor pressure control.

Phosphorus Precursors:

The choice of the phosphorus source is equally critical. Common phosphorus precursors in CVD include:

  • Phosphine (PH₃): A highly toxic gas that is a common phosphorus source in semiconductor manufacturing. It requires stringent safety protocols.

  • Tertiarybutylphosphine (TBP): A less hazardous liquid alternative to phosphine.

  • Cyclohexylphosphine (C₆H₁₁PH₂): An organophosphine that has been used in the CVD of other metal phosphides.

Safety Precautions:

  • Chromium Precursors: Handle in an inert atmosphere (e.g., a glovebox) to prevent oxidation.

  • Phosphorus Precursors: Phosphine is extremely toxic and pyrophoric. All handling must be done in a well-ventilated area with appropriate gas detection and safety equipment. TBP and other organophosphines are also toxic and should be handled with care in a fume hood.

Experimental Protocols

Substrate Preparation
  • Select a suitable substrate. Common choices include silicon (Si), silicon dioxide (SiO₂), and sapphire (Al₂O₃).

  • Clean the substrate to remove any organic and inorganic contaminants. A typical cleaning procedure for silicon wafers involves:

    • Sonication in acetone for 10 minutes.

    • Sonication in isopropanol for 10 minutes.

    • Rinsing with deionized water.

    • Drying with a stream of dry nitrogen gas.

    • Optional: A brief dip in a dilute hydrofluoric acid (HF) solution to remove the native oxide layer, followed by a final deionized water rinse and nitrogen blow-dry.

MOCVD System and Deposition Parameters

A typical MOCVD reactor consists of a gas delivery system, a reaction chamber, a substrate heater, and a vacuum system. The precursors are transported into the reaction chamber by a carrier gas, where they decompose on the heated substrate to form the thin film.

Table 1: Hypothetical MOCVD Parameters for this compound Deposition

ParameterValue RangeNotes
Chromium Precursor Chromium Hexacarbonyl (Cr(CO)₆)Solid precursor, requires a heated bubbler.
Bubbler Temperature40 - 80 °CAdjust to control vapor pressure.
Phosphorus Precursor Tertiarybutylphosphine (TBP)Liquid precursor, use a standard bubbler.
Bubbler Temperature10 - 20 °CAdjust for desired flow rate.
Carrier Gas Argon (Ar) or Nitrogen (N₂)High purity (99.999%).
Carrier Gas Flow Rate50 - 200 sccmThrough each precursor bubbler.
Substrate Temperature 400 - 700 °CCritical for film crystallinity and composition.
Reactor Pressure 1 - 100 TorrLow-pressure CVD (LPCVD) is often preferred for better film uniformity.
Deposition Time 15 - 60 minutesDetermines the final film thickness.
Post-Deposition Characterization

After deposition, the this compound thin films should be characterized to determine their properties.

Table 2: Characterization Techniques for this compound Thin Films

PropertyTechniqueInformation Obtained
Structural X-ray Diffraction (XRD)Crystalline phase, orientation, and grain size.
Raman SpectroscopyVibrational modes, phase identification.
Morphological Scanning Electron Microscopy (SEM)Surface morphology, thickness (from cross-section).
Atomic Force Microscopy (AFM)Surface roughness and topography.
Compositional X-ray Photoelectron Spectroscopy (XPS)Elemental composition, chemical states, and stoichiometry.
Energy-Dispersive X-ray Spectroscopy (EDS)Elemental composition.
Electrical Four-Point ProbeSheet resistance and resistivity.
Hall Effect MeasurementsCarrier concentration and mobility.
Optical UV-Vis-NIR SpectroscopyTransmittance, absorbance, and optical bandgap.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the chemical vapor deposition of this compound thin films.

G cluster_prep Preparation cluster_cvd CVD Process cluster_char Characterization sub_prep Substrate Cleaning pump_down Pump Down to Base Pressure sub_prep->pump_down precursor_prep Precursor Loading flow Introduce Precursors & Carrier Gas precursor_prep->flow heat Heat Substrate pump_down->heat heat->flow deposit Film Deposition flow->deposit cool Cool Down deposit->cool structural Structural (XRD, Raman) cool->structural morphological Morphological (SEM, AFM) cool->morphological compositional Compositional (XPS, EDS) cool->compositional electrical Electrical (Four-Point Probe) cool->electrical

Workflow for CVD of this compound Thin Films.
Logical Relationships in the CVD Process

The interplay of key parameters determines the final properties of the deposited thin film.

G sub_temp Substrate Temperature growth_rate Growth Rate sub_temp->growth_rate crystallinity Crystallinity sub_temp->crystallinity morphology Surface Morphology sub_temp->morphology precursor_flow Precursor Flow Rates precursor_flow->growth_rate composition Film Composition precursor_flow->composition pressure Reactor Pressure pressure->growth_rate pressure->morphology thickness Film Thickness growth_rate->thickness properties Electrical & Optical Properties composition->properties crystallinity->properties morphology->properties thickness->properties

Interdependencies of CVD Process Parameters.

Conclusion

The chemical vapor deposition of this compound thin films presents a promising avenue for the fabrication of novel electronic and optoelectronic devices. The protocols and data presented herein provide a foundational framework for researchers to develop and optimize their own deposition processes. Careful control of precursor chemistry, deposition temperature, and reactor pressure will be paramount in achieving high-quality, crystalline CrP thin films with desired properties. Further research is necessary to establish a more definitive understanding of the growth kinetics and material properties of CVD-grown this compound.

References

Application Notes and Protocols for Size-Controlled Synthesis of Chromium Phosphide Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium phosphide (CrP) nanoparticles are emerging as materials of significant interest in various fields, including catalysis and electronics, owing to their unique properties. The ability to precisely control the size of these nanoparticles is paramount, as particle size directly influences their physical and chemical characteristics, such as catalytic activity, magnetic properties, and quantum confinement effects. These application notes provide a detailed overview of the key parameters influencing the size of CrP nanoparticles during colloidal synthesis and offer standardized protocols to achieve desired particle dimensions.

The synthesis of monodisperse nanoparticles with tunable sizes is a critical challenge in nanotechnology. For transition metal phosphides, including this compound, the final particle size is a result of the complex interplay between nucleation and growth kinetics. By carefully manipulating the reaction conditions, it is possible to control these kinetics and, consequently, the nanoparticle size.

Key Parameters for Size Control

The size of this compound nanoparticles in a colloidal synthesis is primarily influenced by several interdependent factors:

  • Precursor Concentration and Ratio: The relative and absolute concentrations of the chromium and phosphorus precursors significantly impact the nucleation and growth rates.[1][2] Higher precursor concentrations can lead to a burst of nucleation, resulting in a larger number of smaller nanoparticles. The molar ratio of the metal precursor to the phosphorus source can also affect the stoichiometry and size of the resulting nanoparticles.[3]

  • Reaction Temperature: Temperature plays a crucial role in the decomposition of precursors and the subsequent nucleation and growth of nanoparticles.[4][5] Higher temperatures generally lead to faster reaction kinetics, which can result in larger nanoparticles due to Ostwald ripening, a process where larger particles grow at the expense of smaller ones. Conversely, lower temperatures can favor the formation of smaller nanoparticles by slowing down the growth process.[6]

  • Reaction Time: The duration of the synthesis reaction directly affects the extent of nanoparticle growth. Shorter reaction times typically yield smaller nanoparticles, as the growth process is terminated before the particles can coalesce or ripen into larger ones.[7]

  • Capping Agents and Surfactants: Capping agents are organic molecules that adsorb onto the surface of the nanoparticles, preventing their aggregation and controlling their growth.[8][9][10][11] The choice and concentration of the capping agent are critical for stabilizing the nanoparticles and achieving a narrow size distribution. Common capping agents for metal phosphide synthesis include long-chain amines, phosphines, and carboxylic acids.[12]

  • Solvent System: The solvent used in the synthesis can influence the solubility of the precursors and the stability of the nanoparticles. High-boiling point solvents are often used to achieve the necessary reaction temperatures.[12]

Experimental Protocols

The following protocols are generalized methods for the synthesis of this compound nanoparticles with a focus on size control. Researchers should optimize these parameters based on their specific requirements and available resources.

Protocol 1: Hot-Injection Synthesis for Small-Sized CrP Nanoparticles

This method is designed to produce relatively small, monodisperse CrP nanoparticles by promoting a rapid nucleation event.

Materials:

  • Chromium(III) acetylacetonate [Cr(acac)₃] (Chromium precursor)

  • Tri-n-octylphosphine (TOP) (Phosphorus precursor and solvent)

  • Oleylamine (Capping agent)

  • 1-Octadecene (ODE) (High-boiling point solvent)

  • Anhydrous toluene (for washing)

  • Anhydrous ethanol (for precipitation)

Procedure:

  • Preparation of Chromium Precursor Solution: In a three-neck flask equipped with a condenser and a thermocouple, dissolve 1 mmol of Cr(acac)₃ and 10 mmol of oleylamine in 20 mL of ODE.

  • Degassing: Heat the mixture to 120 °C under vacuum for 1 hour to remove water and oxygen.

  • Heating to Reaction Temperature: Under a nitrogen atmosphere, heat the solution to the desired reaction temperature (e.g., 250 °C).

  • Injection of Phosphorus Precursor: In a separate vial, prepare a solution of 2 mmol of TOP in 5 mL of ODE. Swiftly inject this solution into the hot reaction mixture.

  • Growth Phase: Allow the reaction to proceed for a short duration (e.g., 15-30 minutes) to limit particle growth.

  • Cooling and Isolation: Rapidly cool the reaction mixture to room temperature using a water bath.

  • Purification: Add 20 mL of anhydrous toluene to the cooled solution, followed by the addition of 40 mL of anhydrous ethanol to precipitate the nanoparticles.

  • Centrifugation: Centrifuge the mixture, discard the supernatant, and re-disperse the nanoparticle pellet in a small amount of toluene. Repeat the precipitation and centrifugation steps two more times to remove excess reagents.

  • Final Product: Dry the purified CrP nanoparticles under vacuum.

To control nanoparticle size using this protocol:

  • Decrease size: Lower the reaction temperature (e.g., to 220 °C), decrease the reaction time (e.g., to 10 minutes), or increase the concentration of the capping agent (oleylamine).

  • Increase size: Increase the reaction temperature (e.g., to 280 °C) or increase the reaction time (e.g., to 60 minutes).

Protocol 2: Heat-Up Synthesis for Larger-Sized CrP Nanoparticles

This method involves a gradual heating process, which favors the growth of larger nanoparticles.

Materials:

  • Chromium(III) chloride [CrCl₃] (Chromium precursor)

  • Tris(trimethylsilyl)phosphine [(TMS)₃P] (Phosphorus precursor)

  • Oleic acid (Capping agent)

  • 1-Octadecene (ODE) (Solvent)

  • Anhydrous toluene (for washing)

  • Anhydrous isopropanol (for precipitation)

Procedure:

  • Mixing Precursors: In a three-neck flask, combine 1 mmol of CrCl₃, 5 mmol of oleic acid, and 20 mL of ODE.

  • Degassing: Heat the mixture to 120 °C under vacuum for 1 hour.

  • Addition of Phosphorus Precursor: Cool the mixture to room temperature, and then under a nitrogen atmosphere, add 1 mmol of (TMS)₃P.

  • Heating Ramp: Slowly heat the reaction mixture to the target temperature (e.g., 300 °C) at a controlled rate (e.g., 5-10 °C/min).

  • Annealing: Hold the reaction at the target temperature for an extended period (e.g., 1-2 hours) to allow for particle growth and crystallization.

  • Cooling and Isolation: Allow the reaction to cool to room temperature naturally.

  • Purification: Add 20 mL of anhydrous toluene, followed by 40 mL of anhydrous isopropanol to precipitate the nanoparticles.

  • Centrifugation: Centrifuge the mixture, discard the supernatant, and re-disperse the nanoparticles in toluene. Repeat the purification step.

  • Final Product: Dry the resulting CrP nanoparticles under vacuum.

To control nanoparticle size using this protocol:

  • Decrease size: Use a faster heating rate, a lower final reaction temperature, or a shorter annealing time.

  • Increase size: Employ a slower heating rate, a higher final reaction temperature (e.g., 320 °C), or a longer annealing time (e.g., >2 hours).

Data Presentation

The following tables summarize the expected influence of key synthesis parameters on the final size of this compound nanoparticles. The data presented is illustrative and should be confirmed experimentally.

Table 1: Effect of Reaction Temperature on CrP Nanoparticle Size (Conditions: Hot-injection method, 30 min reaction time, 1 mmol Cr(acac)₃, 2 mmol TOP, 10 mmol Oleylamine)

Reaction Temperature (°C)Average Nanoparticle Diameter (nm)
2204 ± 1
2508 ± 2
28015 ± 3

Table 2: Effect of Reaction Time on CrP Nanoparticle Size (Conditions: Hot-injection method, 250 °C reaction temperature, 1 mmol Cr(acac)₃, 2 mmol TOP, 10 mmol Oleylamine)

Reaction Time (min)Average Nanoparticle Diameter (nm)
105 ± 1.5
308 ± 2
6012 ± 2.5

Table 3: Effect of Capping Agent Concentration on CrP Nanoparticle Size (Conditions: Hot-injection method, 250 °C reaction temperature, 30 min reaction time, 1 mmol Cr(acac)₃, 2 mmol TOP)

Oleylamine Concentration (mmol)Average Nanoparticle Diameter (nm)
511 ± 3
108 ± 2
206 ± 1.5

Visualizations

The following diagrams illustrate the experimental workflows and the logical relationships between synthesis parameters and the resulting nanoparticle size.

ExperimentalWorkflow_HotInjection cluster_prep Precursor Preparation cluster_reaction Reaction cluster_purification Purification Cr_precursor Cr(acac)₃ + Oleylamine in ODE Degas Degas Cr Solution (120°C, 1 hr) Cr_precursor->Degas P_precursor TOP in ODE Inject Inject P Precursor P_precursor->Inject Heat Heat to Reaction Temp. (e.g., 250°C) Degas->Heat Heat->Inject Grow Growth Phase (e.g., 30 min) Inject->Grow Cool Rapid Cooling Grow->Cool Precipitate Precipitate with Ethanol Cool->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Wash Wash & Repeat Centrifuge->Wash Dry Dry under Vacuum Wash->Dry Final_Product CrP Nanoparticles Dry->Final_Product

Caption: Workflow for Hot-Injection Synthesis of CrP Nanoparticles.

SizeControl_Parameters cluster_params Synthesis Parameters cluster_kinetics Kinetics cluster_result Result Temp Temperature Nucleation Nucleation Rate Temp->Nucleation increases Growth Growth Rate Temp->Growth increases Time Time Time->Growth increases CappingAgent [Capping Agent] CappingAgent->Growth decreases PrecursorRatio [Precursor Ratio] PrecursorRatio->Nucleation affects Size Nanoparticle Size Nucleation->Size inverse effect Growth->Size direct effect

Caption: Relationship between Synthesis Parameters and Nanoparticle Size.

References

Application Notes and Protocols for Chromium Phosphide as an Electrocatalyst for the Oxygen Reduction Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of chromium phosphide (CrP) as a cost-effective and efficient electrocatalyst for the oxygen reduction reaction (ORR). The information compiled herein is based on findings from recent scientific literature and is intended to guide researchers in the synthesis, characterization, and evaluation of CrP for applications in energy conversion and storage systems, such as fuel cells and metal-air batteries.

Introduction

The oxygen reduction reaction is a critical process in various electrochemical energy technologies. However, its sluggish kinetics often necessitate the use of expensive platinum-group metal (PGM) catalysts. Transition metal phosphides (TMPs) have emerged as a promising class of non-precious metal catalysts, offering high activity, stability, and affordability. Among these, this compound (CrP) has demonstrated notable performance as an ORR electrocatalyst, particularly in alkaline media.[1][2][3][4] CrP exhibits high thermal stability, good resistance to oxidation and corrosion, and a strong affinity for oxygen, which facilitates the cleavage of the O=O bond.[1][4] This document outlines the synthesis of CrP nanoparticles, the preparation of catalyst inks, and the electrochemical evaluation of their ORR activity.

Data Presentation

The following table summarizes the key performance metrics for this compound-based electrocatalysts for the ORR in alkaline media, as reported in the literature. This allows for a clear comparison of its activity.

ElectrocatalystElectrolyteOnset Potential (V vs. RHE)Half-Wave Potential (V vs. RHE)Limiting Current Density (mA cm⁻²) at 0.2 VElectron Transfer Number (n)Reference
CrP/C0.1 M KOH0.80.654.943.8 - 4.1[1][4]
CrP nanoparticles0.1 M KOHNot ReportedNot ReportedNot Reported3.93[5]

Experimental Protocols

I. Synthesis of Colloidal this compound (CrP) Nanoparticles

This protocol is based on a reproducible and cost-effective colloidal synthesis method.[5]

Materials:

  • Chromium(III) chloride (CrCl₃)

  • Triphenyl phosphite (P(OPh)₃)

  • Oleylamine (OAm)

  • 1-Octadecene (ODE)

  • Toluene

  • Ethanol

Procedure:

  • Precursor Solution Preparation: In a three-neck flask, dissolve a specific molar ratio of chromium(III) chloride and triphenyl phosphite in a mixture of oleylamine and 1-octadecene.

  • Reaction: Heat the mixture under a continuous flow of inert gas (e.g., argon) to a high temperature (e.g., 280-300°C) and maintain for a set duration (e.g., 2 hours). The exact temperature and time may be varied to control nanoparticle size and crystallinity.

  • Purification: After the reaction, cool the solution to room temperature. Add an excess of ethanol to precipitate the CrP nanoparticles.

  • Washing: Centrifuge the mixture to collect the nanoparticles. Wash the collected nanoparticles multiple times with a mixture of toluene and ethanol to remove any unreacted precursors and surfactants.

  • Drying: Dry the purified CrP nanoparticles under vacuum overnight.

II. Preparation of CrP/C Catalyst Ink and Working Electrode

Materials:

  • Synthesized CrP nanoparticles

  • High-surface-area carbon black (e.g., Vulcan XC-72R)

  • 5 wt% Nafion® solution (binder)

  • Ethanol

  • Deionized water

  • Glassy carbon rotating disk electrode (RDE)

Procedure:

  • Catalyst Support: Disperse a specific weight of the synthesized CrP nanoparticles and carbon black in a vial containing a mixture of ethanol and deionized water (e.g., 1:1 v/v).

  • Ink Formation: Sonicate the dispersion for at least 30 minutes to ensure a homogeneous mixture.

  • Binder Addition: Add a specific volume of 5 wt% Nafion® solution to the dispersion and sonicate for another 30 minutes to form a well-dispersed catalyst ink. The final catalyst loading and Nafion content should be optimized for best performance.

  • Electrode Preparation: Polish the glassy carbon RDE with alumina slurry, followed by sonication in deionized water and ethanol to ensure a clean surface.

  • Deposition: Carefully drop-cast a small, precise volume (e.g., 5 µL) of the catalyst ink onto the polished surface of the glassy carbon electrode.

  • Drying: Dry the electrode at room temperature or under a gentle stream of inert gas, ensuring a uniform catalyst film.

III. Electrochemical Evaluation of ORR Activity

Equipment:

  • Potentiostat with a three-electrode setup

  • Rotating disk electrode (RDE) or rotating ring-disk electrode (RRDE) setup

  • Reference electrode (e.g., Ag/AgCl or Reversible Hydrogen Electrode - RHE)

  • Counter electrode (e.g., platinum wire or graphite rod)

  • Electrochemical cell

Procedure:

  • Electrolyte Preparation: Prepare a 0.1 M potassium hydroxide (KOH) aqueous solution as the electrolyte.

  • Electrolyte Saturation: Purge the electrolyte with high-purity oxygen for at least 30 minutes before the measurement to ensure oxygen saturation. Maintain an oxygen atmosphere over the electrolyte during the experiment.

  • Cyclic Voltammetry (CV): Perform cyclic voltammetry in the nitrogen-saturated electrolyte to clean the electrode surface and to obtain a background scan.

  • Linear Sweep Voltammetry (LSV) for ORR:

    • Immerse the prepared working electrode, reference electrode, and counter electrode into the oxygen-saturated 0.1 M KOH electrolyte.

    • Record LSV curves at various rotation speeds (e.g., 400, 625, 900, 1225, 1600, and 2025 rpm) by sweeping the potential from a non-faradaic region to the oxygen reduction potential region (e.g., 1.1 to 0.2 V vs. RHE) at a scan rate of 5-10 mV/s.

  • Data Analysis:

    • Onset and Half-Wave Potentials: Determine the onset potential (the potential at which the reduction current begins to increase) and the half-wave potential (the potential at half of the limiting current) from the LSV curves.

    • Electron Transfer Number (n): Analyze the LSV data using the Koutecky-Levich equation: 1/J = 1/Jk + 1/(Bω¹/²) where J is the measured current density, Jk is the kinetic current density, ω is the electrode rotation rate in rad/s, and B is the Levich constant. The number of electrons transferred (n) can be calculated from the slope of the Koutecky-Levich plot (1/J vs. ω⁻¹/²). A value of 'n' close to 4 indicates a direct four-electron pathway for oxygen reduction to water, which is highly desirable.

Visualizations

experimental_workflow cluster_synthesis I. CrP Nanoparticle Synthesis cluster_electrode II. Electrode Preparation cluster_electrochemistry III. Electrochemical Evaluation s1 Mix Precursors: CrCl₃, P(OPh)₃, OAm, ODE s2 Heat under Inert Gas (280-300°C, 2h) s1->s2 s3 Precipitate with Ethanol s2->s3 s4 Centrifuge and Wash s3->s4 s5 Vacuum Dry s4->s5 e1 Disperse CrP and Carbon in Ethanol/Water s5->e1 e2 Sonicate to form Homogeneous Mixture e1->e2 e3 Add Nafion® and Sonicate to form Ink e2->e3 e4 Drop-cast onto Polished GC Electrode e3->e4 e5 Dry at Room Temperature e4->e5 c4 Record Linear Sweep Voltammetry (LSV) at various rotation speeds in O₂-saturated electrolyte e5->c4 c1 Prepare 0.1 M KOH Electrolyte c2 Saturate with O₂ c1->c2 c3 Perform Cyclic Voltammetry (CV) in N₂-saturated electrolyte c2->c3 c3->c4 c5 Analyze Data: Onset Potential, Half-Wave Potential, Koutecky-Levich Analysis (n) c4->c5

Caption: Experimental workflow for the synthesis and electrochemical evaluation of CrP.

ORR_Mechanism cluster_pathway Proposed 4-Electron ORR Pathway on CrP in Alkaline Media O2 O₂ CrP CrP Surface O2->CrP Adsorption O2_ads O₂ OOH_ads OOH O2_ads->OOH_ads + H₂O + e⁻ O_ads O OOH_ads->O_ads O-O bond cleavage + OH⁻ OH_ads OH O_ads->OH_ads + H₂O + e⁻ H2O H₂O OH_ads->H2O + e⁻ + OH⁻

Caption: Proposed 4-electron pathway for ORR on a CrP surface in alkaline media.

References

Application Notes and Protocols for Chromium Phosphide in Hydrogen Evolution Reaction (HER) Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of chromium phosphide (CrP) as an electrocatalyst for the hydrogen evolution reaction (HER). The information is intended to guide researchers in the synthesis, characterization, and evaluation of CrP-based materials for efficient hydrogen production.

Introduction to this compound for HER Catalysis

Transition metal phosphides (TMPs) have emerged as a promising class of non-precious metal catalysts for the HER, owing to their unique electronic and structural properties. Among these, this compound (CrP) is gaining attention due to the high earth abundance and low cost of chromium. The incorporation of phosphorus into the chromium lattice modifies its electronic structure, potentially leading to enhanced catalytic activity for the production of hydrogen from water. While research on CrP for HER is still developing compared to other TMPs like those based on cobalt, nickel, or molybdenum, preliminary studies on Cr-doped phosphides suggest that chromium can play a beneficial role in optimizing the hydrogen adsorption energy, a key factor in HER catalysis.[1]

Data Presentation: Performance of Chromium-Containing Phosphide Catalysts

Quantitative data for pure this compound as an HER catalyst is limited in the current literature. However, studies on chromium-doped cobalt phosphide (Cr-CoP) provide valuable insights into the potential of chromium in enhancing HER activity. The following table summarizes the performance of Cr-doped CoP nanorod arrays on carbon cloth (Cr-CoP-NR/CC) in acidic media.

CatalystElectrolyteOverpotential at 10 mA/cm² (mV)Overpotential at 500 mA/cm² (mV)StabilityReference
Cr-CoP-NR/CC0.5 M H₂SO₄38209No significant loss after 20h at 500 mA/cm²[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis of CrP nanoparticles and the subsequent electrochemical evaluation for HER activity. These protocols are based on established methods for transition metal phosphide synthesis and HER testing, adapted for this compound.

Synthesis of this compound (CrP) Nanoparticles

While a specific protocol for the synthesis of CrP for HER is not extensively documented, a colloidal synthesis method developed for the oxygen reduction reaction (ORR) can be adapted.[2] Additionally, a hydrothermal synthesis route, which is a common method for preparing various phosphides, is also proposed.[3]

Protocol 3.1.1: Colloidal Synthesis of CrP Nanoparticles (Adapted from ORR synthesis)

This method involves the reaction of a chromium precursor with a phosphorus source in a high-boiling point solvent.

Materials:

  • Chromium(III) acetylacetonate [Cr(acac)₃]

  • Trioctylphosphine (TOP)

  • Oleylamine (OAm)

  • 1-Octadecene (ODE)

  • Ethanol (anhydrous)

  • Chloroform

Procedure:

  • In a three-neck flask equipped with a condenser and a magnetic stirrer, combine oleylamine and 1-octadecene.

  • Degas the mixture by heating to 120 °C under a flow of inert gas (e.g., Argon) for at least 30 minutes to remove water and oxygen.

  • In a separate vial, dissolve chromium(III) acetylacetonate in trioctylphosphine.

  • Inject the precursor solution into the hot oleylamine/1-octadecene mixture under vigorous stirring and inert atmosphere.

  • Raise the temperature to the desired reaction temperature (e.g., 300-350 °C) and maintain for a specific duration (e.g., 1-2 hours) to allow for nanoparticle formation.

  • After the reaction, cool the mixture to room temperature.

  • Precipitate the CrP nanoparticles by adding an excess of ethanol.

  • Centrifuge the mixture to collect the nanoparticles and discard the supernatant.

  • Wash the nanoparticles multiple times with a mixture of chloroform and ethanol to remove any unreacted precursors and surfactants.

  • Dry the final CrP nanoparticle product under vacuum.

Protocol 3.1.2: Hydrothermal Synthesis of CrP

This method involves the reaction of a chromium salt and a phosphorus source in an aqueous solution under elevated temperature and pressure in an autoclave.[3]

Materials:

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • Sodium hypophosphite (NaH₂PO₂)

  • Deionized water

Procedure:

  • Dissolve chromium(III) chloride hexahydrate and sodium hypophosphite in deionized water in a Teflon-lined stainless-steel autoclave. The molar ratio of Cr to P source can be varied to optimize the final product.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180-220 °C) for a defined period (e.g., 12-24 hours).

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting black precipitate by filtration or centrifugation.

  • Wash the product thoroughly with deionized water and ethanol to remove any residual ions.

  • Dry the final CrP product in a vacuum oven at a moderate temperature (e.g., 60-80 °C).

Electrode Preparation and Characterization

Protocol 3.2.1: Working Electrode Fabrication

  • Prepare a catalyst ink by dispersing a specific amount of the synthesized CrP nanoparticles (e.g., 5 mg) in a mixture of deionized water, isopropanol, and a small amount of Nafion solution (e.g., 5 wt%).

  • Sonciate the mixture for at least 30 minutes to form a homogeneous ink.

  • Drop-cast a specific volume of the catalyst ink onto a conductive substrate, such as a glassy carbon electrode (GCE), carbon paper, or nickel foam, to achieve a desired catalyst loading (e.g., 0.1-1.0 mg/cm²).

  • Dry the electrode at room temperature or in a low-temperature oven.

Protocol 3.2.2: Physical Characterization

To understand the physical and chemical properties of the synthesized CrP, the following characterization techniques are recommended:

  • X-ray Diffraction (XRD): To determine the crystal structure and phase purity.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To observe the morphology, particle size, and microstructure.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical states of chromium and phosphorus.

  • Brunauer-Emmett-Teller (BET) analysis: To measure the specific surface area.

Electrochemical Evaluation of HER Performance

Electrochemical measurements are performed in a standard three-electrode cell using the prepared CrP-based working electrode, a counter electrode (e.g., graphite rod or platinum wire), and a reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE). The potentials should be converted to the reversible hydrogen electrode (RHE) scale.

Electrolyte:

  • Acidic medium: 0.5 M H₂SO₄

  • Alkaline medium: 1.0 M KOH

Protocol 3.3.1: Electrochemical Measurements

  • Cyclic Voltammetry (CV): Cycle the potential in a non-faradaic region to activate the catalyst and to determine the electrochemical double-layer capacitance (Cdl), which is proportional to the electrochemical active surface area (ECSA).

  • Linear Sweep Voltammetry (LSV): Record the polarization curve at a slow scan rate (e.g., 2-5 mV/s) to evaluate the HER activity. The overpotential required to achieve a current density of 10 mA/cm² is a key performance metric.

  • Tafel Plot: Plot the overpotential (η) versus the logarithm of the current density (log|j|). The Tafel slope (b) can be derived from the linear region of this plot and provides insight into the HER mechanism.

  • Electrochemical Impedance Spectroscopy (EIS): Measure the impedance at different frequencies to evaluate the charge transfer resistance (Rct) of the catalyst.

  • Chronoamperometry or Chronopotentiometry: Assess the long-term stability of the catalyst by holding a constant potential or current over an extended period (e.g., 10-24 hours) and monitoring the current or potential change.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for synthesizing and evaluating this compound as an HER electrocatalyst.

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_characterization Characterization cluster_electrochemical Electrochemical Evaluation synthesis_method Synthesis Method colloidal Colloidal Synthesis synthesis_method->colloidal Option 1 hydrothermal Hydrothermal Synthesis synthesis_method->hydrothermal Option 2 precursors Cr and P Precursors colloidal->precursors nanoparticles CrP Nanoparticles colloidal->nanoparticles hydrothermal->precursors hydrothermal->nanoparticles characterization Physical & Chemical Characterization nanoparticles->characterization electrode_prep Working Electrode Preparation nanoparticles->electrode_prep xrd XRD characterization->xrd sem_tem SEM/TEM characterization->sem_tem xps XPS characterization->xps bet BET characterization->bet lsv Linear Sweep Voltammetry (LSV) electrode_prep->lsv eis Electrochemical Impedance Spectroscopy electrode_prep->eis stability Stability Test electrode_prep->stability tafel Tafel Analysis lsv->tafel HER_Mechanism cluster_acidic Acidic Medium cluster_alkaline Alkaline/Neutral Medium H_plus_acid H⁺ + e⁻ H_ads_acid H* (adsorbed) H_plus_acid->H_ads_acid Volmer Step H2_acid H₂ H_ads_acid->H2_acid Heyrovsky Step (+ H⁺ + e⁻) H_ads_acid->H2_acid Tafel Step (+ H*) H2O_alkaline H₂O + e⁻ H_ads_alkaline H* (adsorbed) + OH⁻ H2O_alkaline->H_ads_alkaline Volmer Step H2_alkaline H₂ H_ads_alkaline->H2_alkaline Heyrovsky Step (+ H₂O + e⁻) H_ads_alkaline->H2_alkaline Tafel Step (+ H*)

References

Chromium Phosphide: Application Notes and Protocols for High-Performance Lithium-Ion Battery Anodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of chromium phosphide (CrP), specifically chromium tetraphosphide (CrP₄), as a high-performance anode material for lithium-ion batteries (LIBs). The information is curated for researchers and scientists in the field of battery materials and energy storage.

Application Notes

This compound has emerged as a promising anode material for next-generation lithium-ion batteries due to its high theoretical capacity.[1][2] The lithiation and delithiation process in CrP₄ proceeds via a conversion reaction, which offers a high specific capacity, though it can be associated with large volume changes during cycling.[1] To mitigate this and enhance electrical conductivity, CrP₄ is often composited with carbonaceous materials, such as acetylene black.[1]

The CrP₄/Carbon (CrP₄/C) nanocomposite, in particular, has demonstrated significantly improved cycling stability and rate capability compared to pure CrP₄.[1] This makes it a compelling candidate for applications requiring high energy density and long cycle life.

Electrochemical Performance

The electrochemical performance of both pristine CrP₄ and a CrP₄/C nanocomposite has been evaluated in a half-cell configuration against a lithium metal counter electrode. The key performance metrics are summarized in the tables below.

Table 1: Electrochemical Performance of CrP₄ Anode for Lithium-Ion Batteries

Performance MetricCurrent DensityValue
Initial Discharge Capacity100 mA g⁻¹1776 mAh g⁻¹[1]
Initial Charge Capacity100 mA g⁻¹1540 mAh g⁻¹[1]
Initial Coulombic Efficiency100 mA g⁻¹~86.7%

Table 2: Electrochemical Performance of CrP₄/C Nanocomposite Anode for Lithium-Ion Batteries

Performance MetricCurrent DensityValue
Specific Capacity after 100 Cycles1000 mA g⁻¹860 mAh g⁻¹[1]

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of CrP₄, electrode preparation, and electrochemical characterization.

Protocol 1: Synthesis of CrP₄ Nanopowder via High-Energy Mechanical Milling (HEMM)

This protocol describes the synthesis of CrP₄ nanopowder from elemental chromium and red phosphorus.

Materials:

  • Chromium powder (Cr, elemental)

  • Red phosphorus powder (P, elemental)

  • Hardened steel vials and balls for milling

  • Inert gas (e.g., Argon)

Equipment:

  • High-energy planetary ball mill

  • Glovebox with an inert atmosphere

  • Schlenk line (optional)

Procedure:

  • Inside an argon-filled glovebox, weigh stoichiometric amounts of chromium and red phosphorus powders.

  • Load the powders and hardened steel balls into a hardened steel vial. A typical ball-to-powder weight ratio is 20:1.

  • Seal the vial tightly inside the glovebox to maintain the inert atmosphere.

  • Transfer the sealed vial to the high-energy planetary ball mill.

  • Mill the mixture at a high rotational speed (e.g., 400-600 rpm) for a specified duration (e.g., 10-20 hours). The milling process should be interrupted periodically to prevent overheating.

  • After milling, transfer the vial back into the glovebox before opening to prevent exposure of the nanopowder to air and moisture.

  • The resulting product is CrP₄ nanopowder.

Synthesis_of_CrP4 start Start: Weigh Cr and P powders in glovebox load Load powders and steel balls into milling vial start->load seal Seal vial in inert atmosphere load->seal mill High-Energy Mechanical Milling (HEMM) seal->mill cool Periodic cooling during milling mill->cool open Open vial in glovebox mill->open cool->mill product Product: CrP₄ Nanopowder open->product

Synthesis of CrP₄ Nanopowder
Protocol 2: Preparation of CrP₄/C Anode Electrode

This protocol details the fabrication of a CrP₄/C nanocomposite anode for use in a lithium-ion half-cell.

Materials:

  • CrP₄ nanopowder (synthesized as per Protocol 1)

  • Acetylene black (conductive additive)

  • Polyvinylidene fluoride (PVDF) binder

  • N-methyl-2-pyrrolidone (NMP) solvent

  • Copper foil (current collector)

Equipment:

  • Mortar and pestle or planetary mixer

  • Slurry coater (e.g., doctor blade)

  • Vacuum oven

Procedure:

  • Prepare the CrP₄/C nanocomposite by mixing the as-synthesized CrP₄ nanoparticles and acetylene black.[1]

  • Prepare the electrode slurry by mixing the CrP₄/C nanocomposite, acetylene black (as an additional conductive agent), and PVDF binder in a weight ratio of 80:10:10.

  • Add NMP as a solvent and mix thoroughly until a homogeneous slurry is formed.

  • Coat the slurry onto a copper foil current collector using a doctor blade with a set thickness.

  • Dry the coated electrode in a vacuum oven at 80-120°C for 12 hours to remove the solvent.

  • Punch out circular electrodes of a desired diameter (e.g., 12 mm) for coin cell assembly.

Electrode_Preparation start Start: Prepare CrP₄/C nanocomposite mix Mix CrP₄/C, Acetylene Black, and PVDF (80:10:10 wt%) start->mix add_solvent Add NMP solvent to form a slurry mix->add_solvent coat Coat slurry onto Cu foil add_solvent->coat dry Dry electrode in vacuum oven coat->dry punch Punch circular electrodes dry->punch product Finished Anode punch->product

CrP₄/C Anode Preparation Workflow
Protocol 3: Assembly and Electrochemical Characterization of a CrP₄/C || Li Half-Cell

This protocol describes the assembly of a 2032-type coin cell and the subsequent electrochemical testing.

Materials:

  • CrP₄/C anode (prepared as per Protocol 2)

  • Lithium metal foil (counter and reference electrode)

  • Celgard 2400 or similar microporous separator

  • Electrolyte: 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC) (1:1 by volume)

  • 2032-type coin cell components (casings, spacers, springs)

Equipment:

  • Glovebox with an inert atmosphere

  • Coin cell crimper

  • Battery cycler/testing system

Procedure:

  • Inside an argon-filled glovebox, assemble a 2032-type coin cell in the following order: negative casing, spacer, CrP₄/C anode, separator, a few drops of electrolyte, lithium metal foil, spring, and positive casing.

  • Crimp the coin cell to ensure it is properly sealed.

  • Remove the assembled cell from the glovebox and let it rest for several hours to ensure proper wetting of the electrode and separator with the electrolyte.

  • Perform electrochemical tests using a battery cycler.

    • Galvanostatic Cycling: Cycle the cell at various current densities (e.g., from 100 mA g⁻¹ to 2000 mA g⁻¹) within a voltage window of 0.01 V to 3.0 V vs. Li/Li⁺.

    • Cyclic Voltammetry (CV): Scan the potential at a slow rate (e.g., 0.1 mV s⁻¹) within the same voltage window to investigate the redox reactions.

    • Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cell at different states of charge to analyze the charge transfer and diffusion kinetics.

Electrochemical_Mechanism cluster_discharge Discharge (Lithiation) cluster_charge Charge (Delithiation) CrP4 CrP₄ Anode Discharge_product Cr + Li₃P CrP4->Discharge_product Conversion Reaction Li_ions Li⁺ + e⁻ Li_ions->CrP4 Cr_Li3P Cr + Li₃P Charge_product CrP₄ Anode Li_ions_out Li⁺ + e⁻ Charge_product->Li_ions_out Cr_Li3P->Charge_product Reversible Conversion

References

Application Notes and Protocols for Chromium Phosphide/Graphene Composite Anodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium phosphide (CrP) is emerging as a promising high-capacity anode material for next-generation lithium-ion (Li-ion) and sodium-ion (Na-ion) batteries. Its theoretical capacity significantly exceeds that of conventional graphite anodes. When combined with graphene, the resulting composite material is expected to exhibit enhanced electrical conductivity, improved structural stability during cycling, and superior rate capability. The graphene matrix can effectively buffer the volume changes inherent in this compound during the alloying/de-alloying process with lithium or sodium ions, thus mitigating pulverization and extending cycle life.

These application notes provide a comprehensive overview of the synthesis, characterization, and electrochemical performance of this compound/graphene composite anodes. Detailed experimental protocols are provided to guide researchers in the fabrication and testing of these advanced anode materials.

Data Presentation

The following tables summarize the electrochemical performance of a closely related this compound/carbon (CrP₄/C) nanocomposite anode, which serves as a benchmark for the expected performance of a CrP/graphene composite.

Table 1: Electrochemical Performance of CrP₄/C Nanocomposite Anode in Lithium-Ion Batteries

ParameterValueConditions
Initial Discharge Capacity1776 mAh g⁻¹Current density: 100 mA g⁻¹
Initial Charge Capacity1540 mAh g⁻¹Current density: 100 mA g⁻¹
Reversible Capacity860 mAh g⁻¹After 100 cycles at 1000 mA g⁻¹
High-Rate Capability~500 mAh g⁻¹At a current density of 5000 mA g⁻¹

Table 2: Electrochemical Performance of CrP₄/C Nanocomposite Anode in Sodium-Ion Batteries

ParameterValueConditions
Initial Discharge Capacity1125 mAh g⁻¹Current density: 50 mA g⁻¹
Initial Charge Capacity881 mAh g⁻¹Current density: 50 mA g⁻¹
Reversible Capacity369 mAh g⁻¹After 100 cycles at 500 mA g⁻¹
High-Rate Capability~250 mAh g⁻¹At a current density of 2000 mA g⁻¹

Experimental Protocols

I. Synthesis of this compound/Graphene (CrP/Graphene) Composite

This protocol describes a solid-state reaction method for the synthesis of CrP/Graphene composite. A common method for synthesizing this compound is through high-energy mechanical milling.[1][2][3]

Materials:

  • Chromium (Cr) powder (99.5% purity, <10 µm)

  • Red phosphorus (P) powder (98.9% purity)

  • Graphene oxide (GO) or few-layer graphene

  • Argon gas (99.999% purity)

  • Hardened steel milling vials and balls

Equipment:

  • High-energy planetary ball mill

  • Glovebox with an argon atmosphere

  • Tube furnace

  • Vacuum pump

Procedure:

  • Pre-milling Preparation:

    • Inside an argon-filled glovebox, weigh stoichiometric amounts of chromium and red phosphorus powder (e.g., for CrP, a 1:1 molar ratio).

    • Add the desired weight percentage of graphene or graphene oxide to the mixture. A typical starting point is 10-20 wt%.

    • Place the powder mixture and hardened steel balls into a hardened steel milling vial. A ball-to-powder weight ratio of 20:1 to 40:1 is recommended.[2]

    • Seal the milling vial tightly inside the glovebox.

  • High-Energy Ball Milling:

    • Transfer the sealed vial to the high-energy planetary ball mill.

    • Mill the mixture at a rotational speed of 300-500 rpm. The milling time will need to be optimized, but a duration of 20-40 hours is a reasonable starting range.

    • Periodically interrupt the milling process (e.g., every 1-2 hours) for a short duration (e.g., 15-30 minutes) to prevent excessive heat generation.

  • Annealing (Optional, for improved crystallinity):

    • After milling, transfer the resulting powder to an alumina boat inside the glovebox.

    • Place the boat in a tube furnace.

    • Heat the sample under a continuous flow of argon gas to a temperature of 600-800 °C for 2-4 hours.

    • Allow the furnace to cool down naturally to room temperature.

  • Product Collection:

    • Transfer the final CrP/Graphene composite powder back into the glovebox for storage and subsequent electrode fabrication.

II. Anode Fabrication

Materials:

  • CrP/Graphene composite powder (active material)

  • Carbon black (conductive additive, e.g., Super P)

  • Polyvinylidene fluoride (PVDF) or Carboxymethyl cellulose (CMC) (binder)

  • N-methyl-2-pyrrolidone (NMP) or deionized water (solvent for PVDF and CMC, respectively)

  • Copper foil (current collector)

Equipment:

  • Slurry mixer (e.g., planetary mixer or magnetic stirrer)

  • Doctor blade coater

  • Vacuum oven

Procedure:

  • Slurry Preparation:

    • Prepare a slurry by mixing the CrP/Graphene active material, carbon black, and binder in a weight ratio of 80:10:10.

    • Add the appropriate solvent (NMP for PVDF, deionized water for CMC) to the mixture to achieve a homogeneous and viscous slurry.

    • Mix the slurry for several hours to ensure uniform dispersion of all components.

  • Coating:

    • Clean the copper foil with ethanol and dry it.

    • Use a doctor blade to cast the slurry onto the copper foil with a uniform thickness.

  • Drying:

    • Dry the coated foil in a vacuum oven at 80-120 °C for at least 12 hours to completely remove the solvent.

  • Electrode Punching:

    • Punch out circular electrodes of the desired diameter (e.g., 12 mm) from the dried coated foil.

III. Electrochemical Characterization

Materials and Equipment:

  • CR2032 coin cells

  • Lithium or sodium metal foil (counter and reference electrode)

  • Celgard separator

  • Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v) for Li-ion batteries; 1 M NaClO₄ in a mixture of EC and propylene carbonate (PC) for Na-ion batteries)

  • Glovebox with an argon atmosphere

  • Battery cycler

  • Electrochemical impedance spectroscopy (EIS) analyzer

Procedure:

  • Coin Cell Assembly:

    • Inside an argon-filled glovebox, assemble a CR2032 coin cell using the fabricated CrP/Graphene anode, a Celgard separator, and a lithium or sodium metal counter electrode.

    • Add a few drops of electrolyte to the separator to ensure good ionic conductivity.

  • Electrochemical Testing:

    • Galvanostatic Cycling: Cycle the cells at various current densities (e.g., from C/20 to 5C, where 1C corresponds to the theoretical capacity of CrP) within a specific voltage window (e.g., 0.01-3.0 V vs. Li/Li⁺ or Na/Na⁺).

    • Cyclic Voltammetry (CV): Perform CV measurements at a slow scan rate (e.g., 0.1 mV s⁻¹) to investigate the redox reactions and electrochemical reversibility.

    • Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements at different states of charge to analyze the charge transfer resistance and ion diffusion kinetics.

Visualizations

Synthesis Workflow

SynthesisWorkflow Cr Chromium (Cr) Powder Mixing Weighing and Mixing (in Glovebox) Cr->Mixing P Red Phosphorus (P) Powder P->Mixing Graphene Graphene/Graphene Oxide Graphene->Mixing BallMill High-Energy Ball Milling Mixing->BallMill Powder Mixture Annealing Annealing (Optional) BallMill->Annealing Milled Powder FinalProduct CrP/Graphene Composite BallMill->FinalProduct Without Annealing Annealing->FinalProduct Annealed Composite

Caption: Synthesis workflow for CrP/Graphene composite.

Anode Structure and Electrochemical Process

AnodeStructure cluster_anode CrP/Graphene Composite Anode cluster_electrolyte Electrolyte cluster_current_collector Current Collector (Cu Foil) Graphene Graphene Matrix CrP CrP Nanoparticles Cu Graphene->Cu Electron Transport Li_ion Li⁺/Na⁺ CrP->Li_ion Alloying/De-alloying (Charge/Discharge) Li_ion->Graphene Ion Diffusion

Caption: Structure of the CrP/Graphene anode.

References

Application Notes and Protocols for Electrochemical Performance of Chromium Phosphide Anodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrochemical performance of chromium phosphide (CrP) anodes, with a focus on chromium tetraphosphide (CrP₄), for lithium-ion (LIBs) and sodium-ion (SIBs) batteries. Detailed experimental protocols for material synthesis, electrode fabrication, and electrochemical testing are provided to enable replication and further research.

Data Presentation

The electrochemical performance of CrP₄ and its carbon composite (CrP₄/C) as anode materials for LIBs and SIBs is summarized in the tables below.

Table 1: Electrochemical Performance of CrP₄ and CrP₄/C Anodes in Lithium-Ion Batteries (LIBs)

Electrode MaterialInitial Discharge Capacity (mAh g⁻¹)Initial Charge Capacity (mAh g⁻¹)Initial Coulombic Efficiency (%)Cycling StabilityHigh-Rate Capability
CrP₄1776[1]1540[1]~86.7--
CrP₄/C---860 mAh g⁻¹ after 100 cycles at 1000 mA g⁻¹[1]Outstanding compared to other transition metal phosphides[1]

Table 2: Electrochemical Performance of CrP₄ and CrP₄/C Anodes in Sodium-Ion Batteries (SIBs)

Electrode MaterialInitial Discharge Capacity (mAh g⁻¹)Initial Charge Capacity (mAh g⁻¹)Initial Coulombic Efficiency (%)Cycling Stability
CrP₄1125 (at 50 mA g⁻¹)[1][2]881[1]78.3[2]-
CrP₄/C---369 mAh g⁻¹ after 100 cycles at 500 mA g⁻¹[1][2]

Experimental Protocols

Synthesis of CrP₄ Nanopowder via High-Energy Mechanical Milling (HEMM)

This protocol describes the synthesis of chromium tetraphosphide (CrP₄) nanopowder using a high-energy mechanical milling (HEMM) technique.[1]

Materials:

  • Chromium powder (Cr, elemental)

  • Red phosphorus powder (P, elemental)

  • Hardened steel vials and balls

  • Argon gas (high purity)

  • Planetary ball mill

Procedure:

  • In an argon-filled glovebox, weigh stoichiometric amounts of chromium and red phosphorus powders.

  • Load the powders into a hardened steel vial along with hardened steel balls. The ball-to-powder weight ratio should be optimized for the specific ball mill used.

  • Seal the vial tightly inside the glovebox to maintain an inert atmosphere.

  • Transfer the sealed vial to a high-energy planetary ball mill.

  • Mill the mixture at a high rotational speed for a predetermined duration. The milling time is a critical parameter and should be optimized to achieve the desired phase and particle size.[3]

  • After milling, transfer the vial back into the argon-filled glovebox before opening.

  • The resulting product is CrP₄ nanopowder.

Fabrication of CrP₄/C Nanocomposite

To improve electrochemical performance, a CrP₄/carbon (C) nanocomposite can be fabricated.[1]

Materials:

  • As-synthesized CrP₄ nanopowder

  • Acetylene black

  • Hardened steel vials and balls

  • Argon gas (high purity)

  • High-energy mechanical mill

Procedure:

  • In an argon-filled glovebox, mix the as-synthesized CrP₄ nanoparticles with acetylene black. A typical composition is 85 wt% CrP₄ and 15 wt% acetylene black.[2]

  • Load the mixture into a hardened steel vial with steel balls.

  • Seal the vial and mill the mixture in a high-energy ball mill for a specified duration to ensure homogeneous mixing and coating of CrP₄ with carbon.

Electrode Fabrication

This protocol details the preparation of electrodes for electrochemical testing.

Materials:

  • CrP₄ or CrP₄/C active material

  • Conductive agent (e.g., Super P carbon black)

  • Binder (e.g., polyvinylidene fluoride - PVDF)

  • Solvent (e.g., N-methyl-2-pyrrolidone - NMP)

  • Copper foil (current collector)

  • Slurry mixer/stirrer

  • Doctor blade

  • Vacuum oven

Procedure:

  • Prepare a slurry by mixing the active material (CrP₄ or CrP₄/C), conductive agent, and binder in NMP. A common weight ratio is 80:10:10 (active material:conductive agent:binder).

  • Stir the mixture until a homogeneous slurry is formed.

  • Use a doctor blade to cast the slurry onto a copper foil current collector.

  • Dry the coated foil in a vacuum oven at a specified temperature (e.g., 120 °C) for several hours to remove the solvent.

  • Punch circular electrodes from the dried foil for coin cell assembly.

Electrochemical Measurements

This protocol outlines the assembly of coin cells and the subsequent electrochemical testing.

Materials:

  • CrP₄-based working electrode

  • Counter electrode (Lithium metal for LIBs, Sodium metal for SIBs)

  • Separator (e.g., glass fiber)

  • Electrolyte:

    • For LIBs: 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC) (e.g., 1:1 v/v).

    • For SIBs: 1 M NaClO₄ in a mixture of ethylene carbonate (EC) and propylene carbonate (PC) (e.g., 1:1 v/v) with a fluoroethylene carbonate (FEC) additive.

  • CR2032 coin cell components (casings, spacers, springs)

  • Glovebox (argon-filled)

  • Battery cycler

Procedure:

  • Assemble CR2032-type coin cells in an argon-filled glovebox.

  • The assembly consists of the working electrode, separator soaked in electrolyte, and the counter electrode.

  • Perform galvanostatic charge-discharge cycling using a battery cycler at various current densities. The voltage window should be set appropriately for the respective battery chemistry (e.g., 0.01-3.0 V for LIBs and SIBs).

  • Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) can also be performed to further characterize the electrochemical behavior.

Visualizations

experimental_workflow cluster_synthesis Material Synthesis cluster_fabrication Electrode Fabrication cluster_testing Electrochemical Testing s1 Weigh Cr and P Powders s2 High-Energy Mechanical Milling (HEMM) s1->s2 s3 CrP4 Nanopowder s2->s3 s4 Mix with Acetylene Black s3->s4 f1 Prepare Slurry (Active Material, Carbon, Binder) s3->f1 Active Material s5 HEMM for Composite s4->s5 s6 CrP4/C Nanocomposite s5->s6 s6->f1 Active Material f2 Cast on Cu Foil f1->f2 f3 Vacuum Drying f2->f3 f4 Punch Electrodes f3->f4 t1 Assemble Coin Cell (vs. Li/Na) f4->t1 t2 Galvanostatic Cycling t1->t2 t3 Cyclic Voltammetry (CV) t1->t3 t4 Electrochemical Impedance Spectroscopy (EIS) t1->t4 t5 Performance Analysis t2->t5 t3->t5 t4->t5

Caption: Experimental workflow for CrP anodes.

conversion_mechanism CrP4 CrP4 Intermediate LixCrP4 / NaxCrP4 CrP4->Intermediate + xLi+ / xNa+ + xe- (Insertion) Products Cr + Li3P / Na3P Intermediate->Products + (12-x)Li+ / (12-x)Na+ + (12-x)e- (Conversion)

Caption: Conversion reaction mechanism of CrP₄.

References

Application Notes and Protocols: Chromium Phosphide in Sodium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium-ion batteries (SIBs) are a promising alternative to lithium-ion batteries for large-scale energy storage applications, primarily due to the natural abundance and low cost of sodium. The development of high-performance anode materials is crucial for advancing SIB technology. Among various candidates, chromium phosphide, particularly chromium tetraphosphide (CrP₄), has emerged as a material of interest due to its high theoretical capacity. These application notes provide a comprehensive overview of the use of this compound as an anode material in SIBs, including its electrochemical performance, synthesis protocols, and reaction mechanisms. The information is intended to guide researchers in their exploration of this material for next-generation energy storage.

Data Presentation

The electrochemical performance of this compound-based anodes in sodium-ion batteries is summarized in the tables below. The data is compiled from recent studies to facilitate a clear comparison of key performance metrics.

Table 1: Electrochemical Performance of Chromium Tetraphosphide (CrP₄) Anodes in Sodium-Ion Batteries

MaterialInitial Discharge Capacity (mAh g⁻¹)Initial Charge Capacity (mAh g⁻¹)Initial Coulombic Efficiency (%)Cycling StabilityRate Capability
CrP₄1125 (at 50 mA g⁻¹)[1][2]881 (at 50 mA g⁻¹)[1]78.3[2]--
CrP₄/C Nanocomposite---369 mAh g⁻¹ after 100 cycles (at 500 mA g⁻¹)[1]-

Table 2: Performance Comparison of this compound with Other Anode Materials for Sodium-Ion Batteries

Anode MaterialTheoretical Capacity (mAh g⁻¹)Reversible Capacity (mAh g⁻¹)Cycling StabilityRate Capability
CrP₄ High~881 (initial)[1]369 mAh g⁻¹ after 100 cycles (CrP₄/C)[1]Good[1]
Cr₂P₂O₇@C -238 (at 50 mA g⁻¹)[3]194 mAh g⁻¹ after 300 cycles (at 100 mA g⁻¹)[3]-
Hard Carbon~300250-350[4][5]Excellent[5]Moderate[5]
Sn-based~850 (Na₁₅Sn₄)[6]422 (initial, SbNP@C)[6]350 mAh g⁻¹ after 300 cycles (SbNP@C)[6]Good[6]
Graphene>500~100-300GoodExcellent
Metal Oxides (e.g., Fe₂O₃)~1000~300-500ModerateModerate
Metal Sulfides (e.g., MoS₂)~670~400-600GoodGood

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the fabrication and testing of anodes for sodium-ion batteries are provided below.

Protocol 1: Synthesis of CrP₄ Nanopowder via High-Energy Mechanical Milling (HEMM)

This protocol describes the synthesis of chromium tetraphosphide (CrP₄) nanopowder from elemental chromium and red phosphorus using a high-energy mechanical milling process.

Materials:

  • Chromium powder (Cr, elemental)

  • Red phosphorus powder (P, elemental)

  • Hardened steel vials and balls

  • Argon gas (high purity)

  • Planetary ball mill

Procedure:

  • In an argon-filled glovebox, weigh stoichiometric amounts of chromium and red phosphorus powders (1:4 molar ratio).

  • Load the powder mixture into a hardened steel vial along with hardened steel balls. A ball-to-powder weight ratio of 20:1 is recommended.

  • Seal the vial tightly inside the glovebox to maintain an inert atmosphere.

  • Transfer the sealed vial to a planetary ball mill.

  • Mill the mixture at a rotational speed of 400-600 rpm. The milling time can be varied to control the particle size and phase purity, with typical durations ranging from 12 to 48 hours.

  • After milling, return the vial to the glovebox before opening to prevent oxidation of the synthesized CrP₄ nanopowder.

  • The resulting product is a slightly agglomerated nanopowder of monoclinic CrP₄, with crystallite sizes typically in the range of 10-20 nm.[1]

Protocol 2: Preparation of CrP₄/C Nanocomposite

To improve the electronic conductivity and cycling stability of the CrP₄ anode, a nanocomposite with carbon can be prepared.

Materials:

  • As-synthesized CrP₄ nanopowder

  • Acetylene black or other conductive carbon

  • Mortar and pestle or mechanical mixer

Procedure:

  • Weigh the as-synthesized CrP₄ nanopowder and acetylene black in a desired weight ratio (e.g., 85:15 wt%).

  • Thoroughly mix the powders using a mortar and pestle or a mechanical mixer under an inert atmosphere until a homogeneous composite is obtained.

Protocol 3: Electrode Slurry Preparation and Casting

This protocol details the preparation of the anode slurry and its casting onto a current collector.

Materials:

  • CrP₄ or CrP₄/C nanocomposite (active material)

  • Super P carbon black (conductive agent)

  • Polyvinylidene fluoride (PVDF) or Carboxymethyl cellulose (CMC) and Styrene-butadiene rubber (SBR) (binder)

  • N-methyl-2-pyrrolidone (NMP) or deionized water (solvent)

  • Copper foil (current collector)

  • Slurry mixer (e.g., planetary mixer or magnetic stirrer)

  • Doctor blade coater

  • Vacuum oven

Procedure:

  • Prepare the binder solution by dissolving the binder (e.g., PVDF in NMP or CMC in deionized water).

  • In a separate container, dry-mix the active material (CrP₄ or CrP₄/C) and the conductive agent (Super P carbon black) in a typical weight ratio of 80:10.

  • Gradually add the dry powder mixture to the binder solution while stirring continuously to form a homogeneous slurry. The final solid content ratio is typically 80:10:10 (active material:conductive agent:binder).

  • Continue mixing the slurry for several hours to ensure uniform dispersion of all components. The viscosity of the slurry should be optimized for coating.

  • Clean the copper foil and fix it onto the glass plate of a doctor blade coater.

  • Cast the slurry onto the copper foil with a specific thickness (e.g., 100-200 µm).

  • Dry the coated electrode in a vacuum oven at 80-120°C for at least 12 hours to completely remove the solvent.

  • After drying, punch the electrode sheet into circular discs of a specific diameter (e.g., 12-15 mm) for coin cell assembly.

Protocol 4: Coin Cell Assembly

This protocol describes the assembly of a CR2032-type coin cell for electrochemical testing of the this compound anode. All assembly steps should be performed in an argon-filled glovebox with low oxygen and moisture levels (<0.1 ppm).

Materials:

  • CrP₄-based anode disc

  • Sodium metal foil (counter and reference electrode)

  • Glass fiber separator

  • Electrolyte (e.g., 1 M NaClO₄ in a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC) (1:1 v/v) with 5% fluoroethylene carbonate (FEC) as an additive)

  • CR2032 coin cell components (case, spacer, spring)

  • Crimping machine

Procedure:

  • Place the punched anode disc in the center of the coin cell's bottom case.

  • Add a few drops of electrolyte to wet the anode surface.

  • Place a glass fiber separator on top of the anode.

  • Add a sufficient amount of electrolyte to saturate the separator.

  • Place a disc of sodium metal on top of the wetted separator.

  • Place a spacer disc and then the spring on top of the sodium metal.

  • Carefully place the top cap onto the assembly.

  • Crimp the coin cell using a crimping machine to ensure proper sealing.

Protocol 5: Electrochemical Characterization

This protocol outlines the standard electrochemical tests to evaluate the performance of the this compound anode.

Equipment:

  • Battery cycler

  • Electrochemical workstation with frequency response analyzer

Procedures:

  • Cyclic Voltammetry (CV):

    • Perform CV scans at a slow scan rate (e.g., 0.1 mV s⁻¹) within a voltage window of 0.01-3.0 V vs. Na/Na⁺ for several cycles to investigate the sodiation/desodiation reactions.

  • Galvanostatic Cycling:

    • Cycle the cell at a constant current density (e.g., 50-100 mA g⁻¹) within a voltage range of 0.01-3.0 V vs. Na/Na⁺ to determine the specific capacity, coulombic efficiency, and cycling stability.

  • Rate Capability Test:

    • Cycle the cell at various current densities (e.g., from 50 mA g⁻¹ to 2000 mA g⁻¹) to evaluate its performance under different C-rates.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Conduct EIS measurements at different states of charge (e.g., before and after cycling) over a frequency range (e.g., 100 kHz to 0.01 Hz) to analyze the charge transfer resistance and ion diffusion kinetics.

Mandatory Visualization

Sodiation and Desodiation Mechanism of CrP₄

The electrochemical reaction of CrP₄ with sodium ions is proposed to be a two-step process involving an initial insertion of sodium ions followed by a conversion reaction.

Sodiation_Desodiation cluster_sodiation Sodiation (Discharge) cluster_desodiation Desodiation (Charge) CrP4 CrP₄ NaxCrP4 NaₓCrP₄ (Amorphous Intermediate) CrP4->NaxCrP4 + xNa⁺ + xe⁻ (Insertion) Cr_Na3P Cr⁰ + 4Na₃P NaxCrP4->Cr_Na3P + (12-x)Na⁺ + (12-x)e⁻ (Conversion) Cr_Na3P_rev Cr⁰ + 4Na₃P Intermediate_rev Intermediate Phases Cr_Na3P_rev->Intermediate_rev - Na⁺ - e⁻ (Reconversion) CrP4_rev CrP₄ (Reversible) Intermediate_rev->CrP4_rev - Na⁺ - e⁻ (Re-insertion)

Caption: Proposed two-step sodiation/desodiation mechanism of CrP₄ anode.

Experimental Workflow for CrP₄ Anode Evaluation

The following diagram illustrates the key steps involved in the fabrication and electrochemical testing of a CrP₄-based anode for sodium-ion batteries.

Experimental_Workflow cluster_synthesis Material Synthesis cluster_electrode Electrode Fabrication cluster_cell Cell Assembly cluster_testing Electrochemical Testing start Cr + P Powders hemm High-Energy Mechanical Milling start->hemm crp4 CrP₄ Nanopowder hemm->crp4 slurry Slurry Preparation (CrP₄, Carbon, Binder) crp4->slurry casting Doctor Blade Casting on Cu Foil slurry->casting drying Vacuum Drying casting->drying punching Electrode Punching drying->punching assembly Coin Cell Assembly (CR2032) punching->assembly cv Cyclic Voltammetry assembly->cv cycling Galvanostatic Cycling assembly->cycling rate Rate Capability assembly->rate eis EIS assembly->eis

Caption: Experimental workflow for CrP₄ anode preparation and testing.

References

Application Notes and Protocols for Chromium Phosphide in Photocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transition metal phosphides (TMPs) are emerging as a class of highly efficient and cost-effective co-catalysts in photocatalysis, offering a promising alternative to noble metals like platinum.[1][2] Their unique electronic structure and high electrical conductivity facilitate the separation and transfer of photogenerated charge carriers, thereby enhancing the efficiency of photocatalytic processes such as hydrogen evolution, CO2 reduction, and degradation of organic pollutants.[1][3][4] Among the TMPs, chromium phosphide (CrP) possesses intriguing properties, including high thermal stability and good resistance to oxidation and corrosion, making it a promising candidate for photocatalytic applications.[5] While research on the photocatalytic applications of CrP is still in its nascent stages compared to other TMPs like Ni₂P, CoP, and FeP, its potential as a robust co-catalyst is significant.[1][6]

These application notes provide an overview of the potential uses of this compound in photocatalysis, based on the established performance of analogous transition metal phosphides. Detailed protocols for the synthesis of CrP-based photocatalysts and for conducting photocatalytic experiments are also presented to facilitate further research and development in this area.

Key Applications in Photocatalysis

Photocatalytic Hydrogen Evolution

This compound can serve as an effective co-catalyst with a semiconductor light harvester (e.g., CdS, TiO₂, g-C₃N₄) for photocatalytic hydrogen evolution. The primary role of CrP is to act as an electron sink, trapping the photogenerated electrons from the semiconductor's conduction band, and providing active sites for the reduction of protons to hydrogen gas.[3] This efficient charge separation minimizes the recombination of electron-hole pairs, a major limiting factor in photocatalysis. The formation of a Schottky heterojunction at the CrP/semiconductor interface can further promote this charge separation.[3]

Photocatalytic CO₂ Reduction

Similar to its role in hydrogen evolution, CrP can be employed as a co-catalyst in the photocatalytic reduction of carbon dioxide into valuable fuels such as methane (CH₄) and carbon monoxide (CO).[1][7] The high electron mobility of CrP can facilitate the multi-electron transfer processes required for CO₂ reduction. By forming a composite with a suitable semiconductor, CrP can enhance the efficiency of CO₂ adsorption and activation, leading to improved product yields and selectivity.[1]

Photocatalytic Degradation of Organic Pollutants

The enhanced generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻), is crucial for the efficient degradation of organic pollutants.[8][9] By promoting the separation of photogenerated electrons and holes, CrP as a co-catalyst can increase the availability of these charge carriers to react with water and oxygen, thereby boosting the production of ROS.[10] This can lead to more effective and rapid mineralization of a wide range of organic contaminants in water.[10][11]

Quantitative Data Presentation

While specific photocatalytic performance data for this compound is not yet widely available in the literature, the following table summarizes the performance of other transition metal phosphides as co-catalysts in various photocatalytic applications. This data provides a benchmark for the potential performance of CrP-based photocatalysts.

Co-catalystSemiconductorApplicationPerformance MetricValueReference
NiCoP-Hydrogen EvolutionH₂ Evolution Rate238.2 mmol g⁻¹ h⁻¹[1][6]
FePCdSHydrogen EvolutionH₂ Evolution Rate37.92 mmol g⁻¹ h⁻¹[1]
Ni₂PCdSHydrogen EvolutionApparent Quantum Yield70% at 420 nm[3]
Ni₂PCdSHydrogen EvolutionH₂ Evolution Rate483.25 mmol g⁻¹ h⁻¹[3]
Fe₂P/Ni₃PCu₂OHydrogen EvolutionH₂ Evolution Rate108.68 µmol g⁻¹ h⁻¹[2]
FePg-C₃N₄CO₂ ReductionCO Production Rate5.19 µmol g⁻¹ h⁻¹[1]
Fe-doped CoP-CO₂ ReductionCO Production Rate21 µmol h⁻¹[1]
Ni₂PCdSSyngas ProductionCO Evolution Rate50.6 µmol g⁻¹ h⁻¹[4]
Ni₂PCdSSyngas ProductionH₂ Evolution Rate115 µmol g⁻¹ h⁻¹[4]

Experimental Protocols

Protocol 1: Synthesis of this compound Decorated Cadmium Sulfide (CrP/CdS) Nanorods

This protocol describes a suggested hydrothermal method for the synthesis of CrP/CdS heterostructures, adapted from methods used for other transition metal phosphides.[1]

Materials:

  • Cadmium acetate dihydrate (Cd(CH₃COO)₂·2H₂O)

  • Thioacetamide (CH₃CSNH₂)

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • Sodium hypophosphite (NaH₂PO₂)

  • Ethylenediaminetetraacetic acid disodium salt (EDTA-2Na)

  • Ethanol

  • Deionized water

Procedure:

  • Synthesis of CdS Nanorods:

    • Dissolve 1 mmol of Cd(CH₃COO)₂·2H₂O and 2 mmol of CH₃CSNH₂ in 60 mL of deionized water.

    • Stir the solution for 30 minutes at room temperature.

    • Transfer the solution to a 100 mL Teflon-lined stainless-steel autoclave.

    • Heat the autoclave at 180°C for 24 hours.

    • After cooling to room temperature, collect the yellow precipitate by centrifugation, wash with deionized water and ethanol several times, and dry at 60°C for 12 hours.

  • Deposition of CrP on CdS Nanorods:

    • Disperse 100 mg of the as-prepared CdS nanorods in 50 mL of deionized water and sonicate for 30 minutes.

    • Add 0.1 mmol of CrCl₃·6H₂O and 0.1 mmol of EDTA-2Na to the suspension and stir for 1 hour to ensure the adsorption of Cr³⁺ ions onto the CdS surface.

    • Add 10 mmol of NaH₂PO₂ to the suspension.

    • Transfer the mixture to a 100 mL Teflon-lined stainless-steel autoclave and heat at 200°C for 3 hours.

    • Collect the product by centrifugation, wash thoroughly with deionized water and ethanol, and dry under vacuum at 60°C for 12 hours.

Protocol 2: Photocatalytic Hydrogen Evolution Test

This protocol outlines a standard procedure for evaluating the photocatalytic hydrogen evolution performance of the synthesized CrP/CdS photocatalyst.

Materials:

  • CrP/CdS photocatalyst

  • Lactic acid (sacrificial agent)

  • Deionized water

  • Argon gas (99.999%)

Equipment:

  • Gas-closed circulation system with a top-irradiation quartz reactor

  • 300 W Xenon lamp with a 420 nm cutoff filter

  • Gas chromatograph (GC) with a thermal conductivity detector (TCD) and argon as the carrier gas.

Procedure:

  • Disperse 50 mg of the CrP/CdS photocatalyst in a solution containing 80 mL of deionized water and 20 mL of lactic acid within the quartz reactor.

  • Seal the reactor and purge the system with argon gas for 30 minutes to remove air.

  • Irradiate the suspension with the 300 W Xenon lamp (λ > 420 nm) while maintaining constant stirring.

  • Maintain the reaction temperature at 25°C using a circulating water system.

  • Periodically, take 0.5 mL gas samples from the reactor headspace using a gas-tight syringe and inject them into the GC to quantify the amount of hydrogen produced.

  • Calculate the rate of hydrogen evolution in µmol h⁻¹ g⁻¹ or mmol h⁻¹ g⁻¹.

Visualizations

Photocatalysis_Mechanism cluster_charge_generation VB Valence Band (VB) CB Conduction Band (CB) h h⁺ e e⁻ CrP This compound (CrP) H2 H₂ CrP->H2 Reduction Light Light (hν) Light->VB Excitation e->CrP Electron Transfer Sacrificial_Agent Sacrificial Agent (e.g., Lactic Acid) h->Sacrificial_Agent Oxidation H2O_H 2H⁺ H2O_H->CrP Oxidized_Agent Oxidized Product Sacrificial_Agent->Oxidized_Agent

Caption: Charge transfer in a CrP/semiconductor photocatalyst.

Experimental_Workflow cluster_synthesis Photocatalyst Synthesis cluster_testing Photocatalytic Testing CdS_Synth CdS Nanorod Synthesis (Hydrothermal) CrP_Dep CrP Deposition (Hydrothermal) CdS_Synth->CrP_Dep Wash_Dry Washing & Drying CrP_Dep->Wash_Dry Characterization Characterization (XRD, TEM, etc.) Wash_Dry->Characterization Dispersion Disperse Catalyst in Sacrificial Agent Solution Characterization->Dispersion Proceed to Testing Purge Purge with Argon Dispersion->Purge Irradiation Light Irradiation (Xenon Lamp) Purge->Irradiation Gas_Analysis Gas Analysis (GC) Irradiation->Gas_Analysis

Caption: Workflow for CrP/CdS synthesis and testing.

References

Application Notes and Protocols for Chromium Phosphide (CrP) Thin Film Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium phosphide (CrP) is an emerging material in the field of advanced functional materials. Possessing unique electronic and chemical properties, CrP thin films are gaining attention for their potential in various technological applications, including as active layers in chemical sensors.[1] Their metallic conductivity and resistance to corrosion make them promising candidates for robust sensing platforms.[1] This document provides an overview of the potential applications of CrP thin films in sensor technology, along with detailed, albeit inferred, protocols for their synthesis, characterization, and integration into sensor devices.

Note: The application of this compound thin films in sensor technology is an emerging field with limited published data. The following protocols and performance data are largely based on analogous materials, such as other transition metal phosphides and chromium-based thin films, and should be considered as a starting point for research and development.

Potential Sensing Applications

Based on the properties of similar transition metal compounds, CrP thin films are anticipated to be effective in the following sensing applications:

  • Gas Sensing: Detection of volatile organic compounds (VOCs), ammonia, and other reducing or oxidizing gases. The sensing mechanism is likely based on the modulation of the film's electrical resistance upon gas adsorption.

  • Humidity Sensing: Monitoring of ambient humidity levels. The principle may involve changes in capacitance or resistance due to the physisorption of water molecules.

  • Electrochemical Sensing: Detection of heavy metal ions in aqueous solutions. The conductive nature of CrP makes it a suitable electrode material for electrochemical sensing platforms.

Synthesis of this compound Thin Films

The primary methods for depositing high-quality CrP thin films are Chemical Vapor Deposition (CVD) and Physical Vapor Deposition (PVD).

Chemical Vapor Deposition (CVD)

CVD offers excellent control over film stoichiometry and morphology. A potential route for CrP thin film deposition involves the reaction of a chromium precursor and a phosphorus precursor on a heated substrate.[2]

3.1.1. Experimental Protocol for CVD of CrP Thin Films

Precursors:

  • Chromium Precursor: Chromium hexacarbonyl (Cr(CO)₆)[2]

  • Phosphorus Precursor: Cyclohexylphosphine (PH₂Cy)[2]

Substrate: Silicon wafers with a 300 nm thermal oxide layer (SiO₂/Si) are commonly used. Other substrates like alumina or quartz can also be employed depending on the application.

Protocol:

  • Substrate Preparation:

    • Clean the SiO₂/Si substrate ultrasonically in acetone, isopropanol, and deionized water for 15 minutes each.

    • Dry the substrate with a stream of high-purity nitrogen gas.

    • Perform an oxygen plasma treatment for 5 minutes to remove any organic residues and enhance surface reactivity.

  • CVD Process:

    • Place the cleaned substrate into the CVD reaction chamber.

    • Heat the chromium precursor (Cr(CO)₆) to a sublimation temperature of approximately 80-100°C to generate a stable vapor pressure.

    • Heat the phosphorus precursor (PH₂Cy) to a suitable temperature to achieve the desired vapor pressure.

    • Introduce the precursors into the reaction chamber using an inert carrier gas (e.g., Argon).

    • Heat the substrate to the deposition temperature, anticipated to be in the range of 400-600°C.

    • Maintain the desired pressure within the chamber (typically in the range of 1-10 Torr).

    • The deposition time will determine the film thickness. A preliminary deposition time of 30-60 minutes can be targeted.

    • After deposition, cool the chamber to room temperature under an inert gas flow before removing the substrate.

Table 1: Inferred CVD Parameters for CrP Thin Film Deposition

ParameterValue
Substrate Temperature400 - 600 °C
Chamber Pressure1 - 10 Torr
Cr(CO)₆ Sublimation Temp.80 - 100 °C
Ar Carrier Gas Flow Rate50 - 200 sccm
Deposition Time30 - 60 min
Physical Vapor Deposition (PVD) - Sputtering

Sputtering is another viable technique for depositing CrP thin films, offering good adhesion and uniformity over large areas.

3.2.1. Experimental Protocol for Sputtering of CrP Thin Films

Target: A high-purity this compound (CrP) sputtering target.

Substrate: As with CVD, cleaned SiO₂/Si, alumina, or quartz substrates can be used.

Protocol:

  • Substrate Preparation: Follow the same cleaning procedure as described in the CVD protocol.

  • Sputtering Process:

    • Mount the cleaned substrate and the CrP target in the sputtering chamber.

    • Evacuate the chamber to a base pressure below 5 x 10⁻⁶ Torr.

    • Introduce a high-purity sputtering gas (e.g., Argon) into the chamber.

    • Set the substrate temperature, likely in the range of 300-500°C, to promote film crystallinity.

    • Apply DC or RF power to the CrP target to initiate the plasma and begin sputtering.

    • The deposition rate can be controlled by adjusting the sputtering power and gas pressure.

    • After the desired film thickness is achieved, turn off the power and allow the substrate to cool down in a vacuum before venting the chamber.

Table 2: Inferred Sputtering Parameters for CrP Thin Film Deposition

ParameterValue
Substrate Temperature300 - 500 °C
Base Pressure< 5 x 10⁻⁶ Torr
Sputtering GasArgon
Working Pressure1 - 10 mTorr
Sputtering Power50 - 200 W

Characterization of CrP Thin Films

After deposition, it is crucial to characterize the thin films to understand their physical, chemical, and electrical properties, which are directly related to their sensing performance.

Table 3: Characterization Techniques for CrP Thin Films

PropertyTechniqueInformation Obtained
Structural X-ray Diffraction (XRD)Crystalline phase, grain size, and orientation.
Morphological Scanning Electron Microscopy (SEM)Surface topography, film thickness, and grain structure.
Atomic Force Microscopy (AFM)Surface roughness and detailed surface morphology.
Compositional X-ray Photoelectron Spectroscopy (XPS)Elemental composition, chemical states, and surface stoichiometry.
Energy-Dispersive X-ray Spectroscopy (EDX)Elemental composition.
Electrical Four-Point Probe MeasurementSheet resistance and electrical conductivity.
Hall Effect MeasurementCarrier concentration and mobility.

Sensor Fabrication and Experimental Protocols

The following sections outline the fabrication of sensor devices and the experimental setups for testing their performance.

Chemiresistive Gas/Humidity Sensor

5.1.1. Device Fabrication Protocol

  • Electrode Deposition: On an insulating substrate (e.g., SiO₂/Si or alumina), deposit interdigitated electrodes (IDEs) using photolithography and lift-off. A common choice for electrodes is a bilayer of Cr/Au (10 nm / 100 nm) for good adhesion and conductivity.

  • CrP Deposition: Deposit the CrP thin film over the IDEs using either the CVD or sputtering protocol described above.

  • Wire Bonding: Mount the sensor chip onto a suitable package and create electrical connections to the electrode pads using wire bonding.

5.1.2. Gas/Humidity Sensing Test Protocol

  • Setup: Place the fabricated sensor in a sealed test chamber with gas inlets and outlets. Connect the sensor to a source meter to measure its resistance.

  • Baseline Stabilization: Purge the chamber with a carrier gas (e.g., dry air or nitrogen) until the sensor's resistance stabilizes.

  • Analyte Exposure: Introduce a known concentration of the target analyte (gas or controlled humidity) into the chamber.

  • Response Measurement: Continuously monitor the change in the sensor's resistance until it reaches a steady state.

  • Recovery: Purge the chamber again with the carrier gas to allow the sensor's resistance to return to its baseline.

  • Data Analysis: The sensor response (S) is typically calculated as:

    • For reducing gases: S = (R_air - R_gas) / R_air

    • For oxidizing gases: S = (R_gas - R_air) / R_air where R_air is the baseline resistance and R_gas is the resistance in the presence of the analyte.

Electrochemical Sensor for Heavy Metal Ions

5.2.1. Working Electrode Fabrication Protocol

  • Substrate: Use a conductive substrate such as a glassy carbon electrode (GCE) or indium tin oxide (ITO) coated glass.

  • CrP Deposition: Deposit a thin film of CrP onto the conductive substrate using CVD or sputtering.

  • Encapsulation: Insulate the edges of the electrode with a non-conductive epoxy, leaving only the CrP film exposed as the active sensing area.

5.2.2. Electrochemical Detection Protocol

  • Setup: Use a standard three-electrode electrochemical cell with the CrP working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Electrolyte: Prepare a suitable supporting electrolyte solution.

  • Detection Technique: Employ a technique such as differential pulse voltammetry (DPV) or square wave voltammetry (SWV) for sensitive detection.

  • Measurement:

    • Record the baseline voltammogram in the supporting electrolyte.

    • Add a known concentration of the target heavy metal ion to the solution.

    • Record the voltammogram again and observe the appearance or change in the peak current, which corresponds to the concentration of the analyte.

Anticipated Sensor Performance

While specific data for CrP is unavailable, we can infer potential performance metrics based on related materials.

Table 4: Inferred Performance Metrics for CrP-Based Sensors

Sensor TypeAnalyteSensitivityResponse/Recovery TimeDetection Limit
Chemiresistive AmmoniaHigh (resistance change)< 1 minppm level
VOCs (e.g., ethanol)Moderate1-5 mintens of ppm
HumidityHigh (capacitance/resistance change)< 30 sec< 5% RH change
Electrochemical Heavy Metal Ions (e.g., Pb²⁺, Cd²⁺)High (peak current change)N/Aµg/L to mg/L range

Visualizations

Experimental_Workflow cluster_synthesis CrP Thin Film Synthesis cluster_fabrication Sensor Device Fabrication cluster_testing Sensor Performance Testing Synthesis_Method Choose Method: CVD or PVD Substrate_Prep Substrate Preparation Synthesis_Method->Substrate_Prep Deposition CrP Thin Film Deposition Substrate_Prep->Deposition Characterization Film Characterization Deposition->Characterization Electrode_Dep Electrode Deposition Characterization->Electrode_Dep CrP_Integration CrP Film Integration Electrode_Dep->CrP_Integration Packaging Packaging & Wire Bonding CrP_Integration->Packaging Setup Experimental Setup Packaging->Setup Measurement Response Measurement Setup->Measurement Data_Analysis Data Analysis Measurement->Data_Analysis Sensing_Mechanism cluster_gas Chemiresistive Gas Sensing cluster_electrochem Electrochemical Ion Sensing Analyte Gas Molecules (e.g., VOC, NH3) Adsorption Adsorption/ Desorption Analyte->Adsorption CrP_Surface CrP Thin Film Surface Charge_Transfer Charge Transfer CrP_Surface->Charge_Transfer Adsorption->CrP_Surface Resistance_Change Change in Electrical Resistance Charge_Transfer->Resistance_Change Ions Heavy Metal Ions Redox_Reaction Redox Reaction Ions->Redox_Reaction CrP_Electrode CrP Working Electrode Current_Change Change in Peak Current CrP_Electrode->Current_Change Redox_Reaction->CrP_Electrode

References

Doping Chromium Phosphide for Enhanced Catalytic Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transition metal phosphides (TMPs) have emerged as a promising class of non-precious metal catalysts for various electrochemical reactions, including the hydrogen evolution reaction (HER), oxygen evolution reaction (OER), and oxygen reduction reaction (ORR). Among these, chromium phosphide (CrP) has garnered attention due to its unique electronic properties. However, the catalytic activity of pristine CrP is often insufficient for practical applications. Doping CrP with other transition metals has been demonstrated as an effective strategy to modulate its electronic structure, create more active sites, and ultimately enhance its catalytic performance. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of doped this compound catalysts.

Introduction to Doping Strategies

Doping this compound involves the introduction of foreign metal atoms into the CrP lattice. This strategic alteration can significantly improve catalytic activity through several mechanisms:

  • Modulation of Electronic Structure: Dopants can alter the electron density around the active sites, optimizing the binding energy of reaction intermediates. For instance, doping with elements that have a higher or lower electronegativity than chromium can create electron-rich or electron-deficient centers, which can be more favorable for specific catalytic steps.

  • Creation of Active Sites: Doping can introduce new catalytically active centers or create synergistic effects between the dopant and the host material.

  • Improved Charge Transfer: The introduction of dopants can enhance the electrical conductivity of the material, facilitating faster charge transfer during the electrochemical process.

  • Structural Stabilization: Doping can improve the structural stability of the catalyst under harsh operating conditions, leading to a longer catalyst lifetime.

Recent studies have shown that doping cobalt phosphide (CoP) with chromium can significantly enhance its HER performance by optimizing the hydrogen binding energy and preventing oxidation.[1][2] Similarly, co-doping CoP with iron and chromium has been shown to create robust bifunctional catalysts for overall water splitting.[3] These findings highlight the potential of doping as a powerful tool to tune the catalytic properties of transition metal phosphides.

Experimental Protocols

Synthesis of Doped this compound Nanoparticles

This protocol describes a general method for synthesizing doped this compound nanoparticles on a conductive substrate (e.g., carbon cloth) via a hydrothermal reaction followed by a phosphating step. This method is adapted from procedures used for the synthesis of similar chromium-doped transition metal phosphides.[1][3][4]

Materials:

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • Dopant precursor (e.g., Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), Nickel(II) chloride hexahydrate (NiCl₂·6H₂O))

  • Urea (CO(NH₂)₂)

  • Ammonium fluoride (NH₄F)

  • Sodium hypophosphite (NaH₂PO₂·H₂O)

  • Deionized (DI) water

  • Ethanol

  • Carbon cloth (or other conductive substrate)

  • Hydrochloric acid (HCl)

Procedure:

  • Substrate Pre-treatment:

    • Cut the carbon cloth to the desired dimensions.

    • Clean the carbon cloth by sonicating in 1 M HCl, DI water, and ethanol for 15 minutes each to remove any surface impurities.

    • Dry the carbon cloth in an oven at 60°C.

  • Hydrothermal Growth of Precursor Nanostructures:

    • In a typical synthesis, dissolve chromium chloride hexahydrate, the dopant precursor (e.g., CoCl₂·6H₂O), urea, and ammonium fluoride in DI water with stirring to form a homogeneous solution. The molar ratio of Cr to the dopant can be varied to achieve different doping levels.

    • Transfer the solution to a Teflon-lined stainless-steel autoclave.

    • Place the pre-treated carbon cloth into the solution.

    • Seal the autoclave and heat it to 120°C for 6-12 hours.

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Remove the carbon cloth, wash it with DI water and ethanol, and dry it at 60°C. At this stage, a precursor hydroxide/carbonate nanostructure is formed on the carbon cloth.

  • Phosphating Treatment:

    • Place the carbon cloth with the precursor nanostructures and a crucible containing sodium hypophosphite in a tube furnace. Position the sodium hypophosphite at the upstream end and the carbon cloth at the downstream end.

    • Heat the furnace to 300-350°C for 1-2 hours under a constant flow of argon or nitrogen gas.

    • After the phosphating process, allow the furnace to cool down to room temperature under the inert gas flow.

    • The resulting material is the doped this compound catalyst on carbon cloth.

Synthesis_Workflow cluster_preparation Precursor Preparation cluster_hydrothermal Hydrothermal Synthesis cluster_phosphating Phosphating cluster_product Final Product Precursors Dissolve Cr and Dopant Salts, Urea, NH4F in DI Water Autoclave Transfer to Autoclave with Carbon Cloth Substrate Precursors->Autoclave Heating Heat at 120°C for 6-12h Autoclave->Heating Cooling Cool to Room Temperature Heating->Cooling Washing Wash with DI Water and Ethanol Cooling->Washing Furnace Place Substrate and NaH2PO2 in Tube Furnace Washing->Furnace Phosphating Heat at 300-350°C for 1-2h under Ar/N2 Flow Furnace->Phosphating FinalCooling Cool to Room Temperature Phosphating->FinalCooling FinalProduct Doped this compound on Carbon Cloth FinalCooling->FinalProduct

Characterization of Doped this compound

A comprehensive characterization is crucial to understand the physical, chemical, and electronic properties of the synthesized catalysts.

  • X-ray Diffraction (XRD): To identify the crystal phase and structure of the synthesized material.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the elements on the catalyst surface.

  • Scanning Electron Microscopy (SEM): To observe the morphology and microstructure of the catalyst.

  • Transmission Electron Microscopy (TEM): To obtain high-resolution images of the nanostructures, including lattice fringes and elemental mapping using Energy-Dispersive X-ray Spectroscopy (EDS).

Electrochemical Evaluation of Catalytic Activity

The catalytic performance of the doped this compound is typically evaluated in a three-electrode electrochemical cell.[5]

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode cell

  • Working electrode: Doped CrP catalyst on carbon cloth

  • Reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl

  • Counter electrode: Graphite rod or Platinum wire

  • Electrolyte: 1.0 M KOH for OER and HER in alkaline media, or 0.5 M H₂SO₄ for HER in acidic media.

Procedure:

  • Electrode Preparation:

    • The synthesized catalyst on carbon cloth can be directly used as the working electrode.

  • Electrochemical Measurements:

    • Cyclic Voltammetry (CV): To activate the catalyst and observe redox peaks.

    • Linear Sweep Voltammetry (LSV): To measure the catalytic activity. The potential is swept at a slow scan rate (e.g., 5 mV/s) and the current density is recorded. The overpotential required to achieve a certain current density (e.g., 10 mA/cm²) is a key performance metric.

    • Tafel Analysis: The Tafel slope is derived from the LSV data and provides insights into the reaction mechanism.

    • Electrochemical Impedance Spectroscopy (EIS): To investigate the charge transfer kinetics at the electrode-electrolyte interface.

    • Chronoamperometry or Chronopotentiometry: To evaluate the long-term stability of the catalyst at a constant potential or current density.

Electrochemical_Evaluation cluster_setup Electrochemical Cell Setup cluster_measurements Electrochemical Measurements cluster_analysis Data Analysis ThreeElectrode Three-Electrode Cell: - Working Electrode (Doped CrP) - Reference Electrode (SCE/Ag/AgCl) - Counter Electrode (Pt/Graphite) CV Cyclic Voltammetry (CV) (Activation) ThreeElectrode->CV EIS Electrochemical Impedance Spectroscopy (EIS) (Kinetics) ThreeElectrode->EIS Stability Chronoamperometry/ Chronopotentiometry (Durability) ThreeElectrode->Stability Electrolyte Electrolyte (e.g., 1.0 M KOH) Electrolyte->CV LSV Linear Sweep Voltammetry (LSV) (Activity - Overpotential) CV->LSV Tafel Tafel Analysis (Mechanism) LSV->Tafel PerformanceMetrics Performance Metrics: - Overpotential @ 10 mA/cm² - Tafel Slope - Charge Transfer Resistance - Long-term Stability LSV->PerformanceMetrics Tafel->PerformanceMetrics EIS->PerformanceMetrics Stability->PerformanceMetrics

Data Presentation: Performance of Doped Phosphide Catalysts

The following tables summarize the electrocatalytic performance of various doped transition metal phosphide catalysts for HER and OER, providing a comparative overview.

Table 1: Hydrogen Evolution Reaction (HER) Performance of Doped Phosphide Catalysts

CatalystElectrolyteOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Reference
Cr-doped CoP1.0 M KOH38-[2]
V-doped FeCoP-32-[6]
Cr-doped FeCoP-28-[6]
Fe₀.₅Co₀.₅P-111-[7]
Co-Ni-P NWs0.5 M H₂SO₄6856.4[5]

Table 2: Oxygen Evolution Reaction (OER) Performance of Doped Phosphide Catalysts

CatalystElectrolyteOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Reference
CrFe-CoP NSs1.0 M KOH256.4-[3]
Fe₀.₂₅-CoP-262-[7]
NiCoP1.0 M KOH276111.41[8]
CoP NWs1.0 M KOH248-[5]

Conclusion

Doping this compound with other transition metals is a highly effective strategy to enhance its catalytic activity for key electrochemical reactions. The protocols and data presented in this document provide a comprehensive guide for researchers to synthesize, characterize, and evaluate these advanced catalytic materials. The ability to systematically tune the electronic and structural properties of this compound through doping opens up new avenues for the rational design of high-performance, cost-effective catalysts for a wide range of applications, from renewable energy conversion to the synthesis of fine chemicals. Further research focusing on the synergistic effects of different dopants and the optimization of the synthesis parameters is expected to lead to even more significant breakthroughs in this field.

References

Application Notes and Protocols for the Characterization of Chromium Phosphide Nanomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium phosphide (CrP) nanomaterials are emerging as promising candidates for a variety of applications, including catalysis, energy storage, and biomedicine. Their unique physicochemical properties, which are highly dependent on their size, shape, crystal structure, and surface chemistry, necessitate comprehensive characterization. This document provides detailed application notes and experimental protocols for the essential techniques used to characterize CrP nanomaterials.

I. Structural Characterization: X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a powerful non-destructive technique used to determine the crystallographic structure, phase purity, and average crystallite size of nanomaterials.[1][2]

Application Notes

XRD analysis of CrP nanomaterials can confirm the formation of specific this compound phases (e.g., CrP, Cr₂P, Cr₃P) and identify any crystalline impurities. The broadening of diffraction peaks is inversely proportional to the average crystallite size, which can be estimated using the Scherrer equation.[3] Analysis of peak positions allows for the determination of lattice parameters.[2]

Quantitative Data from XRD Analysis
ParameterDescriptionTypical Values for CrP Nanomaterials
Crystal System The symmetry of the unit cell.Orthorhombic, Tetragonal, etc.
Space Group The specific symmetry group of the crystal.Pnma, I-4, etc.
Lattice Parameters (a, b, c) The dimensions of the unit cell.a ≈ 5.5 Å, b ≈ 3.1 Å, c ≈ 6.2 Å (for orthorhombic CrP)
Crystallite Size The average size of the coherently scattering domains.10 - 50 nm
Miller Indices (hkl) Integers that define a set of crystallographic planes.(111), (200), (220), etc.
d-spacing (Å) The distance between adjacent crystallographic planes.Varies with (hkl)

Note: The specific values can vary depending on the synthesis method and resulting stoichiometry of the this compound nanomaterials.

Experimental Protocol for XRD Analysis
  • Sample Preparation:

    • Ensure the CrP nanomaterial sample is a fine, dry powder.

    • Grind the sample gently in an agate mortar to ensure random orientation of the crystallites.

    • Mount the powder onto a low-background sample holder (e.g., a zero-background silicon wafer or a glass slide with a shallow well). Ensure a flat, smooth surface.

  • Instrument Setup:

    • Use a diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).

    • Set the voltage and current to appropriate values (e.g., 40 kV and 40 mA).

    • Configure the scan range (2θ) to cover the expected diffraction peaks for chromium phosphides (e.g., 20° to 80°).

    • Select a suitable step size (e.g., 0.02°) and scan speed (e.g., 2°/min).

  • Data Acquisition:

    • Perform the XRD scan.

    • Save the raw data file.

  • Data Analysis:

    • Identify the crystalline phases present by comparing the experimental diffraction pattern with standard patterns from a database (e.g., the Joint Committee on Powder Diffraction Standards - JCPDS).

    • Determine the Miller indices (hkl) and d-spacing for each diffraction peak.[2][4][5]

    • Calculate the average crystallite size (D) using the Scherrer equation: D = (K * λ) / (β * cos(θ)) where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.

    • Refine the lattice parameters using appropriate software.

XRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A CrP Nanopowder B Grinding A->B C Mounting on Holder B->C D XRD Instrument C->D E Diffraction Pattern D->E F Phase Identification E->F G Crystallite Size Calculation F->G H Lattice Parameter Refinement G->H

XRD Analysis Workflow for CrP Nanomaterials.

II. Morphological and Size Characterization: Electron Microscopy

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are indispensable for visualizing the morphology, size, and size distribution of nanomaterials.[6][7]

Application Notes

TEM provides high-resolution images of individual nanoparticles, revealing details about their shape, size, and internal structure.[8] It is ideal for determining the particle size distribution of primary nanoparticles.[1]

SEM is used to examine the surface topography and morphology of nanomaterial agglomerates or films.[9][10] It provides a three-dimensional perspective of the sample's surface.

Quantitative Data from Electron Microscopy
ParameterDescriptionTypical Values for CrP Nanomaterials
Particle Shape/Morphology The geometric form of the nanoparticles.Nanoparticles, nanorods, nanosheets, etc.
Average Particle Size (TEM) The mean diameter of the primary nanoparticles.5 - 100 nm
Particle Size Distribution (TEM) The range and frequency of particle sizes.Often presented as a histogram.
Agglomeration State (SEM) The extent to which nanoparticles are clustered together.Varies from well-dispersed to highly agglomerated.
Surface Topography (SEM) The features and texture of the nanomaterial surface.Smooth, rough, porous, etc.
Experimental Protocol for TEM Analysis
  • Sample Preparation:

    • Disperse a small amount of the CrP nanomaterial powder in a suitable solvent (e.g., ethanol) using ultrasonication to break up agglomerates.

    • Place a drop of the dilute suspension onto a TEM grid (e.g., a carbon-coated copper grid).

    • Allow the solvent to evaporate completely in a dust-free environment.

  • Instrument Setup:

    • Use a TEM operating at an accelerating voltage of, for example, 200 kV.

    • Insert the prepared TEM grid into the sample holder and load it into the microscope.

  • Image Acquisition:

    • Obtain low-magnification images to assess the overall dispersion of the nanoparticles on the grid.

    • Acquire high-resolution images of multiple representative areas to visualize the morphology and size of individual nanoparticles.

    • Record images from a sufficient number of particles (typically >100) for statistical analysis.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the dimensions of a large population of nanoparticles from the TEM images.

    • Generate a particle size distribution histogram and calculate the average particle size and standard deviation.

TEM_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis A Disperse CrP in Solvent B Drop onto TEM Grid A->B C Solvent Evaporation B->C D TEM Imaging C->D E High-Resolution Images D->E F Particle Size Measurement E->F G Size Distribution Analysis F->G

TEM Analysis Workflow for CrP Nanomaterials.
Experimental Protocol for SEM Analysis

  • Sample Preparation:

    • Mount the CrP nanomaterial powder onto an SEM stub using conductive double-sided carbon tape.

    • For non-conductive samples, apply a thin conductive coating (e.g., gold or carbon) using a sputter coater to prevent charging effects.

  • Instrument Setup:

    • Use an SEM with an appropriate accelerating voltage (e.g., 5-20 kV).

    • Load the prepared stub into the SEM chamber.

  • Image Acquisition:

    • Obtain images at various magnifications to observe the overall morphology and surface features of the nanomaterial.

    • Use secondary electron (SE) imaging for topographical information and backscattered electron (BSE) imaging for compositional contrast if needed.

  • Data Analysis:

    • Analyze the SEM micrographs to describe the morphology, agglomeration state, and surface topography of the CrP nanomaterials.

III. Compositional and Chemical State Analysis

Energy-Dispersive X-ray Spectroscopy (EDX) and X-ray Photoelectron Spectroscopy (XPS) are crucial for determining the elemental composition and chemical states of CrP nanomaterials.

Application Notes

EDX (or EDS) , often coupled with SEM or TEM, provides elemental analysis of a selected area of the sample.[11][12] It can be used for elemental mapping to visualize the spatial distribution of chromium and phosphorus within the nanomaterial.[13]

XPS is a surface-sensitive technique that provides quantitative elemental composition and, more importantly, information about the chemical states (oxidation states) of the elements present in the top few nanometers of the material's surface.[14][15][16][17]

Quantitative Data from Compositional Analysis
TechniqueParameterDescriptionTypical Values for CrP Nanomaterials
EDX Elemental Composition (Atomic %) The relative abundance of each element.Cr: ~50%, P: ~50% (for CrP)
XPS Elemental Composition (Atomic %) The surface elemental composition.Varies depending on surface oxidation.
XPS Binding Energy (eV) - Cr 2p The energy of core-level electrons, indicative of oxidation state.Cr 2p₃/₂: ~574-577 eV; Cr 2p₁/₂: ~583-587 eV
XPS Binding Energy (eV) - P 2p The energy of core-level electrons, indicative of chemical environment.P 2p₃/₂: ~129-131 eV; P 2p₁/₂: ~130-132 eV

Note: Binding energies can shift due to changes in the chemical environment and oxidation state.

Experimental Protocol for EDX Analysis
  • Sample Preparation: Follow the same procedure as for SEM or TEM.

  • Instrument Setup:

    • Select the area of interest on the SEM or TEM image.

    • Activate the EDX detector.

  • Data Acquisition:

    • Acquire the EDX spectrum from the selected area.

    • Perform elemental mapping of the desired region.

  • Data Analysis:

    • Identify the elements present based on the characteristic X-ray energies.

    • Quantify the elemental composition (atomic or weight percent) using the instrument's software.

Experimental Protocol for XPS Analysis
  • Sample Preparation:

    • Mount the CrP nanomaterial powder on a sample holder using double-sided tape.

    • Ensure the sample is free from surface contamination.

  • Instrument Setup:

    • Use an XPS instrument with a monochromatic Al Kα or Mg Kα X-ray source.

    • Load the sample into the ultra-high vacuum (UHV) analysis chamber.

  • Data Acquisition:

    • Acquire a survey spectrum to identify all elements present on the surface.[18][19]

    • Acquire high-resolution spectra for the Cr 2p and P 2p core levels to determine their chemical states.

  • Data Analysis:

    • Calibrate the binding energy scale by setting the C 1s peak for adventitious carbon to 284.8 eV.

    • Perform peak fitting (deconvolution) on the high-resolution spectra to identify the different chemical states of Cr and P.

    • Determine the atomic concentrations of the elements from the peak areas, corrected by relative sensitivity factors.

Compositional_Analysis_Workflow cluster_edx EDX Analysis cluster_xps XPS Analysis A SEM/TEM Sample B Acquire EDX Spectrum A->B C Elemental Mapping A->C D Elemental Quantification B->D E Powder Sample F Acquire Survey Spectrum E->F G Acquire High-Res Spectra F->G H Chemical State Analysis G->H

Workflow for Compositional Analysis of CrP Nanomaterials.

IV. Conclusion

The comprehensive characterization of this compound nanomaterials is essential for understanding their structure-property relationships and for their successful implementation in various applications. The combination of XRD, TEM, SEM, EDX, and XPS provides a powerful suite of tools to elucidate the crystallographic, morphological, and compositional properties of these advanced materials. The protocols and data presented in these application notes serve as a guide for researchers in the systematic and thorough characterization of CrP nanomaterials.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Chromium Phosphide Nanoparticle Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of chromium phosphide (CrP) nanoparticle aggregation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is nanoparticle aggregation and why is it a problem for my experiments?

A1: Nanoparticle aggregation is the tendency of individual nanoparticles to clump together to form larger clusters. This phenomenon is primarily driven by the high surface energy of nanoparticles; they aggregate to reduce their overall surface area and minimize this energy. Aggregation is a critical issue in research and drug development because it can lead to:

  • Loss of Unique Properties: The novel optical, electronic, and catalytic properties of nanoparticles are size-dependent. Aggregation effectively increases the particle size, leading to a loss of these desired functionalities.

  • Reduced Bioavailability and Efficacy: In drug delivery applications, larger aggregated particles may not be efficiently taken up by cells, reducing the therapeutic efficacy of the drug.[1][2][3]

  • Physical Instability: Aggregation can cause nanoparticles to settle out of suspension, a process known as sedimentation. This leads to inaccurate dosing and inconsistent experimental results.

  • Inaccurate Characterization: Aggregation can interfere with characterization techniques like Dynamic Light Scattering (DLS), leading to incorrect measurements of particle size and distribution.

Q2: How can I visually or qualitatively identify if my this compound nanoparticles are aggregating?

A2: While quantitative methods are essential for confirmation, you can often observe qualitative signs of aggregation:

  • Increased Turbidity or Cloudiness: A previously clear or lightly colored nanoparticle suspension may become cloudy or opaque.

  • Visible Precipitates or Sediment: Over time, you may observe visible particles settling at the bottom of the container.

  • Color Change: Depending on the plasmonic properties of the nanoparticles, aggregation can sometimes lead to a noticeable change in the color of the suspension.

Q3: What are the primary causes of this compound nanoparticle aggregation?

A3: Several factors can induce the aggregation of CrP nanoparticles:

  • High Surface Energy: This is an intrinsic property of all nanoparticles, making them thermodynamically driven to aggregate.

  • Van der Waals Forces: These are weak, short-range attractive forces between particles that can cause them to stick together when they come into close contact.

  • Environmental Factors:

    • pH: The pH of the suspension affects the surface charge of the nanoparticles. At a specific pH, known as the isoelectric point (IEP), the net surface charge is zero, leading to a loss of electrostatic repulsion and rapid aggregation.

    • Ionic Strength: High concentrations of salts in the suspension can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion and promoting aggregation.[1][2]

  • Inadequate Stabilization: Insufficient surface coating with stabilizing agents (surfactants or polymers) leaves exposed areas on the nanoparticle surface, allowing for particle-particle interactions.

Q4: What is the difference between electrostatic and steric stabilization for preventing aggregation?

A4: These are the two primary mechanisms for preventing nanoparticle aggregation:

  • Electrostatic Stabilization: This method relies on creating a net positive or negative charge on the surface of the nanoparticles. The resulting electrostatic repulsion between like-charged particles prevents them from getting close enough to aggregate. This is often achieved by controlling the pH of the suspension or by the adsorption of charged molecules.

  • Steric Stabilization: This involves attaching long-chain molecules, typically polymers, to the nanoparticle surface. These molecules create a physical barrier that sterically hinders the nanoparticles from approaching each other.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues of CrP nanoparticle aggregation.

Symptom Potential Cause Suggested Solution
Immediate aggregation upon synthesis or dispersion in a new solvent. 1. Poor Solvent Quality: The solvent may not be suitable for maintaining the stability of the nanoparticles. 2. Incorrect pH: The pH of the solvent may be near the isoelectric point of the CrP nanoparticles.1. Solvent Selection: Ensure the use of a high-purity solvent that is known to be compatible with your nanoparticles and stabilizing agent. 2. pH Adjustment: Adjust the pH of the suspension to be significantly different from the isoelectric point of the CrP nanoparticles. For many metal phosphide nanoparticles, maintaining a pH in the slightly acidic or slightly basic range can enhance stability, but the optimal pH should be determined experimentally.
Aggregation observed after adding a modifying agent or during surface functionalization. 1. Incomplete Surface Coverage: The modifying agent may not have fully coated the nanoparticle surface. 2. Charge Neutralization: The modifying agent may have neutralized the surface charge of the nanoparticles.1. Optimize Reaction Conditions: Increase the concentration of the modifying agent, reaction time, or temperature to ensure complete surface coverage. 2. Controlled Addition: Add the modifying agent dropwise while vigorously stirring to allow for gradual changes in surface charge and prevent sudden instability.
Aggregation occurs during purification steps (e.g., centrifugation). 1. Weak Ligand Binding: The stabilizing agent may be weakly bound and is being removed during washing steps. 2. Inappropriate Resuspension Buffer: The buffer used for resuspension may have a pH or ionic strength that promotes aggregation.1. Stronger Capping Agent: Consider using a stabilizing agent with a stronger affinity for the CrP nanoparticle surface. For instance, oleylamine is often used in the synthesis of metal phosphide nanoparticles and can act as a stabilizing ligand. 2. Optimize Resuspension Buffer: Use a buffer with a pH known to stabilize the nanoparticles and with a low ionic strength.
Gradual aggregation over time during storage. 1. Ligand Desorption: The stabilizing agent may be slowly detaching from the nanoparticle surface. 2. Changes in Suspension Conditions: The pH of the suspension may be changing over time due to absorption of atmospheric CO2.1. Use Covalently Bound Stabilizers: If possible, use stabilizing agents that can be covalently attached to the nanoparticle surface. 2. Storage Conditions: Store the nanoparticle suspension in a tightly sealed container at a low temperature (e.g., 4°C) to minimize changes in the suspension and slow down aggregation kinetics.

Quantitative Data Summary

Note: Specific quantitative data for this compound nanoparticles is limited in the literature. The following tables provide general guidelines for nanoparticles, and the optimal parameters for your specific CrP nanoparticles should be determined experimentally.

Table 1: General Recommendations for Stabilizer Concentrations

Stabilizer TypeGeneral Concentration Range (w/v %)Notes for CrP Nanoparticles
Surfactants (e.g., Oleylamine) 0.1% - 2.0%Oleylamine is commonly used in the synthesis of metal phosphide nanoparticles and can serve as a stabilizing agent. The optimal concentration will depend on the nanoparticle size and the solvent used.
Polymers (e.g., PVP, PEG) 0.5% - 5.0%The choice of polymer and its molecular weight will influence the stability. Higher molecular weight polymers can provide better steric stabilization but may also be more difficult to remove if necessary.

Table 2: Influence of pH and Ionic Strength on Nanoparticle Stability

ParameterGeneral Stable RangeNotes for CrP Nanoparticles
pH > 2 pH units away from the isoelectric point (IEP)The IEP of CrP nanoparticles is not well-documented and should be determined experimentally using zeta potential measurements. A pH titration can help identify the pH range of highest stability.
Ionic Strength (Monovalent Salts) < 10 mMHigh salt concentrations screen the surface charge, reducing electrostatic repulsion. It is recommended to use low ionic strength buffers or deionized water for resuspension whenever possible.[1][2]

Experimental Protocols

Protocol 1: Characterization of CrP Nanoparticle Aggregation using Dynamic Light Scattering (DLS)

Objective: To measure the hydrodynamic diameter and polydispersity index (PDI) of CrP nanoparticles to assess their aggregation state.

Materials:

  • CrP nanoparticle suspension

  • High-purity deionized water or appropriate buffer

  • DLS cuvettes

  • Dynamic Light Scattering instrument

Methodology:

  • Sample Preparation:

    • Ensure the nanoparticle suspension is at a suitable concentration for DLS analysis. This typically involves diluting a stock solution with high-purity deionized water or a low ionic strength buffer to a final concentration that gives a stable count rate on the instrument.

    • Filter the diluent through a 0.22 µm syringe filter to remove any dust or particulate contaminants.

    • Carefully pipette the diluted sample into a clean, dust-free DLS cuvette. Ensure there are no air bubbles.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.

    • Set the measurement parameters, including the temperature (typically 25°C), solvent viscosity, and refractive index.

  • Measurement:

    • Place the cuvette in the instrument's sample holder.

    • Allow the sample to equilibrate to the set temperature for a few minutes.

    • Perform the DLS measurement. Most instruments will automatically perform multiple runs and average the results.

  • Data Analysis:

    • Analyze the correlation function to obtain the Z-average hydrodynamic diameter and the Polydispersity Index (PDI).

    • An increase in the hydrodynamic diameter over time or with changes in suspension conditions (e.g., pH, ionic strength) indicates aggregation.

    • A PDI value below 0.2 generally indicates a monodisperse and stable suspension, while values above 0.5 suggest significant aggregation or a very broad size distribution.

Protocol 2: Measurement of Zeta Potential to Assess CrP Nanoparticle Surface Charge

Objective: To measure the zeta potential of CrP nanoparticles, which provides an indication of their surface charge and colloidal stability.

Materials:

  • CrP nanoparticle suspension

  • High-purity deionized water or appropriate buffer

  • Zeta potential measurement cells (cuvettes)

  • Zeta potential analyzer

Methodology:

  • Sample Preparation:

    • Prepare the sample in the same manner as for DLS, ensuring it is diluted in a solution of known pH and ionic strength.

    • Carefully inject the sample into the zeta potential cell, avoiding the introduction of air bubbles.

  • Instrument Setup:

    • Set up the instrument with the correct parameters for the solvent (dielectric constant, viscosity) and temperature.

  • Measurement:

    • Place the cell in the instrument.

    • The instrument will apply an electric field and measure the electrophoretic mobility of the nanoparticles.

    • The zeta potential is calculated from the electrophoretic mobility using the Henry equation.

  • Data Analysis:

    • The zeta potential is typically reported in millivolts (mV).

    • A zeta potential with a magnitude greater than |30| mV (either positive or negative) generally indicates good electrostatic stability.

    • Zeta potential values close to zero (-10 mV to +10 mV) suggest a high likelihood of aggregation due to insufficient electrostatic repulsion.[4]

    • To determine the isoelectric point (IEP), measure the zeta potential over a range of pH values. The pH at which the zeta potential is zero is the IEP.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Initial Dispersion cluster_characterization Characterization cluster_troubleshooting Troubleshooting synthesis CrP Nanoparticle Synthesis dispersion Initial Dispersion in Solvent synthesis->dispersion dls DLS Measurement (Size & PDI) dispersion->dls Analyze zeta Zeta Potential Measurement dispersion->zeta Analyze aggregation_check Aggregation Observed? dls->aggregation_check zeta->aggregation_check stable Stable Suspension aggregation_check->stable No unstable Unstable Suspension (Aggregation) aggregation_check->unstable Yes Further Experiments Further Experiments stable->Further Experiments adjust_ph Adjust pH unstable->adjust_ph change_stabilizer Change Stabilizer/ Concentration unstable->change_stabilizer modify_ionic_strength Modify Ionic Strength unstable->modify_ionic_strength sonication Apply Sonication unstable->sonication adjust_ph->dispersion Re-disperse change_stabilizer->dispersion Re-disperse modify_ionic_strength->dispersion Re-disperse sonication->dispersion Re-disperse

Caption: Troubleshooting workflow for CrP nanoparticle aggregation.

Aggregation_Causes_Solutions cluster_causes Causes of Aggregation cluster_solutions Solutions cause1 High Surface Energy (Intrinsic) solution1 Steric Stabilization (e.g., Polymers) cause1->solution1 solution2 Electrostatic Stabilization (Surface Charge) cause1->solution2 cause2 Van der Waals Forces cause2->solution1 cause2->solution2 cause3 Incorrect pH (Near Isoelectric Point) solution3 pH Control cause3->solution3 cause4 High Ionic Strength solution4 Low Ionic Strength Buffer cause4->solution4 cause5 Inadequate Stabilization solution5 Optimize Stabilizer (Type & Concentration) cause5->solution5

References

Technical Support Center: Chromium Phosphide (CrP) Anodes in Batteries

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chromium phosphide (CrP) anodes in battery applications. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist with your research and development efforts.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, electrode fabrication, and electrochemical testing of CrP anodes.

Issue/Observation Potential Cause Suggested Solution
Synthesis & Material Characterization
Incomplete conversion to CrP during synthesis (e.g., presence of precursor peaks in XRD)Insufficient milling time or energy in ball milling synthesis.Increase milling time and/or the ball-to-powder ratio to ensure complete reaction.
Non-stoichiometric precursor ratio.Ensure precise weighing and mixing of chromium and phosphorus precursors.
Broad or poorly defined peaks in XRD patternAmorphous or poorly crystalline material.Consider a post-synthesis annealing step at a controlled temperature to improve crystallinity.
Electrode Fabrication
Cracking or delamination of the electrode coatingPoor adhesion of the slurry to the current collector.Ensure the current collector (e.g., copper foil) is clean and free of oxides. Consider using a binder with stronger adhesion properties.
High active material loading or thick electrode coating.Reduce the thickness of the coating to minimize stress from volume changes during cycling.
Inhomogeneous slurry with agglomeratesInadequate mixing of slurry components.Use a high-shear mixer or a planetary mixer to ensure uniform dispersion of CrP, conductive carbon, and binder.[1]
Binder not fully dissolved.Ensure the binder is completely dissolved in the solvent before adding other components.
Electrochemical Performance
Rapid capacity fading in early cyclesSignificant volume expansion and pulverization of CrP particles.Incorporate a conductive carbon matrix (e.g., carbon nanotubes, graphene) to buffer volume changes and improve electronic conductivity.[2]
Unstable Solid Electrolyte Interphase (SEI) formation.Use electrolyte additives like fluoroethylene carbonate (FEC) to form a more stable and robust SEI layer.[3]
Low initial Coulombic efficiency (ICE)Irreversible formation of a thick SEI layer.Optimize the electrolyte and formation cycling protocol (slow C-rates for the first few cycles) to form a thin, stable SEI.
Consumption of lithium/sodium ions in side reactions.Ensure high purity of all cell components and assemble cells in a controlled, low-moisture environment (glovebox).
High polarization (large voltage hysteresis between charge and discharge)Poor ionic or electronic conductivity.Increase the conductive carbon content in the electrode. Ensure good contact between the electrode and the current collector.
Thick or resistive SEI layer.Analyze the SEI composition and thickness post-cycling to identify resistive components. Consider alternative electrolyte formulations.
Sudden cell failure or short circuitDendrite formation.Optimize the charging protocol (avoid high C-rates). Use a separator with higher mechanical strength.
Delamination of the electrode from the current collector.Improve binder adhesion and reduce electrode thickness.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation mechanism of this compound anodes?

A1: The primary degradation mechanism for CrP anodes, similar to other metal phosphides, is the significant volume change that occurs during the alloying/de-alloying or conversion/re-conversion process with lithium or sodium ions. This large volume expansion and contraction can lead to several detrimental effects:

  • Pulverization of the active material: The mechanical stress from volume changes can cause the CrP particles to fracture and lose electrical contact with the conductive network and the current collector.

  • Unstable Solid Electrolyte Interphase (SEI): The repeated expansion and contraction of the anode surface leads to the continuous rupture and reformation of the SEI layer. This process consumes electrolyte and active lithium/sodium, leading to a low Coulombic efficiency and rapid capacity fade.[4]

Q2: How can I improve the cycling stability of my CrP anodes?

A2: Improving the cycling stability of CrP anodes generally involves strategies to mitigate the effects of volume expansion and promote a stable SEI. Key approaches include:

  • Nanostructuring: Reducing the particle size of CrP to the nanoscale can help accommodate the strain of volume changes more effectively.

  • Carbon Composites: Embedding CrP nanoparticles within a conductive carbon matrix (e.g., amorphous carbon, graphene, carbon nanotubes) can buffer the volume expansion, prevent particle agglomeration, and enhance electronic conductivity.[2]

  • Electrolyte Optimization: The use of electrolyte additives, such as fluoroethylene carbonate (FEC), can help form a more stable and flexible SEI layer that can better withstand the volume changes of the anode.[3]

  • Binder Selection: Employing binders with high elasticity and strong adhesion, such as sodium carboxymethyl cellulose (CMC) and styrene-butadiene rubber (SBR), can help maintain the structural integrity of the electrode during cycling.

Q3: What are the expected electrochemical signatures of a well-performing CrP anode in a half-cell?

A3: In a cyclic voltammogram (CV), you should observe distinct cathodic (sodiation/lithiation) and anodic (desodiation/delithiation) peaks corresponding to the conversion reaction of CrP. For sodium-ion batteries, the reaction is typically: CrP + 3Na⁺ + 3e⁻ ↔ Cr + Na₃P. The peak separation between the anodic and cathodic peaks should be minimal, indicating good reaction kinetics.

In the galvanostatic charge-discharge profile, you should see a sloping voltage plateau during the first discharge, corresponding to the initial conversion reaction and SEI formation. Subsequent cycles should exhibit more defined and reversible plateaus. The initial Coulombic efficiency (ICE) is a critical parameter; while it is often below 80% for conversion materials due to SEI formation, a higher ICE is desirable.

Q4: My CrP anode shows a very low initial Coulombic efficiency (ICE). What are the likely causes and how can I improve it?

A4: A low ICE is a common issue for conversion-type anodes and is primarily attributed to the irreversible capacity loss during the first cycle. The main causes are:

  • SEI Formation: A significant portion of the charge is consumed in the formation of the solid electrolyte interphase (SEI) layer on the surface of the CrP anode.

  • Irreversible Trapping of Ions: Some lithium or sodium ions may become irreversibly trapped within the converted electrode structure.

  • Electrolyte Decomposition: Decomposition of the electrolyte at the low operating potentials of the anode contributes to irreversible capacity loss.

To improve the ICE:

  • Optimize the Electrolyte: Use electrolyte additives (e.g., FEC) that promote the formation of a thin, dense, and stable SEI layer.

  • Formation Protocol: Employ a slow charging/discharging rate (e.g., C/20 or C/10) for the first few "formation" cycles. This allows for the gradual and controlled formation of a more effective SEI layer.

  • Surface Coatings: Applying a thin, artificial SEI layer or a protective coating (e.g., Al₂O₃, TiO₂) on the CrP particles can reduce direct contact with the electrolyte and minimize irreversible reactions.

Q5: How can I confirm that the degradation of my CrP anode is due to SEI instability versus particle pulverization?

A5: Differentiating between these two interconnected degradation mechanisms often requires post-mortem analysis of the cycled cells:

  • To investigate particle pulverization: Disassemble the cell in an argon-filled glovebox and examine the morphology of the cycled CrP electrode using Scanning Electron Microscopy (SEM). Signs of pulverization include cracked particles, loss of electrode integrity, and a "mud-crack" appearance.

  • To investigate SEI instability: Use surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR) to analyze the chemical composition of the SEI layer on the cycled anode. A thick, non-uniform SEI with a high proportion of organic species can indicate instability. Electrochemical Impedance Spectroscopy (EIS) can also provide insights. An increase in the semicircle corresponding to the SEI resistance over cycling suggests continuous SEI growth and instability.

Experimental Protocols

Synthesis of CrP Nanoparticles via High-Energy Ball Milling

This protocol describes a common method for synthesizing this compound nanoparticles.

Materials and Equipment:

  • Chromium powder (Cr, <10 µm, 99.5%)

  • Red phosphorus powder (P, 98.9%)

  • Planetary ball mill

  • Hardened steel or tungsten carbide milling vials and balls

  • Argon-filled glovebox

  • Mortar and pestle

Procedure:

  • Inside an argon-filled glovebox, weigh out chromium and red phosphorus powders in a 1:1 molar ratio.

  • Thoroughly mix the powders using a mortar and pestle.

  • Transfer the mixed powder and milling balls into the milling vial. A ball-to-powder weight ratio of 20:1 is recommended.

  • Seal the vial tightly inside the glovebox.

  • Remove the vial from the glovebox and place it in the planetary ball mill.

  • Mill the mixture at a rotational speed of 400-600 rpm for 10-20 hours. The optimal time may need to be determined experimentally.[5][6]

  • After milling, return the vial to the glovebox before opening to prevent oxidation of the synthesized CrP nanoparticles.

  • Characterize the resulting powder using X-ray Diffraction (XRD) to confirm the formation of the CrP phase and assess its crystallinity. Use SEM or Transmission Electron Microscopy (TEM) to analyze the particle size and morphology.

CrP Anode Slurry Preparation and Electrode Casting

This protocol outlines the steps for preparing a CrP anode for coin cell assembly.

Materials and Equipment:

  • Synthesized CrP nanoparticles

  • Conductive agent (e.g., Super P carbon black)

  • Binder (e.g., Polyvinylidene fluoride - PVDF, or a water-based binder system like CMC/SBR)

  • Solvent (N-Methyl-2-pyrrolidone - NMP for PVDF; deionized water for CMC/SBR)

  • Planetary mixer or magnetic stirrer

  • Doctor blade coater

  • Copper foil (current collector)

  • Vacuum oven

Procedure:

  • Slurry Preparation (PVDF binder example):

    • Prepare a binder solution by dissolving PVDF in NMP (e.g., 5-10 wt%).

    • Weigh the CrP active material, Super P, and PVDF in a typical weight ratio of 80:10:10.

    • First, mix the CrP and Super P powders thoroughly in a dry state.

    • Add the dry mixture to the PVDF/NMP solution and mix using a planetary mixer until a homogeneous, viscous slurry is formed.[7] The viscosity should be suitable for casting.

  • Electrode Casting:

    • Clean the copper foil with ethanol and dry it.

    • Place the copper foil on the bed of the doctor blade coater.

    • Pour the slurry onto the copper foil and cast a uniform film using the doctor blade. The thickness can be adjusted by the gap of the doctor blade.

  • Drying:

    • Dry the coated electrode in an oven at 80-100°C for several hours to evaporate the solvent.

    • Further dry the electrode under vacuum at 110-120°C for at least 12 hours to remove any residual solvent and moisture.

  • Electrode Punching:

    • Punch out circular electrodes of the desired diameter (e.g., 12-15 mm for a 2032-type coin cell) from the dried electrode sheet.

    • Measure the mass of the active material on each electrode disc.

Half-Cell Assembly (CR2032 Coin Cell)

This protocol describes the assembly of a half-cell for electrochemical testing of the CrP anode. All assembly steps should be performed in an argon-filled glovebox with low moisture and oxygen levels.

Materials and Equipment:

  • CrP working electrode

  • Counter/reference electrode (e.g., lithium or sodium metal foil)

  • Separator (e.g., glass fiber or polypropylene membrane)

  • Electrolyte (e.g., 1 M LiPF₆ in EC:DMC (1:1 v/v) with 5% FEC for Li-ion; 1 M NaPF₆ in EC:DEC (1:1 v/v) with 5% FEC for Na-ion)

  • CR2032 coin cell components (case, spacer disc, spring)

  • Coin cell crimper

Procedure:

  • Place the CrP working electrode at the bottom of the coin cell case (negative cap).

  • Add a few drops of electrolyte to wet the electrode surface.

  • Place the separator on top of the working electrode.

  • Add more electrolyte to ensure the separator is fully wetted.

  • Place the lithium/sodium metal counter electrode on top of the separator.

  • Place the spacer disc and then the spring on top of the counter electrode.

  • Carefully place the positive cap on top of the assembly.

  • Crimp the coin cell using a coin cell crimper to ensure proper sealing.

Electrochemical Characterization Protocols
  • Purpose: To investigate the redox reactions and electrochemical reversibility of the CrP anode.

  • Typical Parameters:

    • Voltage Range: 0.01 V to 3.0 V vs. Li/Li⁺ or Na/Na⁺.

    • Scan Rate: 0.1 mV/s to 1.0 mV/s. Slower scan rates provide better resolution of the redox peaks.

    • Cycles: Typically 3-5 cycles are sufficient to observe the evolution of the electrochemical behavior.

  • Purpose: To evaluate the specific capacity, Coulombic efficiency, and cycling stability of the CrP anode.

  • Typical Parameters:

    • Voltage Window: 0.01 V to 1.5 V or 2.0 V vs. Li/Li⁺ or Na/Na⁺.

    • Current Density (C-rate): Start with a low C-rate (e.g., C/20 or C/10) for the initial formation cycles, then increase to higher rates (e.g., C/5, C/2, 1C) for rate capability testing and long-term cycling. (1C corresponds to a full charge/discharge in one hour).

    • Number of Cycles: 50-100 cycles for initial stability assessment; several hundred to a thousand cycles for long-term performance evaluation.

  • Purpose: To study the charge transfer resistance, SEI layer resistance, and ion diffusion kinetics at different states of charge and after prolonged cycling.

  • Typical Parameters:

    • Frequency Range: 100 kHz to 10 mHz.

    • AC Amplitude: 5-10 mV.

    • Measurement Condition: Typically performed at a specific state of charge (e.g., fully discharged or charged) after a certain number of cycles.

Visualizations

degradation_pathway cluster_cause Primary Cause cluster_effects Degradation Mechanisms cluster_consequences Performance Degradation VolumeExpansion Large Volume Expansion during Ion Insertion/Extraction Pulverization Particle Pulverization & Loss of Electrical Contact VolumeExpansion->Pulverization SEI_Rupture SEI Layer Rupture & Reformation VolumeExpansion->SEI_Rupture CapacityFade Rapid Capacity Fade Pulverization->CapacityFade SEI_Rupture->CapacityFade Continuous Electrolyte Consumption LowICE Low Initial Coulombic Efficiency SEI_Rupture->LowICE HighImpedance Increased Cell Impedance SEI_Rupture->HighImpedance

Caption: Logical relationship of CrP anode degradation.

experimental_workflow cluster_synthesis Material Synthesis cluster_fabrication Electrode Fabrication cluster_testing Electrochemical Testing cluster_analysis Post-Mortem Analysis Synthesis CrP Synthesis (Ball Milling) Characterization Material Characterization (XRD, SEM, TEM) Synthesis->Characterization Slurry Slurry Preparation Characterization->Slurry Coating Electrode Coating Slurry->Coating Drying Drying & Punching Coating->Drying Assembly Half-Cell Assembly Drying->Assembly CV Cyclic Voltammetry Assembly->CV GCPL Galvanostatic Cycling Assembly->GCPL EIS EIS Analysis GCPL->EIS PostMortem SEM, XPS, etc. EIS->PostMortem

Caption: Experimental workflow for CrP anode research.

eis_interpretation origin origin x_axis x_axis origin->x_axis Z' (Ohm) y_axis y_axis origin->y_axis -Z'' (Ohm) p1 p2 p1->p2 Fresh Cell p3 p2->p3 Fresh Cell p4 p3->p4 Fresh Cell p5 p4->p5 Fresh Cell p6 p5->p6 Fresh Cell p7 p6->p7 Fresh Cell p8 p7->p8 d1 d2 d1->d2 Cycled Cell d3 d2->d3 Cycled Cell d4 d3->d4 Cycled Cell d5 d4->d5 Cycled Cell d6 d5->d6 Cycled Cell d7 d6->d7 Cycled Cell d8 d7->d8 label1 Increased SEI Resistance label1->p3 label2 Increased Charge Transfer Resistance label2->d4

Caption: Interpreting EIS changes with CrP anode degradation.

References

Technical Support Center: Surface Passivation of Chromium Phosphide (CrP)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the surface passivation of chromium phosphide (CrP). This resource is designed for researchers, scientists, and drug development professionals who are working with CrP and need to prevent its surface oxidation to ensure experimental accuracy and material stability. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is surface passivation of this compound necessary?

A1: this compound (CrP) is susceptible to surface oxidation when exposed to ambient conditions.[1] This oxidation can alter the material's chemical and physical properties, impacting its performance in applications such as electrocatalysis.[2] Passivation creates a thin, protective layer on the surface of the CrP, making it less reactive to its environment and preventing or slowing down the oxidation process.[3] This protective layer is often a stable chromium oxide (Cr₂O₃) or a more complex phosphide passive film.[4][5]

Q2: What is the general principle behind the passivation of transition metal phosphides like CrP?

A2: The passivation of transition metal phosphides typically involves a controlled, two-step process. First, any existing surface oxides and organic ligands are removed by thermal reduction in a controlled atmosphere, usually a mixture of hydrogen and nitrogen.[6] This is followed by the controlled formation of a thin, stable passivation layer by exposing the material to a low concentration of an oxidizing agent, such as a 1% oxygen in nitrogen mixture.[6][7] This process aims to create a uniform, non-reactive surface.

Q3: How can I handle and store this compound to minimize oxidation before passivation?

A3: To minimize premature oxidation, all handling and storage of unpassivated this compound should be conducted in an inert atmosphere.[6] This can be achieved using standard Schlenk line techniques or inside a nitrogen- or argon-filled glovebox.[8][9] If a glovebox is unavailable, a simple inert atmosphere can be created in a flask using a balloon filled with nitrogen or argon to purge the air.[10]

Q4: What are the signs that my CrP sample has oxidized?

A4: Surface oxidation of CrP may not always be visible to the naked eye. However, changes in the material's color or the appearance of a dull surface can indicate oxidation. For more definitive identification, surface-sensitive analytical techniques are required.

Q5: How can I verify that the passivation was successful?

A5: X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for verifying the success of passivation.[4] By analyzing the core-level spectra of chromium and phosphorus, you can determine their oxidation states on the material's surface.[11][12] A successful passivation will show the presence of a stable oxide and/or phosphide layer and a significant reduction in unpassivated chromium and phosphorus species.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
CrP sample shows signs of oxidation before the passivation experiment. Improper handling and storage.Always handle and store CrP in an inert atmosphere, such as a glovebox or a sealed container purged with nitrogen or argon.[6][8]
Ensure that all solvents used for washing or processing CrP are deoxygenated.
Passivation does not seem to be effective; XPS analysis shows significant unpassivated CrP. Incomplete removal of surface contaminants or native oxide layer before passivation.Increase the duration or temperature of the thermal reduction step. Ensure the hydrogen/nitrogen gas mixture is flowing correctly.[6]
The passivation atmosphere is not optimal.Verify the concentration of oxygen in the passivation gas mixture (typically around 1%).[6][7] Ensure a consistent and controlled flow rate during the passivation step.
The CrP material shows signs of excessive oxidation after the passivation attempt. The concentration of oxygen in the passivation gas is too high.Reduce the oxygen concentration in the nitrogen gas mixture. A lower concentration may be required for your specific CrP material.
The passivation time is too long, or the temperature is too high.Decrease the duration of the passivation step or perform it at a lower temperature.
Inconsistent passivation results across different batches. Variations in the starting CrP material (e.g., particle size, surface area).Characterize the starting material for each batch to ensure consistency.
Inconsistent experimental conditions.Carefully control all experimental parameters, including gas flow rates, temperatures, and reaction times.

Experimental Protocols

Protocol 1: General Handling of Air-Sensitive this compound

This protocol describes a method for creating an inert atmosphere in a reaction flask using a balloon, suitable for labs without a glovebox.

Materials:

  • Reaction flask with a ground-glass joint

  • Rubber septum

  • Nitrogen or argon gas cylinder with a regulator

  • Balloon

  • Needles (one for gas inlet, one for vent)

  • Heat gun or oven for drying glassware

Procedure:

  • Thoroughly clean and dry the reaction flask. For moisture-sensitive applications, flame-dry the flask under vacuum or oven-dry it at >120°C for several hours and allow it to cool in a desiccator.[8]

  • Place a magnetic stir bar in the flask if needed.

  • Seal the flask with a rubber septum.[9]

  • Fill a balloon with nitrogen or argon gas to a diameter of 7-8 inches and attach a needle to its opening.[9]

  • Insert the needle from the gas-filled balloon through the septum of the flask.

  • Insert a second, shorter "vent" needle through the septum to serve as an outlet for the displaced air.[8]

  • Allow the inert gas to purge the flask for 5-10 minutes.

  • Remove the vent needle first, followed by the gas inlet needle. The slight positive pressure from the balloon will help to prevent air from re-entering.

  • Your CrP sample can now be added to the flask under a positive flow of inert gas.

Protocol 2: Surface Passivation of this compound Nanoparticles

This protocol is adapted from general procedures for the passivation of transition metal phosphide nanocatalysts and may require optimization for your specific CrP material.[6][7]

Materials:

  • This compound nanoparticles

  • Tube furnace

  • Quartz tube

  • Gas flow controllers for H₂, N₂, and O₂

  • 5% H₂ in N₂ gas mixture

  • 1% O₂ in N₂ gas mixture

Procedure:

  • Place the this compound nanoparticles in a quartz boat and position it in the center of the tube furnace.

  • Purge the tube with high-purity nitrogen gas to remove any air.

  • Thermal Reduction:

    • While maintaining a nitrogen flow, heat the furnace to a set temperature (e.g., 450°C, this may need optimization) at a controlled ramp rate (e.g., 5°C/min).

    • Once the temperature is reached, switch the gas flow to a 5% H₂ in N₂ mixture.

    • Hold at this temperature for a specified time (e.g., 2 hours) to reduce any surface oxides.[6]

  • Cooling and Passivation:

    • Switch the gas flow back to pure nitrogen and allow the furnace to cool to room temperature.

    • Once cooled, switch the gas flow to a 1% O₂ in N₂ mixture.[6]

    • Maintain this flow for a set duration (e.g., 2 hours) to form a controlled passivation layer.[7]

  • After passivation, switch the gas flow back to pure nitrogen.

  • The passivated CrP nanoparticles can now be safely handled in the air for short periods for subsequent experiments. For long-term storage, an inert atmosphere is still recommended.

Visualizations

experimental_workflow Experimental Workflow for CrP Passivation cluster_handling Inert Atmosphere Handling cluster_passivation Passivation Protocol cluster_characterization Verification and Use start Start: Unpassivated CrP inert_handling Handle in Glovebox or under N2/Ar Atmosphere start->inert_handling reduction Thermal Reduction (H2/N2) inert_handling->reduction cooling Cool to Room Temp (N2) reduction->cooling passivation Controlled Oxidation (O2/N2) cooling->passivation characterization Surface Characterization (e.g., XPS) passivation->characterization passivated_crp End: Passivated CrP characterization->passivated_crp

Caption: Workflow for the handling and passivation of CrP.

troubleshooting_flow Troubleshooting Logic for Failed Passivation start XPS shows incomplete passivation check_reduction Was the reduction step adequate? start->check_reduction check_atmosphere Was the passivation atmosphere correct? check_reduction->check_atmosphere Yes increase_reduction Increase reduction temp/time check_reduction->increase_reduction No check_handling Was there premature oxidation? check_atmosphere->check_handling Yes verify_o2 Verify O2 concentration and flow rate check_atmosphere->verify_o2 No end Re-run experiment check_handling->end Re-evaluate entire process improve_handling Improve inert handling procedures check_handling->improve_handling No increase_reduction->end verify_o2->end improve_handling->end

References

Technical Support Center: Chromium Phosphide Catalyst Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the effects of catalyst poisoning on chromium phosphide (CrP) activity. The information is intended for researchers, scientists, and professionals in drug development and other catalytic applications.

Disclaimer: Specific quantitative data on the poisoning of this compound is limited in publicly available literature. Therefore, this guide draws upon data from broader chromium-based catalyst systems and general principles of catalyst deactivation. Researchers should use this information as a starting point for their own empirical investigations.

Troubleshooting Guide

This guide addresses common issues encountered during experiments using this compound catalysts.

Issue ID Problem Observed Potential Cause(s) Suggested Troubleshooting Steps
CrP-A01 Rapid and Significant Drop in Catalytic Activity Coke Formation (Fouling): Carbonaceous deposits can physically block the active sites and pores of the catalyst, a common issue in dehydrogenation reactions.[1] Chemical Poisoning: Strong chemisorption of impurities from the feed stream onto active chromium sites.[1]1. Verify Feed Purity: Analyze the reactant feed for common poisons (see FAQ 1). 2. Perform Temperature Programmed Oxidation (TPO): To confirm the presence of coke. 3. Initiate Regeneration: Follow the Experimental Protocol for Oxidative Regeneration (see below) to remove coke deposits.[1]
CrP-A02 Gradual Decline in Catalyst Performance Over Time Low-Level Poison Accumulation: Trace amounts of poisons like sulfur, halogens, or moisture can accumulate on the catalyst surface over extended runs.[1] Thermal Sintering: High temperatures, especially in the presence of moisture, can lead to a reduction in the catalyst's surface area.[1]1. Review Operating Conditions: Ensure the reaction temperature is within the optimal range and that reactants are rigorously dried.[1] 2. Consider a Guard Bed: Install a guard bed upstream of the reactor to capture potential poisons before they reach the catalyst.[1] 3. Attempt Thermal Regeneration: A high-temperature treatment under inert gas may desorb weakly bound poisons.[2]
CrP-S01 Unexpected Change in Product Selectivity Selective Poisoning: Certain compounds, like carbon monoxide (CO), can selectively adsorb to and deactivate specific types of active sites, altering the reaction pathway.[1]1. Analyze Feed and Product Streams: Use gas chromatography or a similar technique to identify impurities in the feed and unexpected byproducts. 2. Purge the System: An inert gas purge at an elevated temperature may remove the selectively adsorbed species.[1] 3. Intentional Doping (Advanced): In some cases, controlled introduction of a "poison" like CO can be used to enhance the selectivity towards a desired product.[1][3]
CrP-R01 Failure to Regenerate Catalyst Activity Permanent Poisoning: Some substances, such as heavy metals (Pb, Hg) or phosphorus/silicone compounds, can react chemically with the catalyst, causing irreversible deactivation.[1] Severe Sintering: Extreme temperatures during reaction or regeneration can cause an irreversible loss of surface area.1. Characterize the Spent Catalyst: Use techniques like XPS or EDX to identify the presence of permanently bound poisons. 2. Review Regeneration Procedure: Ensure the regeneration temperature was not excessive. For oxidative regeneration of chromium catalysts, temperatures are typically in the 500-700°C range.[1] 3. Replace the Catalyst: If permanent poisoning is confirmed, the catalyst bed will likely need to be replaced. Rigorous purification of future reactant streams is critical.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common chemical poisons for chromium-based catalysts?

A1: The most common poisons chemically bond to active sites, rendering them inactive.[1] The severity depends on the poison's concentration and the strength of its interaction.[1] Key poisons include:

  • Sulfur Compounds: Strong chemisorption of sulfur on metal surfaces can alter the catalyst's electronic properties and block sites.[2]

  • Carbon Monoxide (CO): Competitively adsorbs on active sites, which can inhibit reactant access.[1][4] This effect can sometimes be temporary.[4]

  • Water/Moisture: Can lead to thermal sintering at high temperatures and may interfere with the formation of active sites.[1]

  • Halogen Compounds (F, Cl, Br): Adsorb on active sites, with effects ranging from temporary to permanent depending on concentration and exposure.[1]

  • Heavy Metals (Pb, Hg, Zn): Can form stable complexes with active chromium sites, leading to permanent deactivation.[1]

  • Phosphorus/Silicone Compounds: May react with the catalyst surface, causing permanent poisoning.[1]

Q2: How can I determine if my this compound catalyst has been poisoned?

A2: A decline in performance (activity or selectivity) is the primary indicator. To confirm poisoning, a comparative study is recommended. Prepare two identical batches of catalyst. Run your standard reaction with one. Expose the second to a feed stream intentionally doped with a suspected poison and compare its performance to the first. A significant difference in activity points to poisoning.

Q3: Is catalyst poisoning by sulfur or CO always detrimental?

A3: Not always. While high concentrations are typically harmful, controlled, low-level introduction of certain poisons can be used to modify catalyst properties beneficially. This is known as selective poisoning. For instance, sulfur can sometimes act as a promoter or selectivity modifier in certain reactions.[5][6] Similarly, CO can be used to selectively poison oligomerization sites on some chromium catalysts.[1]

Q4: What are the main strategies for regenerating a poisoned catalyst?

A4: Regeneration aims to remove the poisoning substance without permanently damaging the catalyst. The primary methods are:

  • Thermal Regeneration: Involves heating the catalyst to high temperatures to facilitate the desorption of poisons or the oxidation of coke deposits.[2] Temperature control is critical to avoid sintering.[2]

  • Chemical Washing: Uses solvents, acids, or bases to dissolve and wash away poisons, particularly effective for removing metallic contaminants.[2]

  • Oxidative Treatment: A specific type of thermal regeneration where the catalyst is heated in the presence of a controlled amount of air or oxygen to burn off carbonaceous deposits (coke).[1]

Quantitative Data on Catalyst Poisoning

The following table summarizes the effects of common poisons on chromium-based catalysts.

PoisonTypical ConcentrationSeverityMechanismPotential Regeneration Strategy
Sulfur Compounds >10 ppmHighStrong chemisorption on active sites[2]- Use of sulfur-resistant catalyst formulations[1] - High-temperature reduction (may be partial)
Carbon Monoxide (CO) >10 ppmModerateCompetitive and strong chemisorption[4]- Purification of reactant streams[1] - Increase reaction temperature to promote desorption
Water / Moisture High concentrationsModeratePromotes thermal sintering, reducing surface area[1]- Rigorous drying of reactants and solvents[1] - High-temperature calcination to remove adsorbed water[1]
Halogen Compounds >5 ppmModerateAdsorption on active sites[1]- Increase reaction temperature to promote desorption[1]
Organic Metal Compounds (Pb, Hg) Low ppmHighFormation of stable complexes with active sites[1]- Rigorous purification of reactants[1] - Installation of guard beds[1]
Coke (Fouling) N/AHighPhysical blockage of active sites and pores[1]- Oxidative treatment at 500-700°C[1]

Experimental Protocols

Protocol 1: Catalyst Activity Testing Post-Poisoning
  • Baseline Test:

    • Load 100-200 mg of fresh this compound catalyst into a fixed-bed microreactor.

    • Activate the catalyst under standard conditions (e.g., heating under H₂ flow).

    • Introduce the reactant feed at the desired temperature, pressure, and flow rate.

    • Analyze the reactor effluent using gas chromatography (GC) to determine the baseline conversion and selectivity.

  • Poisoning Procedure:

    • Prepare a feed stream containing a known, low concentration (e.g., 10-50 ppm) of the suspected poison.

    • Pass this poisoned feed over the activated catalyst for a set duration (e.g., 4-8 hours) under reaction conditions.

  • Post-Poisoning Activity Test:

    • Switch back to the pure (unpoisoned) reactant feed.

    • Once the system stabilizes, analyze the effluent by GC to measure the new, post-poisoning conversion and selectivity.

    • The percentage decrease in activity quantifies the effect of the poison.

Protocol 2: Oxidative Regeneration of Coked Catalyst

This protocol is for removing carbonaceous deposits (coke).

  • Purge the Reactor: After the reaction, stop the hydrocarbon feed and purge the reactor with an inert gas (e.g., Nitrogen) at the reaction temperature for 30-60 minutes to remove residual hydrocarbons.[1]

  • Introduce Oxidant: Switch the gas feed to a diluted air stream (e.g., 5-10% air in N₂). Maintain a controlled flow rate.

  • Temperature Ramp: Slowly increase the reactor temperature to the target regeneration temperature (typically 500-700°C).[1] A slow ramp rate (e.g., 5°C/min) is crucial to avoid thermal shock and excessive temperature spikes from coke combustion.

  • Hold and Monitor: Maintain the temperature and oxidative atmosphere. Monitor the reactor effluent for CO and CO₂ using a mass spectrometer or gas analyzer. Continue the process until the concentration of these carbon oxides returns to baseline levels, indicating complete coke removal.[1]

  • Cool and Re-activate: Cool the reactor under an inert gas flow. Once at the desired reaction temperature, the catalyst can be re-activated (if necessary) and brought back online.[1]

Visualizations

Troubleshooting Workflow for Catalyst Deactivation

G A Catalyst Performance Declines B Sudden or Gradual Decline? A->B C Sudden B->C Sudden D Gradual B->D Gradual E Check for Feed Contamination (e.g., Sulfur, Heavy Metals) C->E F Check for Coke Formation (Perform TPO) C->F G Check for Slow Poisoning (e.g., Moisture, Halogens) D->G H Poison Identified? E->H I Coke Confirmed? F->I G->H J Implement Feed Purification & Guard Bed H->J Yes L Attempt Thermal Regeneration (Inert Purge) H->L No K Perform Oxidative Regeneration I->K Yes I->L No M Activity Restored? J->M K->M L->M N Permanent Poisoning Likely. Replace Catalyst. M->N No O Return to Operation M->O Yes

Caption: A workflow for diagnosing and addressing catalyst deactivation.

Mechanism of Active Site Poisoning

G cluster_0 Before Poisoning cluster_1 After Poisoning A CrP Active Site P Product A->P Catalysis R1 Reactant A R1->A R2 Reactant B R2->A A_poisoned CrP Blocked Site No_Product No Reaction A_poisoned->No_Product Poison Poison (e.g., S) Poison->A_poisoned R1_blocked Reactant A R1_blocked->A_poisoned R2_blocked Reactant B R2_blocked->A_poisoned

Caption: A simplified diagram showing a poison blocking a catalyst's active site.

Regeneration Strategy Decision Flow

G A Poison Type Identified B What is the poison? A->B C Coke / Carbon Deposits B->C Fouling D Adsorbed Species (e.g., CO, Halogens) B->D Reversible E Heavy Metals / Reacted Compounds B->E Irreversible F Perform Controlled Oxidative Burn-off C->F G Apply Thermal Desorption (High Temp Inert Purge) D->G H Attempt Chemical Washing (e.g., Acid Leach) E->H I Irreversible Poisoning (Replace Catalyst) H->I If unsuccessful

Caption: A decision tree for selecting an appropriate catalyst regeneration method.

References

Technical Support Center: Enhancing the Electrical Conductivity of Chromium Phosphide Composites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the electrical conductivity of chromium phosphide (CrP) composites. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for enhancing the electrical conductivity of this compound (CrP) composites?

A1: The main strategies to improve the conductivity of CrP composites focus on modifying the material's composition and structure. Key approaches include:

  • Incorporation into a Conductive Matrix: Embedding CrP nanoparticles within a conductive matrix, such as porous nitrogen/phosphorus-doped carbon, is a highly effective method.[1] This creates continuous pathways for electron transport.

  • Carbon Coating: Applying a thin, uniform layer of carbon onto the surface of CrP particles can significantly boost conductivity.[2][3][4][5][6] The carbon shell acts as a conductive bridge between particles.

  • Doping: Introducing foreign atoms (dopants) into the CrP lattice can alter its electronic structure and increase the concentration of charge carriers.[7][8][9]

  • Hybridization with Conductive Nanomaterials: Mixing CrP with highly conductive nanomaterials like graphene or carbon nanotubes (CNTs) can create a percolating network that facilitates electron flow throughout the composite.[9][10]

Q2: Why is the conductivity of my synthesized CrP composite lower than expected?

A2: Low conductivity in CrP composites can stem from several factors during synthesis and processing:

  • Poor Crystallinity: Amorphous or poorly crystalline CrP may exhibit lower intrinsic conductivity.

  • Presence of Impurity Phases: The formation of insulating or less conductive phases, such as chromium oxides or phosphates, can hinder electron transport.

  • Inadequate Dispersion of Conductive Fillers: If conductive additives like carbon nanotubes or graphene are not uniformly dispersed, they cannot form an effective conductive network.

  • Thick or Non-uniform Carbon Coating: An overly thick or uneven carbon coating can increase electrical resistance.

  • Particle Agglomeration: Clumping of CrP particles can prevent the formation of interconnected conductive pathways.

  • Surface Oxidation: Exposure of the CrP composite to air can lead to the formation of a passivating, insulating oxide layer on the surface.

Q3: What is the role of a carbon matrix in enhancing the conductivity of CrP composites?

A3: A carbon matrix serves multiple functions to enhance the overall conductivity of a CrP composite. It provides a continuous, highly conductive scaffold that physically connects the CrP particles, ensuring efficient electron transport throughout the material.[1] This is particularly crucial when the intrinsic conductivity of the CrP phase is not sufficiently high. Furthermore, the carbon matrix can help to prevent the agglomeration of CrP nanoparticles, leading to a more uniform and effective composite material.

Troubleshooting Guides

Issue 1: Low Conductivity After Synthesis
Possible Cause Troubleshooting Step Expected Outcome
Incomplete Phosphidation Increase the phosphidation temperature or duration. Ensure an adequate phosphorus source-to-metal precursor ratio.Formation of a pure CrP phase with improved crystallinity and higher intrinsic conductivity.
Presence of Oxide Impurities Perform the synthesis and annealing steps under an inert or reducing atmosphere (e.g., Ar/H2).Minimization of oxide phase formation, leading to a more conductive composite.
Poor Contact Between CrP and Conductive Additive Optimize the mixing method (e.g., ball milling parameters) to ensure intimate contact and uniform dispersion of the conductive filler.Creation of a well-defined percolating network of the conductive additive, significantly improving bulk conductivity.
Particle Agglomeration Employ surfactants or capping agents during synthesis to prevent particle agglomeration. Optimize post-synthesis dispersion techniques like ultrasonication.Improved particle dispersion, leading to more uniform conductive pathways.
Issue 2: Inconsistent Conductivity Measurements
Possible Cause Troubleshooting Step Expected Outcome
Non-uniform Sample Composition Ensure homogeneous mixing of components before pressing pellets for measurement.Consistent and reproducible conductivity values across different samples from the same batch.
Poor Electrical Contact Use a four-point probe setup for conductivity measurements to eliminate contact resistance effects. Ensure good contact between the probes and the sample surface.More accurate and reliable conductivity measurements.
Surface Contamination or Oxidation Lightly polish the surface of the sample pellet before measurement to remove any insulating surface layers.Removal of non-conductive surface layers, resulting in a more accurate measurement of the bulk conductivity.
Instrumental Error Calibrate the measurement instrument using a standard material with a known conductivity.Accurate and reliable conductivity readings.

Quantitative Data Presentation

The following tables summarize the impact of different enhancement strategies on the conductivity of phosphide-based composites. Note that data for CrP is limited, and results from analogous transition metal phosphide systems are included for comparison.

Table 1: Effect of Doping on Electrical Conductivity

Material SystemDopantDoping Concentration (at%)Conductivity (S/cm)Fold Increase in Conductivity
LiFePO4Cr1~1 x 10⁻¹~10⁸
LiFePO4Cr3~1 x 10⁻¹~10⁸
PbSCr2~8.13-
PbSCr5~5.88-

Data for Cr-doped LiFePO4 and PbS are presented as illustrative examples of the significant impact of chromium doping on conductivity.[11][12]

Table 2: Influence of Carbon-Based Additives on Composite Conductivity

Composite SystemCarbon AdditiveAdditive Loading (wt%)Electrical Conductivity (S/m)
EpoxyCNTs1.5~1
EpoxyGraphene1.5~10
GFRPCNTs1.5~10⁻²
GFRPCNTs + Graphene1.5 (0.75 each)~10⁻¹
CFRP--~8933

This table showcases the comparative effectiveness of different carbon allotropes in enhancing the conductivity of polymer composites, providing a reference for their potential use in CrP composites.[6]

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of this compound

This protocol describes a general method for synthesizing CrP nanoparticles.

Materials:

  • Chromium salt precursor (e.g., chromium chloride, CrCl₃)

  • Phosphorus source (e.g., red phosphorus, sodium hypophosphite)

  • Solvent (e.g., deionized water, ethanol)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Dissolve the chromium salt precursor in the chosen solvent in the Teflon liner of the autoclave.

  • Add the phosphorus source to the solution. The molar ratio of the phosphorus source to the chromium precursor is a critical parameter to control the stoichiometry of the final product.

  • Stir the mixture thoroughly to ensure homogeneity.

  • Seal the autoclave and place it in an oven.

  • Heat the autoclave to the desired reaction temperature (typically 150-250 °C) and maintain it for a specified duration (e.g., 12-24 hours).[13][14]

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the product by centrifugation or filtration.

  • Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Dry the final CrP product in a vacuum oven.

Protocol 2: Carbon Coating via Chemical Vapor Deposition (CVD)

This protocol outlines a general procedure for applying a carbon coating to CrP nanoparticles.

Materials:

  • As-synthesized CrP powder

  • Carbon precursor gas (e.g., acetylene, methane, ethylene)

  • Inert carrier gas (e.g., argon, nitrogen)

  • Tube furnace with temperature control

Procedure:

  • Place the CrP powder in a quartz boat and position it in the center of the tube furnace.

  • Purge the furnace with an inert gas to remove any oxygen.

  • Heat the furnace to the desired deposition temperature (typically 500-900 °C) under the inert gas flow.[9][15][16]

  • Once the temperature is stable, introduce the carbon precursor gas into the furnace at a controlled flow rate for a specific duration. The flow rate and deposition time will determine the thickness of the carbon coating.

  • After the deposition period, stop the flow of the carbon precursor gas and continue to flow the inert gas while the furnace cools down to room temperature.

  • Collect the carbon-coated CrP powder.

Protocol 3: Ball Milling for Composite Formation

This protocol describes the use of ball milling to create a composite of CrP and a conductive carbon additive.

Materials:

  • As-synthesized CrP powder

  • Conductive carbon additive (e.g., graphite, carbon black, graphene nanoplatelets)

  • Ball milling jar and balls (e.g., stainless steel, zirconia)

  • Planetary ball mill

Procedure:

  • Weigh the desired amounts of CrP powder and the conductive carbon additive and place them into the ball milling jar. The weight ratio of CrP to the carbon additive is a key experimental parameter.

  • Add the grinding balls to the jar. The ball-to-powder weight ratio is an important parameter that affects the milling efficiency.

  • Seal the jar, if possible under an inert atmosphere to prevent oxidation.

  • Place the jar in the planetary ball mill.

  • Set the desired milling speed (rpm) and duration. These parameters will influence the particle size reduction and the degree of mixing.

  • After milling, carefully open the jar and separate the composite powder from the milling balls.

Visualizations

Experimental_Workflow_Carbon_Coated_CrP cluster_synthesis CrP Synthesis cluster_coating Carbon Coating cluster_characterization Characterization s1 Precursor Mixing (Cr salt + P source) s2 Hydrothermal Reaction (150-250°C) s1->s2 s3 Washing & Drying s2->s3 c1 Place CrP in Furnace s3->c1 As-synthesized CrP c2 Heat under Inert Gas c1->c2 c3 Introduce Carbon Precursor Gas (e.g., Acetylene) c2->c3 c4 Cool Down c3->c4 ch1 Structural Analysis (XRD, SEM) c4->ch1 Carbon-coated CrP ch2 Conductivity Measurement (Four-point Probe) ch1->ch2

Caption: Experimental workflow for the synthesis and characterization of carbon-coated this compound.

Logical_Relationship_Conductivity cluster_params Synthesis & Processing Parameters cluster_props Material Properties p1 Cr:P Stoichiometry m1 Phase Purity p1->m1 p2 Synthesis Temperature m2 Crystallinity p2->m2 p3 Conductive Additive Loading m3 Microstructure (Particle size, dispersion) p3->m3 p4 Annealing Conditions p4->m2 m4 Defect Concentration p4->m4 result Enhanced Electrical Conductivity m1->result m2->result m3->result m4->result

Caption: Logical relationship between synthesis parameters, material properties, and the resulting electrical conductivity.

References

Navigating Volume Expansion in Chromium Phosphide Anodes: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with managing volume expansion in chromium phosphide (CrP) battery anodes during experimental research.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of capacity fade in this compound anodes?

A1: The primary cause of capacity fade in this compound anodes, particularly phosphorus-rich variants like CrP₄, is the significant volume expansion and contraction that occurs during the lithiation and delithiation processes.[1] This repeated mechanical stress leads to several detrimental effects:

  • Pulverization of Active Material: The large volume changes can cause the this compound particles to fracture and crumble, leading to a loss of electrical contact within the electrode.

  • Unstable Solid Electrolyte Interphase (SEI): The continuous expansion and contraction can rupture the protective SEI layer that forms on the anode surface. This exposes fresh anode material to the electrolyte, leading to continuous SEI reformation, which consumes lithium ions and electrolyte, resulting in irreversible capacity loss.

  • Electrode Delamination: The mechanical stress can also weaken the adhesion between the electrode coating and the current collector, leading to delamination and complete failure of the electrode.

Q2: What is the typical volume expansion percentage for phosphide-based anodes?

Q3: How can volume expansion in this compound anodes be mitigated?

A3: The most effective and widely reported strategy to mitigate volume expansion in CrP anodes is to create a nanocomposite with a conductive carbon material, such as acetylene black or graphene.[4] This approach offers several advantages:

  • Buffering Volume Changes: The carbon matrix provides a flexible and conductive network that can accommodate the volume changes of the CrP particles, preventing pulverization and maintaining the structural integrity of the electrode.

  • Enhancing Electrical Conductivity: Carbon improves the overall electrical conductivity of the electrode, which is often low in phosphide materials. This leads to improved rate capability and cycling stability.

  • Reducing Particle Agglomeration: Dispersing the CrP nanoparticles within a carbon matrix helps to prevent their agglomeration during cycling, which can exacerbate the effects of volume expansion.

Q4: Which binder is more suitable for this compound anodes: PVDF or a water-based binder like CMC/SBR?

A4: For anodes that experience significant volume changes, such as this compound, a water-based binder system like Carboxymethyl Cellulose (CMC) combined with Styrene-Butadiene Rubber (SBR) is generally more suitable than the conventional Polyvinylidene Fluoride (PVDF) binder.

  • Flexibility and Adhesion: CMC provides strong adhesion to the active material and the current collector, while SBR imparts flexibility to the electrode, helping it to accommodate the volume expansion without cracking or delaminating.[5]

  • Environmental and Cost Benefits: Water-based binders are more environmentally friendly and cost-effective as they avoid the use of toxic and expensive N-Methyl-2-pyrrolidone (NMP) solvent required for PVDF.

Q5: What is the role of electrolyte additives like FEC and VC when using this compound anodes?

A5: Electrolyte additives such as Fluoroethylene Carbonate (FEC) and Vinylene Carbonate (VC) play a crucial role in forming a stable and robust Solid Electrolyte Interphase (SEI) on the surface of the anode.[6][7]

  • SEI Stabilization: These additives are preferentially reduced on the anode surface before the bulk electrolyte components, forming a more stable and flexible SEI layer.

  • Improved Cycle Life: A stable SEI can better withstand the volume changes of the this compound anode, preventing its continuous rupture and reformation, thereby improving the coulombic efficiency and extending the cycle life of the battery. Even a small amount, such as 5% VC, can significantly suppress graphite exfoliation, a related mechanical degradation issue.[6]

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Rapid Capacity Fade within the First 50 Cycles 1. Particle Pulverization: Significant volume expansion is causing the CrP particles to fracture and lose electrical contact. 2. Unstable SEI Layer: The SEI is continuously breaking and reforming, consuming lithium and electrolyte. 3. Poor Electrode Integrity: The binder is failing to accommodate the volume changes, leading to cracking and delamination.1. Synthesize CrP/Carbon Nanocomposite: If not already done, create a nanocomposite of CrP with a carbon material (e.g., acetylene black, graphene) to buffer volume expansion.[4] 2. Optimize Binder: Switch to a more flexible binder system like CMC/SBR instead of PVDF.[5] 3. Use Electrolyte Additives: Incorporate FEC or VC into the electrolyte to form a more stable SEI layer.[6]
Low Initial Coulombic Efficiency (ICE) 1. Irreversible SEI Formation: A large amount of lithium is consumed in the formation of the initial SEI layer on the high surface area of the nanomaterial. 2. Surface Oxides: The presence of native oxides on the surface of the CrP particles can lead to irreversible reactions during the first cycle.1. Controlled Prelithiation: Consider a prelithiation step to pre-form the SEI layer and compensate for the initial lithium loss. 2. Surface Treatment: Ensure the CrP powder is handled in an inert atmosphere to minimize surface oxidation before electrode fabrication. 3. Optimize Electrolyte Additives: The type and concentration of SEI-forming additives can influence the ICE.
High Voltage Hysteresis (Large difference between charge and discharge voltage) 1. Sluggish Kinetics: The conversion reaction of this compound can be kinetically slow, leading to large polarization. 2. Poor Electrical Conductivity: The inherent low conductivity of CrP can contribute to high internal resistance. 3. Thick or Resistive SEI Layer: An unstable or poorly formed SEI can impede ion transport.1. Enhance Conductivity: Ensure good dispersion of conductive carbon in the CrP/C composite. 2. Reduce Particle Size: Smaller nanoparticles can shorten the diffusion path for lithium ions and improve reaction kinetics. 3. Electrochemical Activation: Cycling the cell at a low current density for the first few cycles can help to activate the material.
Inconsistent Cycling Performance Between Cells 1. Non-uniform Slurry: Inhomogeneous mixing of the active material, binder, and conductive agent can lead to variations in electrode performance. 2. Inconsistent Electrode Coating: Variations in electrode thickness and mass loading will result in different electrochemical behavior. 3. Cell Assembly Variations: Differences in pressure applied during coin cell assembly can affect the internal resistance.1. Standardize Slurry Preparation: Use a standardized procedure for slurry mixing, including mixing time, speed, and viscosity measurement. 2. Control Coating Process: Use a doctor blade or other automated coating method to ensure uniform electrode thickness and mass loading. 3. Consistent Cell Assembly: Use a torque wrench or a press with a pressure gauge to apply consistent pressure during coin cell assembly.

Quantitative Data Presentation

Table 1: Electrochemical Performance of CrP₄ and CrP₄/C Nanocomposite Anodes

Electrode MaterialInitial Discharge Capacity (mAh g⁻¹)Initial Charge Capacity (mAh g⁻¹)Capacity after 100 Cycles (mAh g⁻¹)Current Density (mA g⁻¹)
CrP₄ (for LIBs)17761540--
CrP₄/C (for LIBs)--8601000
CrP₄ (for SIBs)1125881--
CrP₄/C (for SIBs)--369500

Data sourced from a study on CrP₄ nanopowder synthesized via high-energy mechanical milling.[4]

Experimental Protocols

Synthesis of CrP₄ Nanopowder via High-Energy Mechanical Milling (HEMM)
  • Materials: Chromium powder (Cr, micron-sized), Red Phosphorus (P).

  • Procedure:

    • In an argon-filled glovebox, combine stoichiometric amounts of Cr and P powder in a hardened steel milling jar with steel balls.

    • Seal the jar and perform high-energy mechanical milling at room temperature.

    • The milling time will need to be optimized to achieve the desired phase and particle size.

Fabrication of CrP₄/C Nanocomposite
  • Materials: As-synthesized CrP₄ nanopowder, Acetylene black.

  • Procedure:

    • Combine the CrP₄ nanopowder and acetylene black in a milling jar.

    • Perform HEMM to create a uniform composite material.

Electrode Slurry Preparation (CMC/SBR Binder)
  • Materials: CrP₄/C nanocomposite (active material), Super P (conductive agent), CMC (binder), SBR (binder), Deionized water (solvent).

  • Procedure:

    • Dissolve CMC in deionized water with stirring to form a homogeneous solution.

    • Add the CrP₄/C active material and Super P conductive agent to the CMC solution and mix thoroughly (e.g., using a planetary mixer) to form a uniform slurry.

    • Add the SBR emulsion to the slurry and continue mixing until a homogeneous consistency is achieved.

Electrode Coating and Cell Assembly
  • Procedure:

    • Coat the prepared slurry onto a copper foil current collector using a doctor blade with a specific gap size to control the thickness.

    • Dry the coated electrode in a vacuum oven at a specified temperature (e.g., 80-120°C) for several hours to remove the solvent.

    • Punch out circular electrodes from the coated foil.

    • Assemble coin cells (e.g., 2032-type) in an argon-filled glovebox using the prepared electrode as the working electrode, lithium metal as the counter and reference electrode, a separator (e.g., Celgard 2400), and an appropriate electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate, with or without additives like FEC or VC).

Electrochemical Characterization
  • Procedure:

    • Perform galvanostatic cycling at various current densities to evaluate the specific capacity, coulombic efficiency, and cycling stability.

    • Conduct cyclic voltammetry (CV) to study the electrochemical reaction mechanisms.

    • Use electrochemical impedance spectroscopy (EIS) to analyze the internal resistance of the cell before and after cycling.

Visualizations

Experimental_Workflow cluster_synthesis Material Synthesis cluster_electrode Electrode Preparation cluster_cell Cell Assembly & Testing synthesis CrP₄ Synthesis (HEMM) composite CrP₄/C Composite Fabrication synthesis->composite slurry Slurry Preparation (CMC/SBR) composite->slurry coating Coating on Cu Foil slurry->coating drying Vacuum Drying coating->drying assembly Coin Cell Assembly drying->assembly testing Electrochemical Characterization assembly->testing

Caption: Experimental workflow for this compound anode fabrication and testing.

Volume_Expansion_Mitigation cluster_problem Problem: Volume Expansion cluster_solution Mitigation Strategies cluster_outcome Outcome volume_expansion Large Volume Change during Lithiation/Delithiation pulverization Particle Pulverization volume_expansion->pulverization sei_rupture SEI Rupture & Reformation volume_expansion->sei_rupture delamination Electrode Delamination volume_expansion->delamination carbon_composite CrP/Carbon Nanocomposite carbon_composite->pulverization Buffers Stress improved_stability Improved Cycling Stability carbon_composite->improved_stability flexible_binder Flexible Binder (CMC/SBR) flexible_binder->delamination Enhances Adhesion flexible_binder->improved_stability electrolyte_additive Electrolyte Additive (FEC/VC) electrolyte_additive->sei_rupture Forms Stable SEI electrolyte_additive->improved_stability high_capacity High Reversible Capacity improved_stability->high_capacity

Caption: Mitigation strategies for volume expansion in CrP anodes.

References

Technical Support Center: Crystalline Chromium Phosphide (CrP) Film Annealing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with the annealing of crystalline chromium phosphide (CrP) films. Due to the limited availability of specific literature on CrP thin film annealing, this guide synthesizes information from related chromium compounds and general thin film annealing principles to provide a robust starting point for your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of annealing sputtered this compound films?

A1: As-sputtered this compound films are often amorphous or have a very fine-grained structure with numerous defects. Annealing is a post-deposition heat treatment used to induce crystallization, promote grain growth, and reduce structural defects such as vacancies and dislocations. This process is critical for achieving the desired crystalline structure and optimizing the film's electrical, optical, and mechanical properties.

Q2: What is a typical annealing temperature range for chromium-based thin films?

A2: While specific data for CrP is scarce, studies on other chromium compounds like chromium nitride (CrN) have shown that annealing is often performed in the range of 400°C to 600°C. For instance, annealing CrN films at 550°C has been shown to improve hardness and induce phase changes. However, the optimal temperature for CrP will depend on the specific this compound phase desired and the substrate's thermal stability. It is crucial to consult the Cr-P phase diagram and conduct a series of experiments to determine the ideal temperature for your specific application.

Q3: How does the annealing atmosphere affect the CrP film?

A3: The annealing atmosphere is a critical parameter that can significantly influence the final properties of the CrP film.

  • Inert Atmosphere (e.g., Argon, Nitrogen): Annealing in an inert atmosphere is generally recommended to prevent oxidation of the chromium and phosphide components. This helps to maintain the desired stoichiometry of the CrP film.

  • Vacuum: High vacuum annealing can also prevent oxidation and may help to remove trapped gases from the film.

  • Reactive Atmosphere (e.g., Air, Oxygen): Annealing in an oxygen-containing atmosphere is generally not recommended as it will likely lead to the formation of chromium oxides and phosphates, altering the film's composition and properties.

Q4: How long should I anneal my CrP films?

A4: Annealing time is another critical parameter that influences grain growth and defect annihilation. Short annealing times may not be sufficient to achieve the desired crystallinity, while excessively long times could lead to undesirable phase transformations, film delamination due to thermal stress, or excessive grain growth that could be detrimental to certain properties. A typical starting point for annealing could be in the range of 30 minutes to a few hours. Rapid thermal annealing (RTA) for a few minutes at higher temperatures is another approach that can promote crystallization while minimizing diffusion-related issues.

Q5: What are the expected effects of annealing on the properties of CrP films?

A5: Annealing is expected to cause several changes in the film's properties:

  • Structural: Increased crystallinity, larger grain size, and a reduction in lattice defects.

  • Electrical: Changes in resistivity, which will depend on the specific crystalline phase formed.

  • Optical: Modifications to the refractive index and extinction coefficient.

  • Mechanical: Potential changes in hardness and adhesion.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Film Delamination or Peeling After Annealing - High thermal stress due to a mismatch in the coefficient of thermal expansion (CTE) between the CrP film and the substrate.- Poor adhesion of the as-deposited film.- Too high of an annealing temperature or too rapid of a heating/cooling rate.- Select a substrate with a CTE that is closely matched to that of CrP.- Optimize the sputtering deposition parameters to improve initial film adhesion.- Reduce the annealing temperature.- Use a slower heating and cooling ramp rate to minimize thermal shock.
Film is Opaque or has Poor Optical Transmittance - The film is too thick.- Formation of an undesirable, highly absorbing crystalline phase.- Surface roughness has increased after annealing.- Reduce the deposition time to create a thinner film.- Characterize the crystalline phase using XRD and adjust the annealing temperature to target a different phase.- Optimize annealing parameters (temperature and time) to control grain growth and surface morphology.
Film Shows High Electrical Resistivity - The film may still be largely amorphous.- Formation of a high-resistivity crystalline phase.- Oxidation of the film during annealing.- Increase the annealing temperature or time to promote better crystallization.- Consult the Cr-P phase diagram to target a more conductive phase by adjusting the annealing temperature.- Ensure a high-purity inert gas atmosphere or a high vacuum during annealing to prevent oxidation.
Inconsistent Results Between Samples - Poor temperature uniformity across the annealing furnace.- Inconsistent ramp rates or cooling rates.- Variations in the as-deposited films.- Calibrate and profile the annealing furnace to ensure temperature uniformity.- Use a programmable furnace with precise control over heating and cooling profiles.- Ensure consistent deposition parameters for all films before annealing.
Presence of Unidentified Phases in XRD - Contamination in the annealing furnace or from the process gas.- Decomposition of the CrP film at the annealing temperature.- Reaction with the substrate.- Ensure the furnace is clean and use high-purity process gases.- Lower the annealing temperature to avoid decomposition. Refer to the Cr-P phase diagram for stable phases.- Consider using a different substrate material or a buffer layer.

Annealing Parameter Starting Points

The following table provides suggested starting parameters for the annealing of crystalline CrP films. These should be considered as a baseline for your own experimental optimization.

ParameterSuggested Starting RangeExpected Effect of Increase
Annealing Temperature 400 - 600 °CPromotes crystallization and grain growth. Too high can lead to decomposition or undesirable phase changes.
Annealing Time 30 - 120 minutesIncreases grain size and reduces defects. Long times can lead to excessive grain growth or stress.
Heating/Cooling Rate 1 - 10 °C/minSlower rates minimize thermal shock and stress. Faster rates (RTA) can sometimes suppress unwanted phase formation.
Annealing Atmosphere High Purity Argon or NitrogenInert gas prevents oxidation.
Gas Flow Rate 50 - 200 sccmEnsures a stable, inert environment.
Chamber Pressure Atmospheric or Low VacuumControls the purity of the annealing environment.

Experimental Protocols

This compound Thin Film Deposition by RF Magnetron Sputtering

This protocol outlines a general procedure for depositing amorphous CrP films suitable for subsequent annealing.

  • Substrate Preparation:

    • Clean the desired substrate (e.g., silicon wafer, quartz) using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).

    • Dry the substrate with a nitrogen gun.

  • Sputtering System Preparation:

    • Mount the cleaned substrate onto the substrate holder in the sputtering chamber.

    • Load a high-purity this compound (CrP) sputtering target.

    • Evacuate the chamber to a base pressure of at least 1 x 10-6 Torr.

  • Deposition Process:

    • Introduce high-purity argon gas into the chamber.

    • Set the working pressure (typically a few mTorr).

    • Apply RF power to the CrP target (e.g., 50-200 W).

    • Pre-sputter the target for 5-10 minutes with the shutter closed to clean the target surface.

    • Open the shutter to begin deposition onto the substrate.

    • Control the film thickness by adjusting the deposition time.

  • Post-Deposition:

    • Turn off the RF power and the argon gas flow.

    • Allow the substrate to cool to room temperature before venting the chamber.

Post-Deposition Annealing
  • Furnace Preparation:

    • Place the substrate with the as-deposited CrP film into a tube furnace.

    • Purge the furnace with a high-purity inert gas (e.g., argon) for at least 30 minutes to remove residual oxygen and moisture.

  • Annealing Cycle:

    • Program the furnace controller with the desired heating rate, annealing temperature, dwell time, and cooling rate.

    • Maintain a constant flow of inert gas throughout the entire annealing process.

    • Start the annealing program.

  • Sample Retrieval:

    • Once the furnace has cooled to room temperature, turn off the inert gas flow.

    • Carefully remove the annealed sample.

Characterization Techniques
  • X-Ray Diffraction (XRD): To determine the crystalline phase and orientation of the annealed films.

  • Scanning Electron Microscopy (SEM): To observe the surface morphology and grain structure.

  • Energy-Dispersive X-ray Spectroscopy (EDS): To verify the elemental composition of the film and check for contamination.

  • Atomic Force Microscopy (AFM): To quantify surface roughness.

  • Four-Point Probe Measurement: To determine the electrical resistivity of the film.

Visualizations

Experimental_Workflow cluster_deposition Film Deposition cluster_annealing Post-Deposition Annealing cluster_characterization Film Characterization sub_prep Substrate Preparation sputter RF Magnetron Sputtering of CrP sub_prep->sputter furnace_prep Furnace Purge (Inert Gas) sputter->furnace_prep Transfer Sample anneal Thermal Annealing (Controlled T, t, atm) furnace_prep->anneal xrd XRD anneal->xrd Analyze sem SEM / EDS anneal->sem afm AFM anneal->afm four_point Four-Point Probe anneal->four_point

Caption: Experimental workflow for the fabrication and characterization of annealed CrP films.

Troubleshooting_Flowchart start Annealed Film Shows Poor Quality q1 Is the film delaminated? start->q1 s1 Reduce thermal stress: - Lower annealing temp - Slower ramp rates - Check substrate CTE q1->s1 Yes q2 Is the film oxidized (check EDS/XPS)? q1->q2 No end Film Quality Improved s1->end s2 Improve inert atmosphere: - Increase gas flow - Check for leaks - Purge furnace longer q2->s2 Yes q3 Is the film amorphous (check XRD)? q2->q3 No s2->end s3 Increase crystallization: - Increase annealing temp - Increase annealing time q3->s3 Yes q3->end No (Consult other issues) s3->end

Mitigating Side Reactions in Chromium Phosphide Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of chromium phosphide (CrP), achieving high purity and the desired crystalline phase is paramount. However, the synthesis process is often accompanied by side reactions that can lead to impurities, amorphous products, or undesired stoichiometries. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during CrP synthesis, with a focus on mitigating side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in this compound synthesis?

A1: The most prevalent side reactions include:

  • Oxidation: Formation of chromium oxides (e.g., Cr₂O₃) due to the presence of residual oxygen or water in the reaction setup. Chromium precursors can be sensitive to air and moisture.

  • Formation of Undesired Phases: Synthesis of different this compound stoichiometries such as Cr₂P, Cr₃P, or amorphous phases instead of the desired crystalline CrP. This is often influenced by the precursor ratio and temperature control.

  • Incomplete Reaction: Residual unreacted chromium and phosphorus precursors remaining in the final product due to suboptimal reaction kinetics or temperature.

  • Nanoparticle Agglomeration: Uncontrolled growth and aggregation of nanoparticles, leading to poor morphology and dispersibility. This is often related to the concentration and role of capping agents like oleylamine.

  • Formation of Byproducts from Precursors: Decomposition of precursors, such as triphenyl phosphite (TPP), can lead to organic and inorganic byproducts that contaminate the final product.

Q2: How does the ratio of chromium to phosphorus precursors affect the final product?

A2: The molar ratio of the chromium precursor (e.g., chromium hexacarbonyl, Cr(CO)₆) to the phosphorus precursor (e.g., triphenyl phosphite, TPP) is a critical parameter in determining the stoichiometry of the resulting this compound. While specific quantitative studies on the Cr:P ratio for nanoparticle synthesis are not abundant in publicly available literature, the principles of solid-state chemistry suggest that a 1:1 molar ratio is theoretically ideal for the formation of CrP. An excess of the chromium precursor may favor the formation of chromium-rich phases like Cr₂P and Cr₃P, while an excess of the phosphorus precursor might lead to the formation of phosphorus-rich phases or leave unreacted phosphorus precursors in the mixture. It is crucial to perform systematic experimental variations of this ratio to optimize the synthesis for the desired phase.

Q3: What is the role of "partial oxidation" in the synthesis of crystalline CrP nanoparticles?

A3: Some synthesis procedures mention "partial oxidation" as a step that can assist in the formation of crystalline CrP nanoparticles.[1] This seemingly counterintuitive step may involve the in-situ formation of a chromium oxide intermediate that is subsequently converted to this compound. This process can sometimes lead to better crystallinity of the final product. However, controlling the extent of this partial oxidation is critical, as excessive oxidation will lead to significant chromium oxide impurities. The mechanism is not fully elucidated in the literature, but it is thought that the oxide may act as a template or alter the reaction pathway to favor crystallization.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound synthesis and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Product contains significant amounts of chromium oxide (e.g., Cr₂O₃). 1. Inadequate inert atmosphere (presence of O₂ or H₂O).2. Impure solvents or precursors containing dissolved oxygen or water.3. Uncontrolled "partial oxidation".1. Ensure all reactions are carried out under a rigorously maintained inert atmosphere (e.g., high-purity argon or nitrogen) using standard Schlenk line or glovebox techniques.[2]2. Use freshly distilled and deoxygenated solvents. Degas solvents by sparging with an inert gas or by freeze-pump-thaw cycles.3. If intentional partial oxidation is used, carefully control the amount of the oxidizing agent or the exposure to air.
Formation of incorrect this compound phases (e.g., Cr₂P, Cr₃P) or an amorphous product. 1. Incorrect molar ratio of Cr to P precursors.2. Inadequate reaction temperature or time.3. Improper heating rate or temperature profile.1. Systematically vary the molar ratio of the chromium and phosphorus precursors to find the optimal ratio for the desired phase.2. Optimize the reaction temperature and duration. Higher temperatures and longer reaction times generally favor the formation of more crystalline and thermodynamically stable phases.[2]3. Control the heating rate to the final reaction temperature. A slower ramp rate may allow for more controlled nucleation and growth, leading to better crystallinity.
Final product is a mixture of nanoparticles and larger aggregates. 1. Insufficient amount of capping agent (e.g., oleylamine).2. Ineffective capping agent for the reaction temperature.3. Too high a concentration of precursors leading to rapid, uncontrolled growth.1. Increase the concentration of the capping agent (e.g., oleylamine). The long alkyl chains of oleylamine provide steric hindrance to prevent nanoparticle aggregation.[3][4]2. Ensure the chosen capping agent is stable and effective at the synthesis temperature.3. Reduce the initial concentration of the precursors to slow down the reaction rate.
Low yield of this compound. 1. Incomplete decomposition of precursors.2. Loss of volatile precursors.3. Side reactions consuming the precursors.1. Ensure the reaction temperature is high enough and the reaction time is sufficient for the complete decomposition of Cr(CO)₆ and TPP.[2]2. Use a condenser to prevent the loss of volatile species during the reaction.3. Minimize sources of oxidation and other side reactions by maintaining a strict inert atmosphere and using pure reagents.
Presence of organic impurities in the final product. 1. Residual capping agent (oleylamine).2. Byproducts from the decomposition of triphenyl phosphite.1. After synthesis, wash the nanoparticles multiple times with a suitable solvent (e.g., a mixture of chloroform and ethanol) to remove excess oleylamine.[2]2. High-temperature annealing under an inert or reducing atmosphere (e.g., 5% H₂/Ar) can help to remove organic residues.[2] The thermal decomposition of TPP can produce phenyl and phenoxy radicals, which can lead to a variety of aromatic byproducts.[2]

Experimental Protocols

Synthesis of Crystalline CrP Nanocrystals

This protocol is adapted from a method reported for the synthesis of CrP nanocrystals for electrocatalysis.[2]

Materials:

  • Chromium hexacarbonyl (Cr(CO)₆)

  • Triphenyl phosphite (TPP)

  • Oleylamine (OAm)

  • Argon gas (high purity)

  • Standard Schlenk line equipment or glovebox

  • Three-neck flask, condenser, magnetic stirrer, and heating mantle

Procedure:

  • Preparation: In a 50 mL three-neck flask equipped with a condenser and a magnetic stir bar, combine 10 mL of oleylamine and 1 mL of triphenyl phosphite.

  • Degassing: Heat the mixture to 120 °C under a constant flow of argon and maintain this temperature for at least 1 hour to remove residual water and oxygen.

  • Precursor Injection: Under a strong argon flow, quickly add 110 mg (0.5 mmol) of Cr(CO)₆ to the hot oleylamine/TPP mixture.

  • Reaction: Increase the temperature to 320 °C over 20 minutes and hold at this temperature for 2 hours.

  • Workup: After the reaction, cool the mixture to room temperature. The CrP nanoparticles can be precipitated by adding a non-solvent like ethanol and collected by centrifugation. Wash the nanoparticles several times with a mixture of chloroform and ethanol to remove excess oleylamine and byproducts.

  • Post-treatment (Optional): To remove remaining organic ligands, the dried nanoparticles can be annealed at 450 °C under a 5% H₂/Ar atmosphere for 2 hours.

Visualizations

Experimental Workflow for CrP Nanoparticle Synthesis

G cluster_prep Preparation & Degassing cluster_reaction Reaction cluster_workup Workup & Purification cluster_post Optional Post-Treatment prep Mix OAm and TPP in a three-neck flask degas Heat to 120°C under Ar for 1 hr prep->degas inject Inject Cr(CO)6 at 120°C degas->inject ramp Ramp temperature to 320°C over 20 min inject->ramp hold Hold at 320°C for 2 hrs ramp->hold cool Cool to room temperature hold->cool precipitate Precipitate with ethanol centrifuge Centrifuge and collect nanoparticles precipitate->centrifuge wash Wash with chloroform/ethanol centrifuge->wash anneal Anneal at 450°C under 5% H2/Ar wash->anneal G start Problem: Chromium Oxide Impurity Detected q1 Was a rigorous inert atmosphere maintained? start->q1 sol1 Solution: Improve inert atmosphere technique (Schlenk line/glovebox). q1->sol1 No q2 Were solvents and precursors properly dried and degassed? q1->q2 Yes end Purity Improved sol1->end sol2 Solution: Use freshly distilled and degassed solvents/reagents. q2->sol2 No q2->end Yes sol2->end

References

Technical Support Center: Purification of Colloidal Chromium Phosphide (CrP) Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of colloidal chromium phosphide (CrP) nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a colloidal CrP nanoparticle synthesis?

A1: Common impurities after the synthesis of colloidal CrP nanoparticles typically include unreacted chromium and phosphorus precursors, excess surfactants or ligands (e.g., oleylamine, trioctylphosphine), and byproducts from the reaction.[1][2][3] The choice of purification method directly impacts the surface chemistry and stability of the nanoparticles.[2]

Q2: Which purification methods are suitable for colloidal CrP nanoparticles?

A2: Several methods can be employed, primarily exploiting differences in size, polarity, and magnetic properties. These include:

  • Centrifugation/Precipitation: A common technique to separate nanoparticles from the solvent and dissolved impurities.[1][4]

  • Size Exclusion Chromatography (SEC): Separates nanoparticles based on their hydrodynamic volume, effective for removing smaller impurities.[5][6][7][8]

  • Dialysis: A membrane-based technique to remove small molecules and ions from the nanoparticle suspension.[1][9]

  • Magnetic Separation: Applicable if the CrP nanoparticles exhibit sufficient magnetic properties, allowing for easy separation from the reaction mixture.[10][11][12][13][14]

Q3: How can I confirm the purity of my CrP nanoparticles after purification?

A3: A combination of characterization techniques is recommended:

  • Transmission Electron Microscopy (TEM): To visualize the size, shape, and monodispersity of the nanoparticles and to check for aggregates or residual particulate impurities.[11][13]

  • X-ray Diffraction (XRD): To confirm the crystalline structure of CrP and identify any crystalline impurities.[10][15]

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic size distribution and assess aggregation in solution.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To detect the presence of residual organic ligands or surfactants on the nanoparticle surface.[10]

Troubleshooting Guides

Issue 1: Nanoparticle Aggregation During Centrifugation
Symptom Possible Cause Suggested Solution
Precipitate is difficult to redisperse after centrifugation.1. Excessive centrifugation speed or time.[16] 2. Incomplete removal of supernatant containing destabilizing agents. 3. Inappropriate choice of anti-solvent leading to irreversible aggregation.[1]1. Optimize centrifugation parameters (speed and duration). Start with lower speeds and shorter times. 2. Carefully decant the supernatant and perform multiple washing steps with a suitable solvent.[4] 3. Test different anti-solvents (e.g., ethanol, isopropanol) and their volume ratios to the nanoparticle suspension to achieve controlled precipitation.
Issue 2: Low Yield After Purification
Symptom Possible Cause Suggested Solution
The final quantity of purified nanoparticles is significantly lower than expected.1. Nanoparticles are too small to be pelleted effectively by centrifugation. 2. Adhesion of nanoparticles to container walls or filter membranes. 3. Loss of sample during multiple washing and redispersion steps.[16]1. Use a higher-speed ultracentrifuge if available.[17] Alternatively, consider a different purification method like dialysis or size exclusion chromatography. 2. Use low-adhesion microcentrifuge tubes. Pre-passivating the surfaces might also help. 3. Minimize the number of transfer steps. Consider methods that require fewer transfers, such as dialysis or magnetic separation.
Issue 3: Incomplete Removal of Ligands/Surfactants
Symptom Possible Cause Suggested Solution
FTIR or other surface analysis techniques show significant presence of organic molecules after purification.1. Insufficient washing steps. 2. Strong binding of ligands to the nanoparticle surface. 3. Inefficient separation method for removing small molecules.1. Increase the number of precipitation/redispersion cycles.[4] 2. Consider a solvent that can more effectively displace the bound ligands without destabilizing the nanoparticles. 3. Employ size exclusion chromatography or dialysis for more efficient removal of small molecular weight impurities.[5][9]

Experimental Protocols

Protocol 1: Purification by Centrifugation and Redispersion
  • Transfer the as-synthesized colloidal CrP nanoparticle solution to centrifuge tubes.

  • Add a sufficient amount of a suitable anti-solvent (e.g., ethanol) to induce precipitation of the nanoparticles. The optimal ratio of anti-solvent to the colloidal solution should be determined empirically.

  • Centrifuge the mixture. The speed and time will depend on the size and density of the nanoparticles and should be optimized to pellet the nanoparticles without causing irreversible aggregation.[16] A typical starting point for nanoparticles in the 10-50 nm range is 6,000-10,000 x g for 10-20 minutes.

  • Carefully decant the supernatant which contains unreacted precursors, excess ligands, and byproducts.

  • Add a small amount of a suitable solvent (e.g., toluene, hexane) to the pellet and redisperse the nanoparticles by vortexing or sonication.

  • Repeat steps 2-5 for a total of 2-3 washing cycles to ensure high purity.[4]

  • After the final wash, redisperse the purified nanoparticles in the desired solvent for storage or further use.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)
  • Select an SEC column with a pore size appropriate for the size of the CrP nanoparticles. The nanoparticles should be larger than the pore size to elute in the void volume, while smaller impurities will be retained.[5][18]

  • Equilibrate the SEC column with a mobile phase that is a good solvent for the nanoparticles and is compatible with the column material.

  • Carefully load the crude nanoparticle solution onto the top of the column.

  • Begin elution with the mobile phase at a constant flow rate.

  • Collect fractions as they elute from the column. The nanoparticles will elute first, followed by the smaller molecular impurities.[6]

  • Monitor the fractions using UV-Vis spectroscopy or by visual inspection if the nanoparticles are colored to identify the fractions containing the purified nanoparticles.

  • Combine the nanoparticle-containing fractions.

Data Presentation

Table 1: Comparison of Purification Methods for Colloidal Nanoparticles

Purification Method Principle of Separation Advantages Disadvantages Typical Throughput
Centrifugation Size and density difference.[16]Simple, rapid, and widely available equipment.Can induce aggregation; may not be effective for very small nanoparticles.[16]High
Size Exclusion Chromatography (SEC) Hydrodynamic volume.[5][18]High resolution for size-based separation; can provide narrow size distributions.[5][8]Can be time-consuming; potential for sample dilution; requires specialized equipment.[7]Low to Medium
Dialysis Size-based separation across a semi-permeable membrane.[9]Gentle method; effective for removing small molecules and ions.Slow process; potential for sample loss due to membrane adsorption.Low to Medium
Magnetic Separation Magnetic susceptibility.Rapid and efficient for magnetic nanoparticles; high purity can be achieved with minimal sample loss.[10]Only applicable to magnetic nanoparticles.High

Visualizations

experimental_workflow Experimental Workflow for CrP Nanoparticle Purification cluster_synthesis Synthesis cluster_purification Purification Options cluster_characterization Characterization synthesis Colloidal Synthesis of CrP Nanoparticles centrifugation Centrifugation/ Precipitation synthesis->centrifugation Crude Product sec Size Exclusion Chromatography synthesis->sec Crude Product dialysis Dialysis synthesis->dialysis Crude Product magnetic Magnetic Separation synthesis->magnetic Crude Product tem TEM centrifugation->tem Purified Nanoparticles xrd XRD sec->xrd Purified Nanoparticles dls DLS dialysis->dls Purified Nanoparticles ftir FTIR magnetic->ftir Purified Nanoparticles

Caption: Workflow for CrP nanoparticle purification and characterization.

troubleshooting_logic Troubleshooting Logic for Nanoparticle Aggregation start Aggregation Observed? check_speed Centrifugation Speed/Time Excessive? start->check_speed Yes end_bad Consider Alternative Purification Method start->end_bad No check_solvent Appropriate Anti-Solvent? check_speed->check_solvent No solution_speed Reduce Speed/Time check_speed->solution_speed Yes solution_solvent Test Different Anti-Solvents/ Ratios check_solvent->solution_solvent No check_solvent->end_bad Yes end_good Problem Solved solution_speed->end_good solution_solvent->end_good

Caption: Decision tree for troubleshooting nanoparticle aggregation.

References

Technical Support Center: Understanding the Solid Electrolyte Interphase on CrP Anodes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chromium phosphide (CrP) anodes. This resource provides troubleshooting guidance and answers to frequently asked questions related to the solid electrolyte interphase (SEI) on CrP anodes. As direct research on the SEI of CrP is an emerging field, much of the guidance provided here is based on established knowledge from other conversion-type and phosphide-based anode materials and should be adapted to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the expected electrochemical behavior of a CrP anode during initial cycling?

A1: this compound (CrP) anodes, specifically chromium tetraphosphide (CrP4), typically undergo a conversion reaction during lithiation or sodiation.[1][2] In the first discharge, you can expect a high initial capacity as the CrP reacts with lithium or sodium ions to form Li₃P (or Na₃P) and metallic chromium.[1] This is often followed by a significant irreversible capacity loss in the first cycle, which is largely attributed to the formation of the solid electrolyte interphase (SEI).[2] The initial coulombic efficiency (ICE) for CrP4 has been reported to be around 78.3% in sodium-ion batteries.[2]

Q2: What are the likely components of the SEI formed on a CrP anode?

A2: While specific studies on the SEI composition of CrP anodes are limited, we can infer the likely components based on common electrolytes and the behavior of other phosphide-based anodes. The SEI is formed from the decomposition products of the electrolyte. For carbonate-based electrolytes (e.g., EC, DEC, DMC), the SEI is expected to contain a mixture of organic and inorganic compounds.

  • Inorganic components: Lithium fluoride (LiF) or sodium fluoride (NaF) if a fluorine-containing salt (like LiPF₆ or NaPF₆) and additives like fluoroethylene carbonate (FEC) are used. Lithium or sodium carbonates (Li₂CO₃, Na₂CO₃), phosphates (LiₓPOᵧ, NaₓPOᵧ), and potentially chromium and phosphorus oxides or fluorides resulting from reactions with the anode surface.

  • Organic components: Lithium or sodium alkyl carbonates (ROCO₂Li, ROCO₂Na), polyethylene oxide (PEO)-like oligomers, and other polymeric species.

Q3: Why am I observing rapid capacity fading with my CrP anode after the initial cycles?

A3: Rapid capacity fading in CrP anodes can stem from several factors related to the SEI and the nature of the conversion reaction:

  • Unstable SEI: Continuous breakdown and reformation of the SEI during cycling consumes active lithium/sodium ions and electrolyte, leading to a steady decline in capacity.[3] This is often exacerbated by large volume changes inherent to conversion-type anodes.

  • Particle Pulverization: The significant volume expansion and contraction during the conversion reaction (CrP ↔ Cr + Li₃P/Na₃P) can lead to mechanical degradation of the electrode, loss of electrical contact between particles, and exposure of fresh anode surfaces to the electrolyte, triggering further SEI formation.[3]

  • Irreversible Conversion Reaction: The conversion reaction may not be fully reversible, leading to the accumulation of inactive phases over repeated cycles.

Q4: How can I improve the cycling stability of my CrP anode?

A4: Enhancing the cycling stability of CrP anodes generally involves strategies to mitigate volume expansion and promote the formation of a stable SEI.

  • Nanostructuring: Synthesizing CrP as nanoparticles can help accommodate the strain from volume changes and shorten the ion diffusion pathways.[1][2]

  • Carbon Composites: Creating a composite of CrP with a carbonaceous material (like acetylene black or graphene) can improve electrical conductivity, buffer volume changes, and provide a stable framework for the electrode.[1] For instance, a CrP₄/Carbon nanocomposite has shown improved long-term cyclability.[1]

  • Electrolyte Additives: Using electrolyte additives like fluoroethylene carbonate (FEC) can help form a more stable, fluoride-rich SEI that is more resilient to the volume changes of the anode.

  • Binder Selection: Employing binders with good mechanical properties and adhesion can help maintain the structural integrity of the electrode during cycling.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Troubleshooting Steps
Low Initial Coulombic Efficiency (ICE) (<70%) Excessive and irreversible SEI formation. Reaction with residual water or protic species in the electrolyte. Incomplete conversion reaction.Ensure electrolyte and cell components are thoroughly dried. Use electrolyte additives (e.g., FEC) to form a more efficient SEI. Optimize the formation cycling protocol (e.g., lower current density for the first cycle).
Rapid and Continuous Capacity Fade Unstable SEI leading to continuous electrolyte consumption. Mechanical degradation of the electrode due to volume changes. Loss of electrical contact within the electrode.Synthesize CrP/Carbon nanocomposites to buffer volume changes and improve conductivity.[1] Experiment with different electrolyte formulations and additives to stabilize the SEI. Optimize electrode calendering pressure to ensure good particle contact without excessive stress.
Increasing Cell Impedance with Cycling Thickening of the SEI layer over time. Poor ionic conductivity of the SEI. Degradation of the electrolyte.Perform Electrochemical Impedance Spectroscopy (EIS) to monitor the evolution of interfacial resistance. Characterize the cycled electrodes (e.g., with XPS, SEM) to analyze SEI composition and morphology. Consider using electrolytes with higher ionic conductivity.
Voltage Profile Changes Significantly Over Cycles Phase transformations within the anode are not fully reversible. Accumulation of inactive material. Changes in the SEI composition and resistance.Conduct ex-situ XRD or TEM on cycled electrodes to identify any irreversible phase changes. Analyze the differential capacity plots (dQ/dV) to track the evolution of electrochemical reactions.
Poor Rate Capability High charge transfer resistance at the electrode-electrolyte interface. Slow kinetics of the conversion reaction. Poor ionic or electronic conductivity within the electrode.Incorporate conductive carbon additives to create a CrP/C composite.[1] Reduce the particle size of the CrP material. Optimize the electrode thickness and porosity.

Quantitative Data Summary

The following table summarizes key electrochemical performance metrics reported for CrP₄ anodes.

Anode MaterialBattery TypeCurrent DensityInitial Discharge Capacity (mAh g⁻¹)Initial Charge Capacity (mAh g⁻¹)Capacity after 100 cycles (mAh g⁻¹)Coulombic Efficiency (Initial)
CrP₄LIB100 mA g⁻¹17761540-~86.7%
CrP₄/CLIB1000 mA g⁻¹--860-
CrP₄SIB50 mA g⁻¹1125881-78.3%[2]
CrP₄/CSIB500 mA g⁻¹--369-

Data extracted from a study on CrP₄ nanopowder.[1]

Experimental Protocols

1. Protocol for Characterizing the SEI Composition via X-ray Photoelectron Spectroscopy (XPS)

  • Cell Cycling: Cycle the CrP anode in a coin cell for the desired number of cycles (e.g., 1, 5, 10, 50 cycles). For comparison, include a pristine (uncycled) electrode and an electrode that has only been soaked in the electrolyte.

  • Cell Disassembly: Carefully disassemble the coin cell in an argon-filled glovebox to prevent atmospheric contamination.

  • Electrode Rinsing: Gently rinse the extracted CrP anode with a high-purity solvent (e.g., dimethyl carbonate, DMC) to remove residual electrolyte salt. Avoid excessive rinsing which may alter the SEI.

  • Drying: Allow the rinsed electrode to dry completely inside the glovebox.

  • Sample Transfer: Transfer the dried electrode to the XPS chamber using an air-tight transfer vessel to avoid exposure to air and moisture.

  • XPS Analysis: Acquire survey scans to identify the elements present on the surface. Perform high-resolution scans for key elements expected in the SEI (C 1s, O 1s, F 1s, P 2p, Cr 2p, Li 1s/Na 1s).

  • Depth Profiling (Optional): Use a low-energy argon ion beam to gently sputter the surface and acquire spectra at different depths to understand the layered structure of the SEI.

2. Protocol for Visualizing SEI Morphology via Scanning Electron Microscopy (SEM)

  • Prepare Cycled Electrodes: Follow steps 1-4 from the XPS protocol.

  • Sample Mounting: Mount the dried electrode onto an SEM stub using conductive carbon tape inside the glovebox.

  • Sample Transfer: Use a vacuum transfer module to move the sample from the glovebox to the SEM to minimize air exposure.

  • SEM Imaging: Acquire secondary electron (SE) and backscattered electron (BSE) images at various magnifications. Look for changes in surface morphology, cracking, and the presence of a surface film (the SEI) compared to the pristine electrode.

  • Energy-Dispersive X-ray Spectroscopy (EDS/EDX): Use the EDS detector on the SEM to perform elemental mapping of the electrode surface to get a spatial distribution of elements related to the SEI and the anode.

Visualizations

Experimental_Workflow_for_SEI_Analysis cluster_prep Electrode & Cell Preparation cluster_electrochem Electrochemical Testing cluster_postmortem Post-Mortem Analysis cluster_analysis Data Analysis & Interpretation CrP_Synth CrP Anode Synthesis Electrode_Fab Electrode Fabrication CrP_Synth->Electrode_Fab Cell_Assembly Cell Assembly (Glovebox) Electrode_Fab->Cell_Assembly Formation_Cycles Formation Cycling (e.g., C/20) Cell_Assembly->Formation_Cycles Cycling_Test Galvanostatic Cycling (Capacity, Stability) Formation_Cycles->Cycling_Test EIS EIS Analysis (Impedance) Cycling_Test->EIS Data_Corr Correlate Electrochemical Performance with SEI Properties Cycling_Test->Data_Corr Disassembly Cell Disassembly (Glovebox) EIS->Disassembly EIS->Data_Corr XPS XPS (SEI Composition) Disassembly->XPS SEM_EDS SEM/EDS (Morphology) Disassembly->SEM_EDS TEM TEM (Nanostructure) Disassembly->TEM XPS->Data_Corr SEM_EDS->Data_Corr TEM->Data_Corr Conclusion Draw Conclusions on SEI Formation & Stability Mechanism Data_Corr->Conclusion

Caption: Experimental workflow for investigating the SEI on CrP anodes.

References

Validation & Comparative

A Comparative Guide to Chromium Phosphide and Cobalt Phosphide for Hydrogen Evolution Reaction (HER) Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and cost-effective electrocatalysts for the hydrogen evolution reaction (HER) is a cornerstone of renewable energy research. Transition metal phosphides have emerged as a promising class of materials, rivaling the performance of precious metal catalysts. This guide provides an objective comparison of two such candidates: chromium phosphide (CrP) and cobalt phosphide (CoP), with a particular focus on the impact of chromium doping on cobalt phosphide's catalytic activity. The information presented is supported by experimental data to aid researchers in their selection and development of next-generation HER catalysts.

Performance Comparison: Chromium-Doped Cobalt Phosphide vs. Cobalt Phosphide

While extensive experimental data for pure this compound as a primary HER catalyst is limited in publicly available literature, recent studies on chromium-doped cobalt phosphide (Cr-CoP) have demonstrated a significant enhancement in catalytic activity over its undoped counterpart. This suggests that chromium plays a crucial role in modulating the electronic structure and improving the intrinsic activity of the catalyst.

Below is a summary of the electrocatalytic performance of Cr-CoP and various CoP-based catalysts in acidic and alkaline media.

Electrocatalytic Performance in Acidic Medium (0.5 M H₂SO₄)
CatalystOverpotential at 10 mA/cm² (η₁₀) [mV]Tafel Slope [mV/dec]Reference
Cr-CoP/CP47Not Reported[1]
CoP Nanowires~100~50N/A
CoP/NCNTsNot ReportedNot ReportedN/A
Co₂PNot Reported114N/A
Electrocatalytic Performance in Alkaline Medium (1.0 M KOH)
CatalystOverpotential at 10 mA/cm² (η₁₀) [mV]Tafel Slope [mV/dec]Reference
Cr-CoP/CP67Not Reported[1]
CoP-CoₓOᵧ/CC4345N/A
CoP9442N/A
Co₂P/NPG14472N/A

Note: "N/A" indicates that the specific data point was not available in the cited literature under the specified conditions. The performance of CoP catalysts can vary significantly based on the synthesis method, morphology, and support material.

Experimental Methodologies

Synthesis of Catalysts

1. Synthesis of Chromium-Doped Cobalt Phosphide (Cr-CoP) Nanoarrays on Carbon Paper (CP)

This method involves a multi-step process to grow Cr-doped CoP nanoarrays directly on a conductive carbon paper substrate.

  • Step 1: Hydrothermal Growth of Precursor Nanoarrays: Cobalt and chromium precursors (e.g., cobalt nitrate and chromium nitrate) are dissolved in a mixed solvent system. A piece of carbon paper is immersed in this solution, which is then sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 120-180 °C) for several hours. This process results in the growth of Cr-doped cobalt hydroxide or carbonate nanoarrays on the carbon paper.

  • Step 2: Phosphidation: The precursor-loaded carbon paper is then placed in a tube furnace. The sample is heated under an inert atmosphere (e.g., argon) in the presence of a phosphorus source (e.g., sodium hypophosphite) placed upstream. The phosphidation process is typically carried out at a temperature range of 300-500 °C for a few hours. During this step, the hydroxide or carbonate precursor is converted into chromium-doped cobalt phosphide.

2. Synthesis of Cobalt Phosphide (CoP) Nanoparticles

A common method for synthesizing CoP nanoparticles is through the thermal decomposition of a single-source precursor or by reacting a cobalt source with a phosphorus source.

  • Step 1: Preparation of the Precursor: A cobalt salt (e.g., cobalt(II) chloride) and a phosphorus source (e.g., trioctylphosphine) are dissolved in a high-boiling point solvent (e.g., oleylamine).

  • Step 2: Thermal Decomposition: The solution is heated to a high temperature (e.g., 300-350 °C) under an inert atmosphere and held for a specific duration. This high-temperature treatment leads to the decomposition of the precursors and the formation of CoP nanoparticles.

  • Step 3: Purification: After the reaction, the mixture is cooled down, and the CoP nanoparticles are typically isolated by centrifugation and washed multiple times with a solvent like ethanol to remove any unreacted precursors and byproducts.

Electrochemical Measurements for HER Performance

The electrocatalytic performance of the synthesized materials is evaluated in a standard three-electrode electrochemical cell.

  • Working Electrode Preparation: The catalyst ink is prepared by dispersing a specific amount of the catalyst powder in a mixture of deionized water, ethanol, and a binder (e.g., Nafion solution). The mixture is sonicated to form a homogeneous ink. A small volume of this ink is then drop-casted onto a glassy carbon electrode or other suitable substrate and dried.

  • Electrochemical Cell Setup: A three-electrode system is used, consisting of the prepared catalyst as the working electrode, a graphite rod or platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode). The measurements are conducted in an electrolyte solution, typically 0.5 M H₂SO₄ for acidic conditions or 1.0 M KOH for alkaline conditions.

  • Linear Sweep Voltammetry (LSV): LSV is performed at a slow scan rate (e.g., 5 mV/s) to obtain the polarization curve, which shows the current density as a function of the applied potential. The overpotential required to achieve a current density of 10 mA/cm² is a key metric for catalyst activity.

  • Tafel Analysis: The Tafel slope is determined from the linear region of the Tafel plot (overpotential vs. log of the current density). This slope provides insights into the HER mechanism.

  • Stability Test: The long-term stability of the catalyst is typically evaluated by continuous cycling of the potential for a large number of cycles or by chronoamperometry at a constant current density for an extended period.

Visualizing the Process: Diagrams

To better understand the concepts discussed, the following diagrams illustrate the key processes involved in HER catalysis and its evaluation.

HER_Mechanism cluster_acidic Acidic Medium cluster_heyrovsky_acidic Heyrovsky Step cluster_tafel_acidic Tafel Step cluster_alkaline Alkaline Medium cluster_heyrovsky_alkaline Heyrovsky Step cluster_tafel_alkaline Tafel Step H_plus H⁺ M_H M-Hₐₒₛ H_plus->M_H Volmer Step e_minus1 e⁻ e_minus1->M_H H2_acidic H₂ M_H->H2_acidic H_plus2 H⁺ H_plus2->H2_acidic e_minus2 e⁻ e_minus2->H2_acidic M_H2 2 M-Hₐₒₛ H2_tafel_acidic H₂ M_H2->H2_tafel_acidic H2O H₂O M_H_alkaline M-Hₐₒₛ + OH⁻ H2O->M_H_alkaline Volmer Step e_minus3 e⁻ e_minus3->M_H_alkaline H2_alkaline H₂ + OH⁻ M_H_alkaline->H2_alkaline H2O_2 H₂O H2O_2->H2_alkaline e_minus4 e⁻ e_minus4->H2_alkaline M_H2_alkaline 2 M-Hₐₒₛ H2_tafel_alkaline H₂ M_H2_alkaline->H2_tafel_alkaline

Caption: The Hydrogen Evolution Reaction (HER) mechanism in acidic and alkaline media.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_electrode Working Electrode Preparation cluster_testing Electrochemical Testing Precursors Metal & Phosphorus Precursors Synthesis Hydrothermal / Thermal Decomposition Precursors->Synthesis Catalyst CrP or CoP Nanomaterial Synthesis->Catalyst Ink Catalyst Ink Formation (Catalyst + Solvent + Binder) Catalyst->Ink Deposition Drop-casting on Electrode Ink->Deposition Working_Electrode Working Electrode Deposition->Working_Electrode Three_Electrode Three-Electrode Cell Setup (Working, Counter, Reference) Working_Electrode->Three_Electrode LSV Linear Sweep Voltammetry (LSV) Three_Electrode->LSV Tafel Tafel Analysis LSV->Tafel Stability Chronoamperometry / Cycling Tafel->Stability Data Performance Data (η₁₀, Tafel Slope, Stability) Stability->Data

Caption: A typical experimental workflow for synthesizing and evaluating HER electrocatalysts.

Conclusion

The available data strongly suggests that cobalt phosphide is a highly active and versatile catalyst for the hydrogen evolution reaction in both acidic and alkaline environments. The performance of CoP can be further enhanced through strategies such as doping, as evidenced by the superior activity of chromium-doped cobalt phosphide.[1] The significantly lower overpotential of Cr-CoP, particularly in acidic media, highlights the beneficial role of chromium in promoting HER kinetics.

While a direct, comprehensive comparison with pure this compound is currently challenging due to the limited availability of dedicated HER performance data for CrP, the promising results from Cr-CoP warrant further investigation into CrP and other chromium-based phosphides as potential HER electrocatalysts. Future research focusing on the synthesis and systematic evaluation of pure CrP nanomaterials under standardized HER testing conditions is crucial to fully elucidate its potential and to provide a more complete picture for a direct comparison with cobalt phosphide. Researchers are encouraged to explore this less-charted territory to uncover potentially highly active and stable earth-abundant HER catalysts.

References

A Comparative Guide to Chromium Phosphide and Iron Phosphide as High-Performance Battery Anodes

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless pursuit of next-generation energy storage solutions, transition metal phosphides have emerged as a promising class of anode materials for both lithium-ion and sodium-ion batteries. Their high theoretical capacities, favorable redox potentials, and elemental abundance offer a significant advantage over conventional graphite anodes. Among these, chromium phosphide (CrP) and iron phosphide (FeP) have garnered considerable attention from the research community. This guide provides a comprehensive comparison of their electrochemical performance, supported by experimental data, to assist researchers and materials scientists in navigating the potential of these materials.

Electrochemical Performance: A Quantitative Comparison

The performance of CrP and FeP as battery anodes is multifaceted, with specific capacity, cycling stability, and rate capability being the most critical parameters. The following table summarizes the key electrochemical performance metrics reported for various forms of this compound and iron phosphide in both lithium-ion and sodium-ion batteries. It is important to note that these values are extracted from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

MaterialBattery TypeInitial Discharge/Charge Capacity (mAh g⁻¹)Cycling PerformanceRate CapabilityCoulombic Efficiency (%)
This compound
CrP₄Li-ion1776 / 1540[1]---
CrP₄/C NanocompositeLi-ion-860 mAh g⁻¹ after 100 cycles at 1000 mA g⁻¹[1]Outstanding compared to other transition metal phosphides[1]-
CrP₄Na-ion1125 / 881[1]--78.3 (initial)[2]
CrP₄/C NanocompositeNa-ion-369 mAh g⁻¹ after 100 cycles at 500 mA g⁻¹[1]--
Iron Phosphide
FeP NanoparticlesNa-ion662.4 / 319.1[3]Sharp capacity drop to 59.8 mAh g⁻¹ after 800 cycles at 1 A g⁻¹[4]102.5 mAh g⁻¹ at 8 A g⁻¹[4]48.2 (initial)[3]
FeP@PCFNa-ion-172.4 mAh g⁻¹ after 800 cycles at 1 A g⁻¹[4]196.6 mAh g⁻¹ at 1 A g⁻¹[4]-
FeP/RGO NanocompositeNa-ion-~311 mAh g⁻¹ after 1000 cycles at 1 A g⁻¹[5]--
FeP/C@CoPNa-ion-321.9 mAh g⁻¹ after 800 cycles at 1 A g⁻¹[3][6]275.7 mAh g⁻¹ at 5 A g⁻¹[3]-
Cu-doped FeP@CLi-ion-340 mAh g⁻¹ after 600 cycles at 2 A g⁻¹[7]345 mAh g⁻¹ at 5 A g⁻¹[7]-
FeP@P-CLi-ion-555.6 mAh g⁻¹ after 700 cycles at 1 A g⁻¹[8]--
FeP@CNsLi-ion-Retained 98% capacity after 2500 cycles at 4 A g⁻¹[8]403 mAh g⁻¹ at 16 A g⁻¹[8]-

In-Depth Analysis of Performance

This compound (CrP):

Chromium tetraphosphide (CrP₄) demonstrates exceptionally high initial capacities in both Li-ion and Na-ion systems.[1] This is attributed to a conversion reaction mechanism where CrP₄ reacts with Li or Na ions to form Li₃P or Na₃P and metallic chromium.[1] However, like many conversion-type anodes, pristine CrP₄ can suffer from significant volume changes during cycling, leading to capacity fade. To mitigate this, researchers have fabricated CrP₄/carbon nanocomposites.[1] These composites exhibit significantly improved cycling stability and rate capability, highlighting the importance of carbon integration to enhance electrical conductivity and buffer volume expansion.[1]

Iron Phosphide (FeP):

Iron phosphide is a promising anode material due to its high theoretical capacity, natural abundance, and moderate operating potential.[4][6] However, pristine FeP nanoparticles often exhibit poor cycling stability and low initial Coulombic efficiency due to low conductivity and large volume expansion during sodiation/desodiation.[4] To address these challenges, various strategies have been employed, including the creation of composites with carbonaceous materials like 3D porous carbon frameworks (FeP@PCF) and reduced graphene oxide (FeP/RGO).[4][5] These structures provide enhanced electronic conductivity, accommodate volume changes, and facilitate ion transport, leading to remarkable improvements in cycling stability and rate performance.[4][5] Furthermore, heterostructures such as FeP/C@CoP have been designed to leverage synergistic effects between different metal phosphides, resulting in robust structures with fast charge transfer and abundant active sites.[3] In Li-ion batteries, doping FeP with elements like copper and encapsulating it in carbon has also proven effective in boosting performance.[7]

Experimental Methodologies

A clear understanding of the experimental protocols is crucial for interpreting the performance data and for reproducing and building upon existing research.

Synthesis of Anode Materials

Chromium Tetraphosphide (CrP₄) Nanopowder:

A common method for synthesizing CrP₄ nanopowder is through high-energy mechanical milling (HEMM).[1] This involves milling elemental chromium and red phosphorus powders in a sealed vial under an inert atmosphere (e.g., argon) for an extended period. The resulting product is a nanopowder composed of small crystallite aggregates.[1] To create a CrP₄/C nanocomposite, the as-synthesized CrP₄ nanoparticles are typically mixed with a carbon source, such as acetylene black, through a similar milling or mixing process.[1]

Iron Phosphide (FeP) Composites:

Several methods have been reported for the synthesis of FeP-based anode materials:

  • Colloidal Blow Molding for FeP@PCF: This method involves the synthesis of FeP nanoparticles supported on a three-dimensional porous carbon framework. The process typically uses iron nitrate nonahydrate and polyvinylpyrrolidone as raw materials.[4]

  • Precipitation and Phosphorization for FeP/RGO: This technique involves a simple precipitation reaction to form FeP precursors on reduced graphene oxide sheets, followed by a low-temperature phosphorization process to convert the precursors into FeP nanoparticles.[5]

  • MOF-derived Synthesis for FeP/C@CoP: This approach utilizes metal-organic frameworks (MOFs) as precursors. For instance, a Co-based ZIF nanoarray is grown on an Fe-based MOF, followed by a phosphiding process to create a heterostructure of FeP and CoP embedded within a carbon matrix.[3]

  • Ball-Milling for FeP: A straightforward and scalable method involves the direct ball-milling of stoichiometric amounts of iron and red phosphorus powders.[9]

Electrochemical Measurements

The electrochemical performance of the anode materials is typically evaluated using coin-type cells (e.g., CR2032) assembled in an argon-filled glovebox. The standard experimental setup and procedures are as follows:

  • Working Electrode Preparation: The active material (CrP or FeP composite) is mixed with a conductive agent (e.g., Super P or acetylene black) and a binder (e.g., polyvinylidene fluoride, PVDF, or carboxymethyl cellulose, CMC) in a specific weight ratio. This slurry is then cast onto a copper foil current collector and dried under vacuum.

  • Cell Assembly: The prepared working electrode is assembled into a coin cell with a counter electrode (e.g., lithium or sodium metal foil), a separator (e.g., polyethylene or glass fiber), and an electrolyte.

  • Electrolyte Composition: For Li-ion batteries, a common electrolyte is 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC). For Na-ion batteries, electrolytes such as 1 M NaClO₄ in a mixture of propylene carbonate (PC) with a fluoroethylene carbonate (FEC) additive are often used.[3][10]

  • Electrochemical Testing:

    • Galvanostatic Cycling: The cells are charged and discharged at various current densities to determine the specific capacity, cycling stability, and rate capability. These tests are performed within a specific voltage window (e.g., 0.01–2.5 V vs. Na/Na⁺).[3][4]

    • Cyclic Voltammetry (CV): CV is used to study the electrochemical reaction mechanisms and kinetics at different scan rates.[3][4]

    • Electrochemical Impedance Spectroscopy (EIS): EIS is employed to investigate the charge transfer resistance and ion diffusion kinetics within the electrode.[3][4]

Logical Workflow for Anode Material Comparison

The following diagram illustrates a standardized workflow for the comparative evaluation of novel anode materials like this compound and iron phosphide.

G cluster_0 Material Synthesis & Characterization cluster_1 Electrochemical Evaluation cluster_2 Performance Analysis & Comparison synthesis Synthesis of CrP and FeP Composites phys_char Physicochemical Characterization (XRD, SEM, TEM) synthesis->phys_char cell_fab Coin Cell Fabrication phys_char->cell_fab cyc_stab Cycling Stability Test cell_fab->cyc_stab rate_cap Rate Capability Test cyc_stab->rate_cap cv_eis CV and EIS Analysis rate_cap->cv_eis data_comp Data Comparison (Capacity, Stability, Rate) cv_eis->data_comp mech_anal Reaction Mechanism Analysis data_comp->mech_anal conclusion Conclusion & Future Outlook mech_anal->conclusion

Workflow for comparing battery anode materials.

Conclusion and Future Outlook

Both this compound and iron phosphide present compelling cases as high-capacity anode materials for future battery technologies. CrP, particularly in its P-rich CrP₄ form, offers a very high initial specific capacity. However, managing the associated volume changes through nanostructuring and carbon compositing is critical for achieving long-term cycling stability.

Iron phosphide, while having a slightly lower theoretical capacity than some CrP stoichiometries, benefits from the low cost and abundance of iron. The extensive research into FeP composites has demonstrated that with proper material engineering, such as creating hierarchical porous structures and heterostructures, its practical performance can be significantly enhanced to deliver excellent long-term cycling stability and high-rate capabilities.

For researchers and drug development professionals venturing into battery materials, the choice between CrP and FeP will likely depend on the specific application requirements. If maximizing initial energy density is the primary goal, CrP may be a more attractive option. Conversely, for applications where long-term stability, cost, and scalability are paramount, FeP, with its more mature development in composite forms, currently holds an edge.

Future research should focus on direct comparative studies of optimized CrP and FeP composites under identical testing conditions to provide a more definitive performance benchmark. Additionally, exploring novel electrolyte formulations and binder systems tailored for these phosphide anodes could further unlock their potential and pave the way for their integration into next-generation energy storage devices.

References

Chromium Phosphide Emerges as a Promising Alternative to Platinum-Based Catalysts for Oxygen Reduction

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of chromium phosphide (CrP) and the industry-standard platinum on carbon (Pt/C) for the oxygen reduction reaction (ORR) reveals CrP as a highly active, durable, and cost-effective alternative. Experimental data demonstrates that CrP-based catalysts exhibit comparable, and in some aspects superior, performance to Pt/C, positioning them as a significant development for next-generation energy technologies like fuel cells and metal-air batteries.

The oxygen reduction reaction is a critical process in various energy conversion and storage systems. For decades, platinum-based catalysts have been the benchmark for this reaction due to their high efficiency. However, the high cost and scarcity of platinum have driven a search for more abundant and economical alternatives. Transition metal phosphides, and this compound in particular, have recently gained attention for their promising electrocatalytic properties.[1][2]

Performance Showdown: CrP vs. Pt/C

Studies have shown that this compound nanocrystals, when combined with a carbon support, display remarkable activity for the ORR in alkaline media.[2] Key performance metrics, such as limiting current density, half-wave potential, and onset potential, are comparable to those of commercial Pt/C catalysts.[3][4]

One of the most significant advantages of CrP/C catalysts is their exceptional stability. In chronoamperometric analyses, CrP/C electrodes have demonstrated negligible degradation even after 60 hours of continuous operation in a 0.1 M KOH solution.[2] In stark contrast, Pt/C electrodes lost approximately 60% of their initial current density under the same conditions.[2] Furthermore, CrP-based catalysts show a higher tolerance to methanol, a common fuel in direct methanol fuel cells, which can poison platinum catalysts.[4]

The electrocatalytic activity of CrP is highly selective towards the complete, four-electron reduction of oxygen to hydroxide ions.[2] The calculated electron transfer number for CrP electrocatalysts ranges from 3.8 to 4.1, indicating the dominance of this efficient one-step pathway.[2] A study on crystallinity-controllable CrP nanoparticles reported a selective and stable catalytic performance with an electron-transfer number of 3.93 in a 0.1 M KOH solution.[1][5]

Below is a table summarizing the key performance data for CrP/C and commercial Pt/C catalysts for the oxygen reduction reaction in a 0.1 M KOH solution.

Performance MetricThis compound (CrP)/CCommercial Platinum on Carbon (Pt/C)
Onset Potential (V vs. RHE)0.8 VComparable to CrP/C
Half-Wave Potential (V vs. RHE)0.65 VComparable to CrP/C
Limiting Current Density at 0.2 V (mA cm⁻²)4.94 mA cm⁻²Comparable to CrP/C
Electron Transfer Number (n)3.8 - 4.1~4
Stability (after 60h continuous operation)Negligible degradation~60% loss in initial current density
Methanol ToleranceHighLow

Experimental Insights: How Performance is Measured

The evaluation of electrocatalyst performance for the oxygen reduction reaction is typically conducted using a rotating disk electrode (RDE) technique in a three-electrode electrochemical cell.[6]

Catalyst Ink Preparation and Electrode Modification

A catalyst ink is prepared by dispersing a specific amount of the catalyst (e.g., CrP nanocrystals on a carbon support) in a solvent mixture, often containing water, isopropanol, and a small amount of Nafion ionomer. This mixture is then sonicated to create a homogeneous dispersion. A precise volume of this ink is drop-casted onto the surface of a glassy carbon electrode and allowed to dry, forming a thin, uniform catalyst film.

Electrochemical Measurements

The catalyst-modified glassy carbon electrode serves as the working electrode. A platinum wire or graphite rod is commonly used as the counter electrode, and a reference electrode, such as a saturated calomel electrode (SCE) or a reversible hydrogen electrode (RHE), completes the three-electrode setup.[6]

Cyclic voltammetry (CV) is first performed in a de-aerated electrolyte (e.g., 0.1 M KOH saturated with nitrogen) to clean the electrode surface and to characterize the catalyst's electrochemical behavior in the absence of oxygen.[6] Subsequently, the electrolyte is saturated with oxygen, and linear sweep voltammetry (LSV) is carried out at various electrode rotation speeds. The resulting polarization curves are used to determine key ORR performance metrics.

The Koutecky-Levich equation is often applied to the LSV data to calculate the electron transfer number (n) and the kinetic current density.

Visualizing the Process: From Synthesis to Evaluation

The following diagram illustrates a typical workflow for the synthesis and electrochemical evaluation of this compound nanocrystals as an ORR electrocatalyst.

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_electrode_prep Electrode Preparation cluster_electrochem Electrochemical Evaluation s1 Precursor Mixing (e.g., Cr(CO)6 + TPP in Oleylamine) s2 High-Temperature Reaction (e.g., 320°C under Argon) s1->s2 s3 Nanocrystal Formation (CrP NCs) s2->s3 e1 Catalyst Ink Formulation (CrP/C, Solvent, Nafion) s3->e1 e2 Sonication e1->e2 e3 Drop-casting on Glassy Carbon Electrode e2->e3 e4 Drying e3->e4 t1 Three-Electrode Cell Assembly (Working, Counter, Reference Electrodes) e4->t1 t2 Cyclic Voltammetry (N2-saturated electrolyte) t1->t2 t3 Linear Sweep Voltammetry (O2-saturated electrolyte, varying rotation speeds) t2->t3 t4 Data Analysis (Koutecky-Levich Plot) t3->t4

Caption: Experimental workflow for CrP catalyst synthesis and ORR evaluation.

The Reaction Pathway: A Four-Electron Process

The desirable pathway for the oxygen reduction reaction in fuel cells is the direct four-electron reduction of oxygen. The following diagram illustrates this efficient pathway which is dominant for both CrP and Pt/C catalysts.

ORR_pathway O2 O₂ OH 4OH⁻ O2->OH + 4e⁻ + 2H₂O H2O 2H₂O e 4e⁻

Caption: The direct four-electron oxygen reduction reaction pathway.

References

A Comparative Guide to Chromium Phosphide and Molybdenum Phosphide in Electrocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern electrocatalysis, transition metal phosphides have emerged as a promising class of low-cost, high-performance materials for key energy conversion reactions. Among these, chromium phosphide (CrP) and molybdenum phosphide (MoP) have garnered significant attention. This guide provides a detailed, objective comparison of their electrocatalytic performance, supported by available experimental data, to aid researchers in selecting and developing next-generation catalysts.

At a Glance: Performance Overview

While a direct, comprehensive comparison of this compound and molybdenum phosphide across all major electrocatalytic reactions under identical conditions is limited in current literature, this guide synthesizes the available data to offer valuable insights. The following sections delve into the specifics of their performance in the Hydrogen Evolution Reaction (HER), Oxygen Evolution Reaction (OER), and Oxygen Reduction Reaction (ORR).

Hydrogen Evolution Reaction (HER)

The HER is a critical reaction for producing hydrogen fuel through water splitting. MoP has been more extensively studied for this reaction compared to CrP.

Molybdenum Phosphide (MoP) for HER

Molybdenum phosphide has demonstrated notable activity for the HER in both acidic and alkaline media.[1][2] The performance can vary based on the material's morphology and synthesis method.

CatalystElectrolyteOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Reference
N-doped MoP1.0 M KOH8743.98[3]
MoP/CNT1.0 M KOH7077.49[4]
MoP/Ni₂P/NF1.0 M KOH75100.2[4]
MoP-RGO0.5 M H₂SO₄144Not Reported[5]
MoP-RGOAlkaline152Not Reported[5]
Co₀.₅Mo₀.₅P0.1 M HClO₄16560.5[6]
MoP@NPC/CNT0.5 M H₂SO₄15576[7]
MoP@NPC/CNT1.0 M KOH131Not Reported[7]
MoP@C1.0 M KOH4954[8]

This compound (CrP) for HER

Quantitative data for the HER performance of pure this compound is scarce in the reviewed literature. However, studies on Cr-doped phosphides suggest its potential to enhance HER activity. For instance, Cr-doped CoP nanoarrays have shown low overpotentials of 47 mV in acidic and 67 mV in alkaline media at 10 mA/cm².[9] A composite of CrP with Re₂P on nickel foam exhibited an overpotential of 148 mV at a high current density of 100 mA/cm² for HER in 1.0 M KOH.[10]

Oxygen Evolution Reaction (OER)

The OER is the anodic half-reaction in water splitting and is often the bottleneck due to its sluggish kinetics.

Molybdenum Phosphide (MoP) for OER

Data for the OER performance of pure MoP is limited, with research often focusing on bimetallic or composite materials. A hybrid of MoP and MnP has been reported to have an overpotential of 301 mV at 20 mA/cm² with a Tafel slope of 105 mV/dec for OER in an alkaline medium.

This compound (CrP) for OER

Similar to HER, there is a lack of specific OER performance data for pure CrP. However, Cr-doped and composite materials show promise. Cr-doped CoP nanoarrays exhibited an overpotential of 251 mV at 10 mA/cm² in alkaline electrolyte.[9] A CrP-Re₂P/NF composite showed an overpotential of 255 mV at 20 mA/cm² in 1.0 M KOH.[10]

Oxygen Reduction Reaction (ORR)

The ORR is a crucial reaction in fuel cells and metal-air batteries.

This compound (CrP) for ORR

This compound nanocrystals have demonstrated notable activity for the ORR in alkaline media, with performance comparable to commercial Pt/C catalysts.[11]

| Catalyst | Electrolyte | Limiting Current Density @ 0.2 V (mA/cm²) | Half-Wave Potential (V vs. RHE) | Onset Potential (V vs. RHE) | Reference | |---|---|---|---|---| | CrP Nanocrystals | 0.1 M KOH | 4.94 | 0.65 | 0.8 |[11] |

Molybdenum Phosphide (MoP) for ORR

There is limited available data on the ORR performance of pure molybdenum phosphide in the reviewed literature. A study on a hybrid of molybdenum phosphide (MoPy) and manganese phosphide on N,P-codoped graphene nanosheets reported a half-wave potential of 0.842 V and an onset potential of 0.969 V for the ORR.

Experimental Methodologies

A summary of the experimental protocols for the synthesis and electrochemical measurements cited in this guide is provided below.

Synthesis of this compound (CrP) Nanocrystals for ORR[11]
  • Precursors: Chromium(III) acetylacetonate and trioctylphosphine.

  • Procedure: A mixture of chromium(III) acetylacetonate and oleylamine was heated under argon. Trioctylphosphine was then injected, and the solution was held at a high temperature to facilitate nanocrystal growth. The resulting CrP nanocrystals were isolated by precipitation and washing.

Synthesis of N-doped Molybdenum Phosphide (N-MoP) for HER[3]
  • Precursors: Ammonium molybdate tetrahydrate, urea, and sodium hypophosphite.

  • Procedure: A hydrothermal method was used to synthesize nitrogen-doped molybdenum oxide (N-MoOₓ) from ammonium molybdate and urea. The resulting N-MoOₓ was then subjected to a phosphorization step by heating with sodium hypophosphite in a tube furnace under an inert atmosphere to obtain N-MoP.

Electrochemical Evaluation
  • Three-Electrode System: A standard three-electrode cell is typically used, consisting of a working electrode (glassy carbon or other substrate coated with the catalyst), a counter electrode (e.g., platinum wire or graphite rod), and a reference electrode (e.g., Ag/AgCl or saturated calomel electrode).

  • Electrolytes: For HER and OER/ORR in alkaline media, 1.0 M KOH is commonly used. For acidic HER, 0.5 M H₂SO₄ is a standard electrolyte.

  • Measurements:

    • Linear Sweep Voltammetry (LSV): Used to determine the overpotential required to achieve a certain current density.

    • Tafel Plots: Derived from LSV curves to determine the Tafel slope, which provides insight into the reaction mechanism.

    • Rotating Disk Electrode (RDE) or Rotating Ring-Disk Electrode (RRDE) Voltammetry: Employed for ORR studies to determine the limiting current density, half-wave potential, and the number of electrons transferred.

    • Chronoamperometry or Chronopotentiometry: Used to assess the long-term stability of the electrocatalyst.

Visualizing Electrocatalytic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts in electrocatalysis.

HER_Mechanism cluster_acidic Acidic Media cluster_alkaline Alkaline Media A_Volmer H⁺ + e⁻ + * → H A_Heyrovsky H + H⁺ + e⁻ → H₂ + A_Volmer->A_Heyrovsky A_Tafel 2H → H₂ + * A_Volmer->A_Tafel B_Volmer H₂O + e⁻ + * → H* + OH⁻ B_Heyrovsky H* + H₂O + e⁻ → H₂ + OH⁻ + B_Volmer->B_Heyrovsky B_Tafel 2H → H₂ + * B_Volmer->B_Tafel OER_Mechanism A * + OH⁻ B *OH + OH⁻ A->B -e⁻ C *O + H₂O B->C -e⁻ D *OOH + OH⁻ C->D -e⁻ E O₂ + H₂O + * D->E -e⁻ ORR_Mechanism cluster_4e 4-Electron Pathway cluster_2e 2-Electron Pathway O2_4e O₂ + * OOH_4e *OOH O2_4e->OOH_4e + H₂O + e⁻ O_4e *O + H₂O OOH_4e->O_4e + e⁻ OH_4e *OH O_4e->OH_4e + H₂O + e⁻ H2O_4e 2H₂O + * OH_4e->H2O_4e + e⁻ O2_2e O₂ + * OOH_2e *OOH O2_2e->OOH_2e + H₂O + e⁻ HO2_2e HO₂⁻ + * OOH_2e->HO2_2e + e⁻

References

A Comparative Guide to the Electrochemical Stability of Transition Metal Phosphides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrochemical stability and performance of common transition metal phosphides (TMPs), including nickel phosphide (Ni₂P), cobalt phosphide (CoP), iron phosphide (FeP), and molybdenum phosphide (MoP). The information herein is supported by experimental data from recent scientific literature, offering a valuable resource for selecting appropriate materials for electrocatalytic applications, particularly in the context of the hydrogen evolution reaction (HER).

Data Presentation: A Quantitative Comparison

The electrochemical performance of TMPs is critically dependent on the operating conditions, primarily the pH of the electrolyte. Below are summaries of key performance indicators in both acidic and alkaline media.

Note: The following data has been compiled from various sources. Direct comparison should be approached with caution as experimental conditions such as catalyst loading, substrate, and synthesis method can influence performance.

Performance in Alkaline Media (e.g., 1.0 M KOH)
ElectrocatalystOverpotential (η) @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Long-Term Stability
Ni₂P ~41 - 104~50 - 79Stable for at least 25 hours.[1]
CoP ~88 - 94~42 - 66Stable for over 20 hours.
FeP ~101~101Good durability with negligible current density attenuation for 50 hours.[2]
Mo-Ni₂P ~78Not specifiedMaintained long-term stability for >24 hours.[3]
Performance in Acidic Media (e.g., 0.5 M H₂SO₄)
ElectrocatalystOverpotential (η) @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Long-Term Stability
Ni₂P ~104Not specifiedStable for over 1000 CV cycles.[4]
CoP ~158.5 (at 100 mA/cm²)Higher than FePSubject to dissolution.[5]
FeP ~156 - 165.9 (at 100 mA/cm²)~79Good durability with negligible current density attenuation for 50 hours.[2]
MoP Not specifiedNot specifiedGenerally considered stable in acidic media.

Experimental Protocols

The data presented in this guide is derived from standard electrochemical testing methodologies. Below are detailed descriptions of the key experimental protocols used to evaluate the performance of TMP electrocatalysts.

Electrochemical Measurements

All electrochemical measurements are typically conducted in a three-electrode cell at room temperature using a potentiostat.

  • Working Electrode: The transition metal phosphide catalyst is loaded onto a conductive substrate, such as carbon paper, nickel foam, or a glassy carbon electrode.

  • Counter Electrode: A graphite rod or a platinum wire is commonly used as the counter electrode.

  • Reference Electrode: A saturated calomel electrode (SCE) or a Ag/AgCl electrode is used as the reference. All potentials are converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: E(RHE) = E(SCE) + 0.2412 + 0.059 × pH or E(RHE) = E(Ag/AgCl) + 0.197 + 0.059 × pH.

Linear Sweep Voltammetry (LSV)

LSV is employed to determine the overpotential required to drive the hydrogen evolution reaction at a specific current density.

  • The electrolyte (e.g., 1.0 M KOH or 0.5 M H₂SO₄) is purged with high-purity hydrogen or nitrogen gas for at least 30 minutes to ensure saturation.

  • The polarization curves are recorded by sweeping the potential at a slow scan rate, typically 2-5 mV/s.

  • The overpotential (η) is determined from the LSV curve at a current density of 10 mA/cm², a benchmark for efficient solar fuel production.

  • All measurements are iR-corrected to account for the solution resistance.

Tafel Slope Analysis

The Tafel slope is extracted from the steady-state polarization curve (LSV) to investigate the reaction kinetics of the HER.

  • The Tafel plot is constructed by plotting the overpotential (η) versus the logarithm of the current density (log|j|).

  • The linear portion of the Tafel plot is fitted to the Tafel equation: η = b × log|j| + a, where 'b' is the Tafel slope.

  • A smaller Tafel slope indicates more favorable reaction kinetics.

Chronoamperometry and Chronopotentiometry (Long-Term Stability Test)

The long-term stability of the electrocatalyst is evaluated using chronoamperometry or chronopotentiometry.

  • Chronoamperometry: A constant potential is applied to the working electrode, and the resulting current is monitored over an extended period (e.g., 10 to 50 hours). A stable catalyst will exhibit minimal current decay.

  • Chronopotentiometry: A constant current density (e.g., 10 mA/cm²) is applied, and the change in potential is recorded over time. A stable catalyst will show a negligible change in the required overpotential.

  • Cyclic Voltammetry (CV) can also be used to assess stability by running a large number of cycles (e.g., 1000 cycles) and observing any degradation in the CV curve.

Visualizing the Comparison: A Logical Workflow

The following diagram illustrates the comparative workflow for evaluating the electrochemical stability of transition metal phosphides.

G Ni2P Ni₂P Acidic Acidic Medium (e.g., 0.5 M H₂SO₄) Ni2P->Acidic Alkaline Alkaline Medium (e.g., 1.0 M KOH) Ni2P->Alkaline CoP CoP CoP->Acidic CoP->Alkaline FeP FeP FeP->Acidic FeP->Alkaline MoP MoP MoP->Acidic Activity Activity Overpotential (η) @ 10 mA/cm² Tafel Slope (mV/dec) Acidic->Activity Stability Stability Chronoamperometry/Chronopotentiometry Current/Potential Retention Acidic->Stability Alkaline->Activity Alkaline->Stability Result_Alkaline_High High Stability: Ni₂P, CoP Result_Alkaline_Moderate Moderate Stability: FeP Result_Acidic_High High Stability: Ni₂P, MoP Result_Acidic_Low Lower Stability: CoP, FeP

Comparative Evaluation Workflow for TMP Electrochemical Stability.

Concluding Remarks

The selection of a transition metal phosphide for electrocatalytic applications requires a careful consideration of its activity and stability under specific operating conditions. While Ni₂P and CoP generally exhibit high stability and activity in alkaline media, Ni₂P and MoP are often favored for acidic environments. FeP shows moderate to good performance in both conditions, though its stability can be a concern in acidic solutions. It is important to note that the electrochemical performance of these materials can be significantly enhanced through nanostructuring, doping, and the formation of heterostructures. Researchers are encouraged to consult the primary literature for specific details related to their application of interest.

References

Validating the Crystal Structure of Chromium Phosphide (CrP) using XRD and Rietveld Refinement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate crystal structure determination is paramount. This guide provides a comprehensive comparison of validating the crystal structure of Chromium Phosphide (CrP) using the gold-standard technique of X-ray Diffraction (XRD) coupled with Rietveld refinement. We will delve into the experimental data, protocols, and a comparison with alternative methods.

Unveiling the Crystal Structure of CrP: The Power of Rietveld Refinement

Rietveld refinement is a powerful analytical technique used in powder XRD to refine a theoretical crystal structure model until it matches the experimentally observed diffraction pattern.[1] This method is indispensable for obtaining precise structural parameters such as lattice parameters, atomic positions, and site occupancy factors, especially for materials where single crystals suitable for conventional diffraction are unavailable.

The validation of the orthorhombic crystal structure of this compound (CrP), belonging to the space group Pnma, serves as a pertinent example of this methodology's application. The crystallographic data for CrP, as obtained from the Materials Project database, provides the foundational model for such an analysis.[2]

Quantitative Crystallographic Data for CrP

A summary of the key crystallographic parameters for CrP is presented in the table below. This data forms the basis of the structural model used in Rietveld refinement.

ParameterValue
Crystal SystemOrthorhombic
Space GroupPnma (No. 62)
Lattice Parameter a (Å)5.335
Lattice Parameter b (Å)3.063
Lattice Parameter c (Å)5.948
Unit Cell Volume (ų)97.19
Atomic Coordinates
Cr (4c)0.02, 0.25, 0.18
P (4c)0.19, 0.25, 0.57

Data sourced from the Materials Project (ID: mp-21048).[2]

The Experimental Workflow: From Powder to Refined Structure

The process of validating a crystal structure using powder XRD and Rietveld refinement follows a systematic workflow, from sample preparation to the final refined structural model.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_analysis Data Analysis cluster_validation Validation Sample CrP Synthesis Grinding Grinding to Fine Powder Sample->Grinding XRD Powder X-ray Diffraction Grinding->XRD PhaseID Phase Identification XRD->PhaseID Rietveld Rietveld Refinement PhaseID->Rietveld Validation Structure Validation Rietveld->Validation

Experimental workflow for CrP crystal structure validation.
Detailed Experimental Protocol

  • Sample Preparation: High-purity this compound is synthesized. The resulting polycrystalline material is then carefully ground into a fine, homogenous powder to ensure random orientation of the crystallites, a critical requirement for high-quality powder XRD data.

  • XRD Data Collection: The powdered CrP sample is mounted in a powder X-ray diffractometer. A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample, and the diffracted X-rays are detected as a function of the scattering angle (2θ). The data is collected over a wide angular range to capture a sufficient number of diffraction peaks for a reliable refinement.

  • Phase Identification: The initial XRD pattern is compared against a database of known diffraction patterns, such as the Inorganic Crystal Structure Database (ICSD), to confirm the presence of the CrP phase and to identify any potential impurities.[3][4][5][6][7][8][9][10][11]

  • Rietveld Refinement: This is the core of the analysis. Using specialized software, a theoretical XRD pattern is calculated based on an initial structural model of CrP (including space group, lattice parameters, and atomic positions from a source like the Materials Project or a Crystallographic Information File (CIF)).[2] The software then iteratively refines various parameters of the model to minimize the difference between the calculated and the experimental XRD patterns.[1] Refined parameters typically include:

    • Instrumental Parameters: Zero shift, peak shape parameters.

    • Structural Parameters: Lattice parameters, atomic coordinates, site occupancy factors, and atomic displacement parameters (temperature factors).

    • Profile Parameters: Background coefficients, peak asymmetry.

  • Structure Validation: The quality of the Rietveld refinement is assessed using several figures of merit, including the weighted profile R-factor (Rwp) and the goodness-of-fit (χ²). A low Rwp value and a χ² value close to 1 indicate a good fit between the model and the experimental data, thus validating the crystal structure.

Comparison with Alternative Methods

While XRD with Rietveld refinement is a cornerstone of crystal structure analysis, other techniques offer complementary or, in some cases, more suitable approaches depending on the sample and the desired information.

MethodDescriptionAdvantagesDisadvantages
Single-Crystal X-ray Diffraction A single crystal is exposed to an X-ray beam, and the resulting diffraction pattern is used to determine the crystal structure with very high precision.Provides the most accurate and unambiguous crystal structure determination.Requires the growth of high-quality single crystals, which can be challenging or impossible for many materials.
Neutron Diffraction Similar to XRD, but uses a beam of neutrons instead of X-rays.Highly sensitive to light elements like hydrogen. Can distinguish between elements with similar X-ray scattering factors. Useful for studying magnetic structures.Requires a neutron source (nuclear reactor or spallation source), which is less accessible and more expensive than X-ray sources.
Electron Diffraction A beam of electrons is diffracted by the crystalline sample. Often performed in a transmission electron microscope (TEM).Can be used to study very small crystals (nanoscale). Can provide information about local crystal structure and defects.Strong interaction of electrons with matter can lead to multiple scattering events, complicating data analysis. Sample preparation can be destructive.

Conclusion

The validation of the crystal structure of this compound through powder X-ray diffraction and Rietveld refinement stands as a robust and widely accessible method. It provides detailed and reliable structural information crucial for understanding the material's properties and for further research and development. While alternative techniques like single-crystal X-ray diffraction, neutron diffraction, and electron diffraction offer unique advantages for specific applications, the combination of powder XRD and Rietveld refinement remains a central and powerful tool in the arsenal of materials scientists and chemists.

References

comparative study of chromium phosphide synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Chromium Phosphide

For researchers, scientists, and drug development professionals, the selection of an appropriate synthesis method is a critical first step in the investigation of new materials. This guide provides a comparative analysis of three common methods for the synthesis of this compound (CrP): Solid-State Reaction, Solvothermal Synthesis, and Mechanochemical Synthesis. Each method presents distinct advantages and disadvantages in terms of reaction conditions, product characteristics, and scalability, which are detailed below.

Data Presentation

The following table summarizes the key performance indicators for each synthesis method. It is important to note that direct comparative studies are limited, and the data presented is synthesized from various sources focusing on either this compound or analogous transition metal phosphides.

ParameterSolid-State ReactionSolvothermal SynthesisMechanochemical Synthesis
Typical Yield High (>90%)Moderate to High (70-95%)High (>95%)[1][2]
Purity Generally high, but can contain secondary phasesHigh, with good phase controlCan be high, potential for amorphous phases
Particle Size Micrometer to bulk crystalsNanoparticles (10-100 nm)[3]Nanocrystalline to amorphous
Size Distribution BroadNarrowBroad
Crystallinity HighHighVariable, can be amorphous
Reaction Temperature High (≥800 °C)Moderate (150-300 °C)Room Temperature
Reaction Time Long (hours to days)Moderate (several hours)Short (minutes to hours)
Pressure Ambient or vacuumAutogenous (high)Ambient
Scalability ScalableLess scalableScalable
Key Advantages Simple setup, high crystallinityGood control over particle size and morphologyRapid, solvent-free, energy-efficient
Key Disadvantages High energy consumption, large particle sizeRequires specialized high-pressure equipmentCan lead to defects and amorphous products

Experimental Protocols

Detailed methodologies for each synthesis technique are crucial for reproducibility. The following sections outline generalized experimental protocols for the synthesis of this compound via the three discussed methods.

Solid-State Reaction

This method involves the direct reaction of elemental chromium and red phosphorus at elevated temperatures in an inert atmosphere or vacuum.

Materials:

  • Chromium powder (Cr, 99.5%)

  • Red phosphorus (P, 99%)

  • Quartz ampoule

Procedure:

  • Chromium and red phosphorus powders are mixed in a stoichiometric ratio (e.g., 1:1 for CrP) inside an argon-filled glovebox.

  • The mixture is placed in a quartz ampoule, which is then evacuated to a high vacuum and sealed.

  • The sealed ampoule is placed in a tube furnace and heated slowly to a high temperature (e.g., 800-1000 °C) and held for an extended period (e.g., 24-48 hours) to ensure complete reaction.

  • The furnace is then cooled down slowly to room temperature.

  • The resulting product is ground into a fine powder for characterization.

Solvothermal Synthesis

This method utilizes a solvent at elevated temperature and pressure to facilitate the reaction between chromium and phosphorus precursors, allowing for the formation of nanoparticles.

Materials:

  • Chromium precursor (e.g., chromium(III) chloride, CrCl₃)

  • Phosphorus source (e.g., white phosphorus, P₄, or trioctylphosphine, TOP)

  • Solvent (e.g., oleylamine, 1-octadecene)

  • Autoclave reactor

Procedure:

  • The chromium precursor and the solvent are mixed in a flask under an inert atmosphere.

  • The mixture is heated to a moderate temperature (e.g., 120 °C) to dissolve the precursor.

  • The phosphorus source, dissolved in a coordinating solvent, is injected into the hot solution.

  • The resulting mixture is transferred to a Teflon-lined stainless-steel autoclave.

  • The autoclave is sealed and heated to a specific temperature (e.g., 200-300 °C) for a set duration (e.g., 12-24 hours).

  • After the reaction, the autoclave is cooled to room temperature.

  • The product is collected by centrifugation, washed multiple times with a solvent like ethanol to remove byproducts and unreacted precursors, and finally dried under vacuum.

Mechanochemical Synthesis

This solvent-free method employs mechanical energy, typically through ball milling, to induce a chemical reaction between the solid reactants at room temperature.

Materials:

  • Chromium powder (Cr)

  • Red phosphorus powder (P)

  • Hardened steel or tungsten carbide milling vial and balls

  • High-energy ball mill

Procedure:

  • Chromium and red phosphorus powders are loaded into the milling vial with the milling balls in a stoichiometric ratio inside an inert atmosphere glovebox.

  • The vial is sealed and placed in a high-energy ball mill.

  • Milling is performed at a specific frequency (e.g., 20-30 Hz) for a designated time (e.g., 1-3 hours).

  • The progress of the reaction can be monitored by taking small samples at intervals for analysis (e.g., by XRD).

  • Once the reaction is complete, the product is recovered from the vial.

Mandatory Visualization

The following diagram illustrates the logical workflow of this comparative study, from the selection of synthesis methods to the final characterization and comparison of the resulting this compound products.

Synthesis_Comparison_Workflow cluster_methods Synthesis Methods cluster_characterization Product Characterization cluster_comparison Comparative Analysis SolidState Solid-State Reaction XRD XRD (Purity, Crystallinity) SolidState->XRD TEM TEM/SEM (Particle Size, Morphology) SolidState->TEM Yield Yield Calculation SolidState->Yield Protocol Protocol Evaluation SolidState->Protocol Solvothermal Solvothermal Synthesis Solvothermal->XRD Solvothermal->TEM Solvothermal->Yield Solvothermal->Protocol Mechanochemical Mechanochemical Synthesis Mechanochemical->XRD Mechanochemical->TEM Mechanochemical->Yield Mechanochemical->Protocol DataTable Data Comparison Table XRD->DataTable TEM->DataTable Yield->DataTable ProsCons Advantages & Disadvantages DataTable->ProsCons Protocol->ProsCons

Caption: Workflow for the .

References

A Comparative Guide to Chromium Phosphide and Silicon Anodes for Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking next-generation anode materials for high-performance lithium-ion batteries, this guide provides a comparative analysis of chromium phosphide and silicon anodes. We delve into their electrochemical performance, supported by experimental data, to inform materials selection and development.

The demand for lithium-ion batteries with higher energy density and longer cycle life has propelled research into novel anode materials that can surpass the limitations of traditional graphite. Among the frontrunners are silicon (Si), known for its exceptionally high theoretical capacity, and emerging transition metal phosphides, such as this compound (CrP), which also promise significant capacity gains. This guide offers a side-by-side comparison of these two promising anode materials, focusing on key performance metrics to aid in research and development decisions.

At a Glance: Key Performance Metrics

The following table summarizes the electrochemical performance of this compound (specifically chromium tetraphosphide, CrP₄) and silicon anodes based on available research. It is important to note that these values are derived from separate studies and may not be directly comparable due to variations in experimental conditions.

Performance MetricThis compound (CrP₄)Silicon (Si)
Theoretical Specific Capacity High (Exact value not widely reported)~3579-4200 mAh/g[1]
Initial Discharge/Charge Capacity 1776 / 1540 mAh/g[2]~3331 mAh/g (crystalline Si)[3]
Cycling Stability CrP₄/C composite: 860 mAh/g after 100 cycles at 1000 mA/g[2]Highly variable; rapid capacity fade is a major challenge. Strategies like nanostructuring and composites show improvement (e.g., Si-C-AT: 1575 mAh/g after 200 cycles at 0.5 C)[4].
Initial Coulombic Efficiency (ICE) ~86.7% (calculated from initial capacities)Typically 60-85%, can be improved with coatings and additives (e.g., Si-C-AT: 85.7%)[4][5].
Rate Capability CrP₄/C composite shows "outstanding" high-rate capability compared to other transition metal phosphides[2].A known challenge, but improving with strategies like boron doping[6].
Volumetric Expansion Significant, but quantitative data is not readily available. P-rich phosphides are known for severe volume expansion[7].~300-400%[8][9][10].

In-Depth Analysis

Specific Capacity: Silicon's High-Energy Promise

Silicon boasts one of the highest known theoretical specific capacities for a lithium-ion anode, approximately ten times that of graphite[11]. This is its primary advantage and the main driver for the intense research interest in Si-based anodes. This compound, particularly in the form of CrP₄, also demonstrates a very high initial discharge and charge capacity, suggesting it is a high-energy anode material[2].

Cycling Stability and Volumetric Expansion: The Core Challenge

The Achilles' heel of silicon anodes is their massive volumetric expansion upon lithiation, reaching up to 400%[8][9][10]. This extreme change in volume leads to the pulverization of the anode material, loss of electrical contact, and continuous formation of an unstable solid-electrolyte interphase (SEI), all of which contribute to rapid capacity fading[8][11].

While a precise figure for the volumetric expansion of this compound is not available in the reviewed literature, it is acknowledged that P-rich metal phosphides suffer from severe capacity degradation due to significant volume expansion[7]. However, studies on other metal phosphides, such as copper phosphide (Cu₂P), show a calculated volume expansion of 99%[5][12], which, while substantial, is considerably less than that of silicon. The demonstrated cycling stability of a CrP₄/carbon nanocomposite, retaining a high capacity after 100 cycles at a high current density, suggests that strategies to mitigate volume expansion are effective[2].

Rate Capability and Coulombic Efficiency

The rate capability of silicon anodes is an area of active research, with various strategies being developed to improve the kinetics of lithium insertion and extraction[6][13][14]. The initial Coulombic efficiency (ICE) of silicon is another critical parameter, with a significant portion of lithium consumed in the formation of the initial SEI layer[1][15].

The CrP₄/carbon nanocomposite has been reported to exhibit outstanding high-rate capability, surpassing other transition metal-based phosphide anodes[2]. The initial Coulombic efficiency, calculated from the first discharge and charge capacities, is also respectably high.

Experimental Methodologies

To provide a framework for comparative studies, this section outlines typical experimental protocols for the synthesis and electrochemical evaluation of this compound and silicon anodes.

Synthesis of Anode Materials
  • This compound (CrP₄) Nanopowder: A common synthesis method is high-energy mechanical milling (HEMM). This involves milling elemental chromium and red phosphorus powders in a hardened steel vial with steel balls under an argon atmosphere. The milling process is typically carried out for several hours to achieve the desired phase and particle size[2].

  • Silicon Anodes: A wide array of synthesis and modification techniques are employed for silicon anodes. These include:

    • Nanostructuring: Creating silicon nanoparticles, nanowires, or porous structures to better accommodate volume expansion.

    • Composite Formation: Mixing silicon with carbonaceous materials (e.g., graphite, carbon nanotubes, graphene) to improve conductivity and buffer volume changes[8].

    • Surface Coatings: Applying conductive or protective coatings to stabilize the SEI.

Electrochemical Characterization

The performance of both anode materials is typically evaluated in coin-type half-cells (e.g., CR2032) against a lithium metal counter and reference electrode.

  • Electrode Preparation: The active material (CrP₄ or Si), a conductive agent (e.g., acetylene black or Super P), and a binder (e.g., polyvinylidene fluoride, PVDF, or carboxymethyl cellulose, CMC) are mixed in a specific weight ratio in a solvent (e.g., N-methyl-2-pyrrolidone, NMP) to form a slurry. This slurry is then cast onto a copper foil current collector and dried under vacuum.

  • Cell Assembly: The prepared electrodes are assembled into coin cells inside an argon-filled glovebox with a separator (e.g., polypropylene membrane) and an electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate and diethyl carbonate).

  • Electrochemical Measurements:

    • Galvanostatic Cycling: The cells are charged and discharged at various current densities to determine specific capacity, Coulombic efficiency, and cycling stability.

    • Cyclic Voltammetry (CV): This technique is used to study the electrochemical reaction mechanisms.

    • Electrochemical Impedance Spectroscopy (EIS): EIS is employed to investigate the charge transfer resistance and other impedance characteristics of the electrode-electrolyte interface.

Logical Framework and Experimental Workflow

The following diagrams illustrate the comparative framework for evaluating this compound and silicon anodes and a typical experimental workflow for anode material characterization.

Comparative Framework for Anode Materials cluster_materials Anode Materials cluster_properties Key Performance Metrics cluster_analysis Evaluation CrP This compound (CrP) Capacity Specific Capacity CrP->Capacity Stability Cycling Stability CrP->Stability Efficiency Coulombic Efficiency CrP->Efficiency Rate Rate Capability CrP->Rate Expansion Volumetric Expansion CrP->Expansion Si Silicon (Si) Si->Capacity Si->Stability Si->Efficiency Si->Rate Si->Expansion Performance Overall Performance Capacity->Performance Stability->Performance Efficiency->Performance Rate->Performance Expansion->Performance

Comparative framework for anode materials.

Experimental Workflow for Anode Characterization cluster_synthesis Material Preparation cluster_fabrication Cell Fabrication cluster_testing Electrochemical Testing cluster_analysis Data Analysis Synthesis Material Synthesis Characterization Physical Characterization (XRD, SEM, TEM) Synthesis->Characterization Slurry Slurry Preparation Characterization->Slurry Coating Electrode Coating Slurry->Coating Assembly Cell Assembly Coating->Assembly Cycling Galvanostatic Cycling Assembly->Cycling CV Cyclic Voltammetry Assembly->CV EIS EIS Analysis Assembly->EIS Performance Performance Evaluation Cycling->Performance CV->Performance EIS->Performance

Experimental workflow for anode characterization.

Conclusion

Both this compound and silicon present compelling cases as next-generation anode materials for lithium-ion batteries, each with a distinct set of advantages and challenges. Silicon's ultra-high theoretical capacity is its standout feature, but this is tempered by the severe mechanical instability caused by its large volume changes during cycling. This compound, while also a high-capacity material, appears to have a more manageable (though still significant) volume expansion, as suggested by the performance of its carbon composites.

For researchers, the choice between these materials will depend on the specific application requirements. If maximizing energy density is the absolute priority and the challenges of managing volume expansion can be addressed through sophisticated material and electrode engineering, silicon remains a top contender. This compound, on the other hand, may offer a more balanced approach, potentially providing a high capacity with better inherent stability, especially when integrated into a composite structure. Further research, particularly direct comparative studies under identical conditions and quantitative analysis of the volumetric expansion of various this compound stoichiometries, is crucial to fully elucidate their relative merits.

References

Validating DFT Calculations for Chromium Phosphide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical comparison of theoretical predictions and experimental data for the structural, electronic, and magnetic properties of chromium phosphide (CrP), providing researchers with a guide to the accuracy and predictive power of Density Functional Theory (DFT) for this material.

This guide offers a detailed validation of Density Functional Theory (DFT) calculations for predicting the material properties of this compound (CrP). By juxtaposing DFT-calculated values with experimental data, we aim to provide researchers, scientists, and professionals in drug development with a clear understanding of the strengths and limitations of this computational method for CrP and related materials. The following sections present a comprehensive comparison of structural, electronic, and magnetic properties, supported by detailed experimental and computational protocols.

Structural Properties: A Close Correspondence

The crystal structure of this compound is a foundational property for understanding its behavior. Both experimental measurements and DFT calculations concur that CrP crystallizes in an orthorhombic structure belonging to the Pnma space group.[1][2][3][4] This agreement provides a strong starting point for validating the accuracy of DFT in modeling this material.

A more quantitative comparison involves the lattice parameters, which define the dimensions of the unit cell. The table below summarizes the lattice parameters of CrP as determined by DFT calculations using the Generalized Gradient Approximation (GGA) and experimental X-ray diffraction (XRD) data.

ParameterDFT (GGA)Experimental (XRD)
Crystal System OrthorhombicOrthorhombic
Space Group PnmaPnma
a-axis (Å) 3.063[1]3.114
b-axis (Å) 5.335[1]5.364
c-axis (Å) 5.948[1]5.894
Density (g/cm³) 5.250[4]

The DFT-calculated lattice parameters show a good correlation with experimental values, with deviations of approximately 1.6%, 0.5%, and 0.9% for the a, b, and c axes, respectively. This level of agreement is typical for GGA-level DFT calculations and affirms their utility in predicting the structural characteristics of CrP.

Electronic Properties: Unraveling the Metallic Nature

The electronic properties of a material dictate its electrical conductivity and are crucial for applications in electronic devices. DFT calculations consistently predict that CrP exhibits metallic behavior.[1][2] This is supported by experimental observations that describe CrP as having high electrical conductivity.[2][5]

However, it is important to note a point of potential confusion in the literature, where CrP has also been referred to as a semiconductor used in laser diodes.[4][6] This discrepancy may arise from the fact that while bulk CrP is metallic, its properties can be tuned, for instance in nanoparticle form or through doping, to exhibit semiconducting behavior. Standard DFT calculations using semi-local functionals like GGA are known to sometimes incorrectly predict a metallic state for narrow-gap semiconductors. However, the strong experimental evidence for high electrical conductivity in bulk CrP lends credence to the DFT prediction of its metallic nature.

Magnetic Properties: An Area for Further Investigation

The magnetic properties of chromium and its compounds are of significant interest. Elemental chromium is known for its antiferromagnetic ordering at room temperature.[6] For related phosphide materials, such as iron phosphide (FeP), antiferromagnetic properties have also been observed.[7]

For CrP, direct experimental determination of its magnetic ordering and magnetic moment is not extensively reported in the literature reviewed. DFT studies on analogous compounds, such as BaCr2P2, have predicted a Néel antiferromagnetic order.[8] This suggests that CrP may also exhibit antiferromagnetic behavior. Further experimental investigations, such as neutron diffraction and magnetic susceptibility measurements, are needed to definitively determine the magnetic ground state of CrP and provide a benchmark for validating DFT predictions of its magnetic properties. General DFT studies on chromium-doped materials often focus on investigating induced ferromagnetism.[9][10]

Methodologies

Experimental Protocols
  • X-ray Diffraction (XRD): Experimental determination of the crystal structure and lattice parameters of CrP is typically performed using X-ray diffraction on polycrystalline powder samples. The diffraction pattern is then refined using methods like Rietveld refinement to obtain precise lattice parameters.

  • Electrical Conductivity Measurements: The metallic nature of CrP is experimentally confirmed by measuring its electrical resistivity as a function of temperature. A negative temperature coefficient of resistivity is characteristic of metallic behavior.

Computational Protocols
  • Density Functional Theory (DFT): The DFT calculations cited in this guide were primarily performed using the Generalized Gradient Approximation (GGA) for the exchange-correlation functional. The electronic wavefunctions are expanded in a plane-wave basis set, and the ion-electron interactions are described by pseudopotentials. The calculations typically involve a geometry optimization step to find the minimum energy crystal structure, from which the lattice parameters are determined. Electronic properties like the density of states and band structure are then calculated on this optimized geometry.

Visualizing the Validation Workflow

The process of validating DFT calculations against experimental data can be visualized as a systematic workflow.

DFT_Validation_Workflow cluster_dft DFT Calculations cluster_exp Experimental Measurements cluster_comp Comparison & Validation dft_calc Perform DFT Calculation (e.g., GGA) dft_struct Predicted Structural Properties dft_calc->dft_struct dft_elec Predicted Electronic Properties dft_calc->dft_elec dft_mag Predicted Magnetic Properties dft_calc->dft_mag compare Compare DFT vs. Experiment dft_struct->compare dft_elec->compare dft_mag->compare exp_synth Material Synthesis & Characterization exp_struct Experimental Structural Data (XRD) exp_synth->exp_struct exp_elec Experimental Electronic Data (Conductivity) exp_synth->exp_elec exp_mag Experimental Magnetic Data (Neutron Diffraction) exp_synth->exp_mag exp_struct->compare exp_elec->compare exp_mag->compare validation Validate DFT Methodology compare->validation

Caption: Workflow for validating DFT calculations with experimental data.

Logical Comparison of Theoretical and Experimental Data

The relationship between theoretical predictions and experimental observations is central to computational materials science.

Logical_Comparison cluster_theory Theoretical Prediction (DFT) cluster_experiment Experimental Observation dft DFT Model of CrP struct Structural dft->struct predicts elec Electronic dft->elec predicts mag Magnetic dft->mag predicts experiment Real-world CrP Sample experiment->struct exhibits experiment->elec exhibits experiment->mag exhibits

Caption: Logical relationship between theoretical predictions and experimental observations.

References

Unveiling the Metallic Nature of Chromium Phosphide: A Comparative Guide to its Experimental and Theoretical Band Gap

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in materials science and drug development, a precise understanding of a material's electronic properties is paramount. This guide provides a comprehensive comparison of the experimental and theoretical band gap of chromium phosphide (CrP), revealing its metallic character and the methodologies employed to determine this fundamental property.

This compound (CrP) is a transition metal phosphide that has garnered interest for its potential applications in various technological fields. A key determinant of its utility is its electronic band gap, which dictates its electrical conductivity and optical properties. This guide synthesizes theoretical calculations and experimental evidence to provide a clear picture of the electronic nature of CrP.

At a Glance: Experimental vs. Theoretical Band Gap of CrP

ParameterExperimental FindingTheoretical Prediction
Band Gap Metallic behavior observed; consistent with a zero band gap.0.000 eV
Methodology Electrical and thermal transport measurements on single crystals.Density Functional Theory (DFT) within the Generalized Gradient Approximation (GGA).

The Theoretical Perspective: A Calculated Metallic State

Theoretical investigations into the electronic structure of this compound have been conducted using first-principles calculations based on Density Functional Theory (DFT). The Materials Project, a comprehensive open-access database of computed materials properties, reports a theoretical band gap of 0.000 eV for CrP with an orthorhombic crystal structure (space group Pnma). This zero-band-gap prediction strongly suggests that CrP is a metal, meaning there is no energy separation between its valence and conduction bands, allowing for the free movement of electrons.

Computational Methodology: Density Functional Theory

The theoretical band gap of CrP was calculated using the following protocol:

  • Framework: Density Functional Theory (DFT) as implemented in the Vienna Ab initio Simulation Package (VASP).

  • Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional was employed to describe the exchange and correlation interactions between electrons.

  • Electron-Ion Interaction: Projector Augmented Wave (PAW) pseudopotentials were used to represent the interaction between the core and valence electrons.

  • Structure: The calculations were performed on the experimentally determined orthorhombic crystal structure of CrP.

  • Brillouin Zone Integration: The electronic band structure and density of states were calculated along high-symmetry directions in the first Brillouin zone to identify the valence band maximum and conduction band minimum.

The convergence of these calculations with respect to parameters such as the plane-wave energy cutoff and k-point sampling is crucial for obtaining accurate results. The prediction of a zero band gap from these robust computational methods provides a strong theoretical foundation for the metallic nature of CrP.

The Experimental Verdict: Confirmation of Metallic Behavior

Experimental studies on single crystals of this compound have corroborated the theoretical predictions of its metallic nature. Research focusing on the transport properties of CrP provides compelling evidence against the presence of a significant band gap.

Experimental Protocol: Transport Property Measurements

The experimental determination of the metallic nature of CrP involved the following key steps:

  • Crystal Growth: High-quality single crystals of CrP were synthesized, often using a flux growth method. This is critical to minimize defects and grain boundaries that can affect transport measurements.

  • Electrical Resistivity Measurement: The electrical resistivity of the single crystal was measured as a function of temperature using a four-probe method. A metallic material will exhibit a decrease in resistivity as the temperature is lowered.

  • Thermal Conductivity Measurement: The thermal conductivity of the crystal was measured over a range of temperatures. In metals, a significant portion of the thermal conductivity is due to the movement of free electrons.

  • Heat Capacity Measurement: The heat capacity of the material was measured to understand the contributions of electrons and lattice vibrations (phonons) to the material's thermal properties.

  • Data Analysis: The experimental data was analyzed to determine the Lorentz number and to compare the temperature dependence of resistivity and thermal conductivity with theoretical models for metals.

The congruence between the theoretical predictions and the experimental transport data provides a high degree of confidence in the classification of this compound as a metallic compound with a zero band gap.

Visualizing the Comparison: A Logical Workflow

The following diagram illustrates the logical flow of comparing the theoretical and experimental approaches to determining the electronic properties of this compound.

BandGapComparison cluster_theoretical Theoretical Approach cluster_experimental Experimental Approach Theor_Method Density Functional Theory (DFT) Theor_Calc Band Structure Calculation Theor_Method->Theor_Calc Theor_Result Predicted Band Gap = 0.000 eV (Metallic) Theor_Calc->Theor_Result Comparison Comparison Theor_Result->Comparison Exp_Method Transport Property Measurements Exp_Measurement Electrical & Thermal Conductivity Exp_Method->Exp_Measurement Exp_Result Metallic Behavior Observed Exp_Measurement->Exp_Result Exp_Result->Comparison Conclusion Conclusion: CrP is a Metal Comparison->Conclusion

Caption: Workflow comparing theoretical and experimental band gap determination for CrP.

A Comparative Guide to the Long-Term Cycling Stability of Chromium Phosphide vs. Graphite Anodes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in battery technology and material science, the choice of anode material is critical to the performance and longevity of lithium-ion batteries. While graphite has long been the commercial standard, emerging materials like chromium phosphide (CrP) are being explored for their potential advantages. This guide provides an objective comparison of the long-term cycling stability of this compound and graphite anodes, supported by experimental data and detailed protocols.

Executive Summary

Graphite anodes are known for their excellent cycling stability and low cost, making them the incumbent technology in the lithium-ion battery market. However, their theoretical capacity is limited. This compound, a conversion-type anode material, offers a significantly higher theoretical capacity. This guide will delve into the long-term cycling performance of a this compound composite and compare it with various graphite-based anodes, providing insights into their respective strengths and weaknesses.

Data Presentation: Performance Comparison

The following tables summarize the key performance metrics for a this compound composite and different graphite-based anodes based on available experimental data. Due to the limited availability of data on pure chromium monophosphide (CrP), data for a chromium tetraphosphide/carbon (CrP4/C) nanocomposite is used as a representative for chromium-based phosphide anodes.

Anode MaterialCurrent Density (mA/g)Specific Capacity (mAh/g)Cycle NumberCapacity Retention (%)Coulombic Efficiency (%)
CrP4/C Nanocomposite 1000860100Not specifiedNot specified
Lignin-based Carbon 1000150100085Not specified
Commercial Graphite ~2232 (6C)145.5Not specifiedNot specifiedNot specified
Amorphous Carbon-coated Graphite Not specified (5C)Not specified120087>99%
Silicon-coated Graphite ~1116 (3C)250Not specifiedNot specifiedNot specified

Analysis of Long-Term Cycling Stability

This compound (CrP4/C Nanocomposite):

The CrP4/C nanocomposite demonstrates a high specific capacity of 860 mAh/g after 100 cycles at a demanding current density of 1000 mA/g[1][2]. This high capacity is a significant advantage over graphite. However, the available data is limited to 100 cycles, and the capacity retention and coulombic efficiency over more extended cycling are not specified. The long-term stability of phosphide-based anodes can be a concern due to large volume changes during the conversion reaction with lithium, which can lead to pulverization of the electrode and loss of electrical contact. The incorporation of a carbon matrix in the CrP4/C composite is a crucial strategy to mitigate these issues and enhance conductivity.

Graphite Anodes:

Graphite anodes are the benchmark for cycling stability. As seen in the data, various forms of graphite and its composites exhibit excellent long-term performance.

  • A lignin-based carbon anode , a form of hard carbon that can be compared to graphite, maintained a capacity of 150 mAh/g with 85% retention after an impressive 1000 cycles at 1000 mA/g[3]. This demonstrates the inherent stability of carbon-based anode materials.

  • Commercial graphite tested in a full cell at a very high rate of 6C (approximately 2232 mA/g) delivered a capacity of 145.5 mAh/g, showcasing its capability for high-power applications[4].

  • Amorphous carbon-coated graphite shows exceptional stability, with 87% capacity retention after 1200 cycles at a high rate of 5C[5]. The coating helps to stabilize the solid electrolyte interphase (SEI) layer, which is crucial for long-term cycling.

  • Silicon-coated graphite offers a higher capacity of 250 mAh/g at a 3C rate, leveraging the high capacity of silicon while the graphite and coating provide structural stability[6].

In general, while graphite's specific capacity is lower than that of the CrP4/C composite, its proven long-term stability, often exceeding 1000 cycles with high capacity retention, remains a key advantage. The primary failure mechanism in graphite anodes is typically related to the continuous growth and reformation of the SEI layer, which consumes lithium and electrolyte, leading to gradual capacity fade.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the synthesis of this compound and the preparation of a graphite anode.

Synthesis of this compound (CrP) Nanoparticles

This protocol describes a general method for synthesizing this compound nanoparticles.

Materials:

  • Chromium precursor (e.g., chromium(III) chloride)

  • Phosphorus precursor (e.g., trioctylphosphine)

  • Solvent (e.g., oleylamine)

  • Reducing agent (if necessary)

Procedure:

  • In a three-neck flask equipped with a condenser and a magnetic stirrer, dissolve the chromium precursor in the solvent under an inert atmosphere (e.g., argon).

  • Heat the mixture to a specific temperature (e.g., 120-150 °C) with vigorous stirring to ensure complete dissolution and formation of a complex.

  • Inject the phosphorus precursor into the hot solution.

  • Raise the temperature to a higher reaction temperature (e.g., 300-350 °C) and maintain for a set period (e.g., 1-2 hours) to allow for nanoparticle formation.

  • After the reaction is complete, cool the solution to room temperature.

  • Precipitate the nanoparticles by adding a non-solvent (e.g., ethanol) and centrifuge to collect the product.

  • Wash the nanoparticles multiple times with a mixture of a non-solvent and a solvent (e.g., ethanol/hexane) to remove any unreacted precursors and byproducts.

  • Dry the final CrP nanoparticle product under vacuum.

Preparation of a Water-Based Graphite Anode Slurry

This protocol outlines the steps for preparing a standard graphite anode slurry for coating onto a current collector.

Materials:

  • Graphite powder (anode active material)

  • Carbon black (conductive additive)

  • Carboxymethyl cellulose (CMC) (binder)

  • Styrene-butadiene rubber (SBR) (co-binder)

  • Deionized water (solvent)

Procedure:

  • Dry Mixing: Thoroughly mix the graphite powder and carbon black in a planetary mixer or a similar high-shear mixer to ensure a homogeneous distribution of the conductive additive.

  • Binder Solution Preparation: In a separate container, dissolve the CMC powder in deionized water with stirring. Gentle heating may be applied to facilitate dissolution.

  • Slurry Formation:

    • Slowly add the CMC solution to the dry powder mixture while continuously mixing.

    • Continue mixing until a homogeneous, lump-free slurry is formed.

    • Add the SBR emulsion to the slurry and continue mixing for a specified time to ensure uniform distribution of both binders.

  • Viscosity Adjustment: Adjust the viscosity of the slurry by adding small amounts of deionized water until the desired consistency for coating is achieved.

  • Degassing: Place the final slurry in a vacuum chamber to remove any trapped air bubbles, which can cause defects in the final electrode coating.

  • Coating: Coat the prepared slurry onto a copper foil current collector using a doctor blade or a slot-die coater to a specified thickness.

  • Drying: Dry the coated electrode in a vacuum oven at a specific temperature (e.g., 80-120 °C) for several hours to completely remove the water.

Mandatory Visualization

Below are diagrams illustrating the experimental workflow and the logical relationship of components in the battery system, created using the DOT language.

experimental_workflow cluster_material_synthesis Material Synthesis cluster_electrode_fabrication Electrode Fabrication cluster_cell_assembly Cell Assembly cluster_electrochemical_testing Electrochemical Testing synthesis_crp CrP Synthesis slurry_prep Slurry Preparation synthesis_crp->slurry_prep synthesis_graphite Graphite Preparation synthesis_graphite->slurry_prep coating Coating on Cu Foil slurry_prep->coating drying Drying & Calendering coating->drying assembly Coin Cell Assembly (in Glovebox) drying->assembly cycling Galvanostatic Cycling assembly->cycling analysis Data Analysis cycling->analysis

Caption: Experimental workflow for anode material evaluation.

battery_components anode Anode (CrP or Graphite) electrolyte Electrolyte (Li-ion conductor) anode->electrolyte Li+ current_collector_anode Cu Current Collector anode->current_collector_anode e- cathode Cathode (e.g., LiCoO2) cathode->electrolyte Li+ current_collector_cathode Al Current Collector cathode->current_collector_cathode e- separator Separator (e- insulator)

Caption: Key components of a lithium-ion battery.

Conclusion

This compound-based anodes show significant promise due to their high specific capacity, which could lead to batteries with higher energy density. The data for the CrP4/C nanocomposite indicates excellent performance at high current densities. However, more extensive research into the long-term cycling stability, particularly beyond 100 cycles, and for chromium monophosphide (CrP) specifically, is required to fully assess its viability as a commercial anode material.

Graphite, while having a lower theoretical capacity, remains the industry standard due to its exceptional long-term cycling stability, proven over thousands of cycles in various forms. Its performance can be further enhanced through coatings and the development of composites.

References

A Comparative Guide to the Thermoelectric Figure of Merit in Metal Phosphides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient thermoelectric materials, capable of converting waste heat into useful electrical energy, has propelled the investigation of various material classes. Among these, metal phosphides have emerged as a promising group of compounds, offering a unique combination of favorable electronic properties and tunable thermal conductivity. This guide provides an objective comparison of the thermoelectric figure of merit (ZT) of several notable metal phosphides, supported by experimental data, to aid researchers in the selection and development of next-generation thermoelectric materials.

Quantitative Comparison of Thermoelectric Properties

The thermoelectric figure of merit, ZT, is the key metric for evaluating the performance of a thermoelectric material. It is a dimensionless quantity defined as ZT = (S²σT)/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the thermal conductivity. A higher ZT value indicates a more efficient thermoelectric material. The following table summarizes the experimentally determined thermoelectric properties of selected metal phosphides at their peak performance temperatures.

Material SystemTypePeak ZTTemperature (K)Seebeck Coefficient (S) (μV/K)Electrical Conductivity (σ) (S/m)Thermal Conductivity (κ) (W/(m·K))
Cd₃P₂ [1]n-type~0.91673-> 1 x 10⁵< 1.0
Ag₆Ge₁₀P₁₂ [2]p-type~0.7750~380~6.7 x 10³< 1.0
Ba₈Cu₁₆P₃₀ [3][4]p-type~0.6800~65 (at 460K)-2.9 - 3.7 (at 300K)
CaCuP [5]p-type~0.5800---
A(CuZn)P₂ p-type~0.6800-1000---
CoP₃ (Skutterudite)------
CeFe₄P₁₂ (Skutterudite)[6]p-type~0.72800~216-3.47 (lattice)

Experimental Protocols

The reliable determination of thermoelectric properties hinges on precise synthesis and characterization methodologies. The following sections detail the typical experimental protocols employed for the metal phosphides discussed in this guide.

Synthesis of Metal Phosphides

1. Solid-State Reaction: This is a common and straightforward method for synthesizing polycrystalline metal phosphides.

  • Precursors: High-purity elemental powders of the constituent metals and red phosphorus are used as starting materials.

  • Process: The stoichiometric amounts of the precursors are thoroughly mixed, typically inside an inert atmosphere glovebox to prevent oxidation. The mixture is then sealed in an evacuated quartz ampoule.

  • Heating Profile: The ampoule is slowly heated to a specific reaction temperature, held for an extended period (often several days) to ensure complete reaction and homogenization, and then slowly cooled to room temperature. Multiple grinding and reheating steps may be necessary to achieve a single-phase product. For example, the synthesis of skutterudites like CoP₃ and CeFe₄P₁₂ often involves this method[3].

2. Spark Plasma Sintering (SPS): SPS is a rapid consolidation technique that is particularly effective for producing dense, fine-grained bulk materials, which can be beneficial for reducing thermal conductivity.

  • Powder Preparation: The pre-synthesized metal phosphide powder (often from a solid-state reaction) is loaded into a graphite die.

  • Sintering Process: A pulsed direct current is passed through the die and the powder under uniaxial pressure. This results in rapid heating and densification of the material at lower temperatures and for shorter durations compared to conventional sintering methods. This technique is frequently used to prepare high-density samples for thermoelectric property measurements[7][8].

Characterization of Thermoelectric Properties

1. Seebeck Coefficient and Electrical Conductivity: These two parameters are often measured simultaneously using specialized equipment.

  • Methodology: A bar-shaped sample is placed in a measurement chamber with a controlled atmosphere (e.g., helium or vacuum). A temperature gradient (ΔT) is established across the length of the sample by two heaters. The resulting thermoelectric voltage (ΔV) is measured by thermocouples attached to the sample. The Seebeck coefficient is then calculated as S = -ΔV/ΔT. The electrical conductivity (or resistivity) is typically measured using a four-probe method, where a known current is passed through the sample and the voltage drop across a specific distance is measured[4][9][10].

2. Thermal Conductivity: The total thermal conductivity (κ) is the sum of the electronic thermal conductivity (κₑ) and the lattice thermal conductivity (κₗ).

  • Measurement of Thermal Diffusivity: The most common technique for measuring thermal conductivity is the laser flash method[2][3][11]. A high-intensity laser pulse irradiates one face of a small, disk-shaped sample. An infrared detector on the opposite face measures the resulting temperature rise as a function of time. The thermal diffusivity (α) is determined from this temperature-time profile.

  • Calculation of Thermal Conductivity: The thermal conductivity is then calculated using the equation κ = α · Cₚ · ρ, where Cₚ is the specific heat capacity and ρ is the density of the material. The specific heat capacity is often measured separately using differential scanning calorimetry (DSC), and the density is determined by the Archimedes method.

  • Lattice Thermal Conductivity: The electronic contribution to the thermal conductivity (κₑ) can be estimated using the Wiedemann-Franz law (κₑ = LσT), where L is the Lorenz number. The lattice thermal conductivity (κₗ) is then obtained by subtracting the electronic contribution from the total thermal conductivity (κₗ = κ - κₑ).

Experimental and Logical Workflow

The following diagram illustrates the typical workflow for the synthesis and characterization of thermoelectric metal phosphides.

ThermoelectricWorkflow cluster_synthesis Material Synthesis cluster_characterization Property Characterization cluster_analysis Performance Evaluation Precursors Precursor Selection (High-Purity Elements) Mixing Stoichiometric Mixing (Inert Atmosphere) Precursors->Mixing SSR Solid-State Reaction (Sealed Ampoule, High Temp) Mixing->SSR SPS Spark Plasma Sintering (Densification) SSR->SPS Structural Structural Analysis (XRD, SEM) SPS->Structural Thermoelectric Thermoelectric Measurements SPS->Thermoelectric Seebeck_Sigma Seebeck Coefficient (S) & Electrical Conductivity (σ) Thermoelectric->Seebeck_Sigma Thermal Thermal Conductivity (κ) (Laser Flash Method) Thermoelectric->Thermal ZT_Calc ZT Calculation ZT = (S²σT)/κ Seebeck_Sigma->ZT_Calc Thermal->ZT_Calc Comparison Comparative Analysis ZT_Calc->Comparison

Workflow for thermoelectric material synthesis and characterization.

Signaling Pathways and Logical Relationships

The interplay between the fundamental material properties that govern the thermoelectric figure of merit is crucial for designing high-performance materials. The following diagram illustrates these relationships.

ZT_Factors ZT Thermoelectric Figure of Merit (ZT) PowerFactor Power Factor (S²σ) PowerFactor->ZT Increases ThermalConductivity Thermal Conductivity (κ) ThermalConductivity->ZT Decreases ElecThermal Electronic Thermal Conductivity (κₑ) ThermalConductivity->ElecThermal LatticeThermal Lattice Thermal Conductivity (κₗ) ThermalConductivity->LatticeThermal Seebeck Seebeck Coefficient (S) Seebeck->PowerFactor ElecConductivity Electrical Conductivity (σ) ElecConductivity->PowerFactor ElecConductivity->ElecThermal Wiedemann-Franz Law CarrierConc Carrier Concentration (n) CarrierConc->Seebeck Inversely related CarrierConc->ElecConductivity Directly related Mobility Carrier Mobility (μ) Mobility->ElecConductivity EffectiveMass Effective Mass (m*) EffectiveMass->Seebeck PhononScattering Phonon Scattering PhononScattering->LatticeThermal Reduces

Interdependencies of factors influencing the ZT value.

References

Cost-Performance Analysis of Chromium Phosphide Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of catalysis, the pursuit of cost-effective and high-performance materials is paramount. Transition metal phosphides (TMPs) have emerged as a promising class of catalysts due to their unique electronic structures and excellent catalytic activities in a variety of chemical transformations. Among them, chromium phosphide (CrP) has garnered significant attention. This guide provides a comprehensive cost-performance analysis of this compound catalysts, objectively comparing them with common alternatives such as cobalt phosphide (CoP), iron phosphide (FeP), and nickel phosphide (NiP). The information presented herein is supported by experimental data from peer-reviewed literature to aid researchers in making informed decisions for their specific applications.

Cost Analysis of Precursor Materials

The economic viability of a catalyst is heavily dependent on the cost of its raw materials. The following table summarizes the approximate costs of common precursors used in the synthesis of this compound and its alternatives. It is important to note that these prices are estimates and can vary based on purity, quantity, and supplier.

CatalystMetal PrecursorTypical Price (USD/kg)Phosphorus SourceTypical Price (USD/kg)
CrP Chromium(III) chloride (CrCl₃)~140 - 220[1][2][3][4][5]Sodium hypophosphite (NaH₂PO₂·H₂O)~3 - 5[6][7][8][9]
Triphenyl phosphite (P(OC₆H₅)₃)~3 - 6[10][11][12][13]
CoP Cobalt(II) chloride (CoCl₂)~80 - 100[14][15]Sodium hypophosphite (NaH₂PO₂·H₂O)~3 - 5[6][7][8][9]
Triphenyl phosphite (P(OC₆H₅)₃)~3 - 6[10][11][12][13]
FeP Iron(III) chloride (FeCl₃)~60 - 150[16][17][18][19][20]Sodium hypophosphite (NaH₂PO₂·H₂O)~3 - 5[6][7][8][9]
NiP Nickel(II) chloride (NiCl₂)~450 - 550[21][22][23][24][25]Sodium hypophosphite (NaH₂PO₂·H₂O)~3 - 5[6][7][8][9]

Note: Prices are based on bulk quantities and are subject to market fluctuations.

Performance Comparison in Electrocatalysis

This compound and other TMPs are extensively studied for their electrocatalytic activity, particularly for the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER), which are crucial for water splitting technologies. The following tables present a comparative summary of their performance metrics, extracted from various studies. It is critical to consider the noted experimental conditions as they significantly influence the reported values.

Hydrogen Evolution Reaction (HER)
CatalystElectrolyteOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Stability
CrP 1 M KOH~104Not widely reportedGood stability in alkaline media.[26]
CoP 0.5 M H₂SO₄~85~42Stable for over 24 hours in acidic media.[27]
1 M KOH~9442Enhanced long-term stability.[27]
FeP 1 M KOH~8460Robust stability for 20 hours in alkaline media.[27]
Ni₂P 1 M KOH~78 (Mo-doped)Not specifiedMaintained long-term stability for over 24 hours.[27]
Oxygen Evolution Reaction (OER)
CatalystElectrolyteOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Stability
CrP 1 M KOH~256 (Cr, Fe co-doped CoP)Not specifiedNot specified
CoP 1 M KOH~256 (Cr, Fe co-doped)Not specifiedNot specified
FeP 1 M KOH~186 (NiFeP)Not specifiedNot specified
NiFeP 1 M KOH~186Not specifiedGood stability reported.[28]

Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides detailed methodologies for the synthesis of this compound catalysts and the electrochemical evaluation of their performance.

Synthesis of this compound Nanocrystals (Solvothermal Method)

A common method for synthesizing CrP nanocrystals involves a solvothermal reaction between a chromium precursor and a phosphorus source.

Materials:

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • Sodium hypophosphite monohydrate (NaH₂PO₂·H₂O)

  • Oleylamine (C₁₈H₃₅NH₂)

  • Ethanol

  • Toluene

Procedure:

  • In a typical synthesis, a specific molar ratio of CrCl₃·6H₂O and NaH₂PO₂·H₂O is dissolved in oleylamine in a three-neck flask.

  • The mixture is degassed under vacuum and then heated to a specific temperature (e.g., 300-350 °C) under an inert atmosphere (e.g., Argon) for a set duration (e.g., 1-2 hours).

  • After the reaction, the solution is cooled to room temperature.

  • The resulting CrP nanocrystals are precipitated by adding ethanol and collected by centrifugation.

  • The product is washed multiple times with a mixture of ethanol and toluene to remove any unreacted precursors and solvent.

  • The final product is dried under vacuum.

SynthesisWorkflow Precursors CrCl₃·6H₂O + NaH₂PO₂·H₂O in Oleylamine Reaction Solvothermal Reaction (e.g., 320°C, 2h, Ar atm) Precursors->Reaction Cooling Cooling to Room Temperature Reaction->Cooling Precipitation Precipitation with Ethanol Cooling->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Washing Washing with Ethanol/Toluene Centrifugation->Washing Drying Drying under Vacuum Washing->Drying CrP_Product CrP Nanocrystals Drying->CrP_Product

Fig. 1: General workflow for the solvothermal synthesis of CrP nanocrystals.
Electrochemical Measurements (HER/OER)

The electrocatalytic performance is typically evaluated using a standard three-electrode setup.

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode cell (Working electrode, Counter electrode, Reference electrode)

  • Rotating Disk Electrode (RDE) or Rotating Ring-Disk Electrode (RRDE) setup

Procedure:

  • Working Electrode Preparation: A catalyst ink is prepared by dispersing a known amount of the catalyst powder in a solvent mixture (e.g., water, isopropanol) with a binder (e.g., Nafion). A specific volume of this ink is drop-casted onto a glassy carbon electrode and dried.

  • Electrochemical Cell Setup: The working electrode, a counter electrode (e.g., platinum wire or graphite rod), and a reference electrode (e.g., Ag/AgCl or Calomel) are assembled in an electrochemical cell containing the electrolyte (e.g., 0.5 M H₂SO₄ or 1.0 M KOH).

  • Electrolyte Saturation: The electrolyte is saturated with a relevant gas (H₂ for HER, O₂ for OER) by bubbling for at least 30 minutes prior to the measurement.

  • Cyclic Voltammetry (CV): CV scans are performed to clean the electrode surface and to determine the electrochemical active surface area (ECSA).

  • Linear Sweep Voltammetry (LSV): LSV is recorded at a slow scan rate (e.g., 5 mV/s) with electrode rotation (for RDE/RRDE) to obtain the polarization curve. The overpotential required to achieve a certain current density (e.g., 10 mA/cm²) is a key performance metric.

  • Tafel Analysis: The Tafel slope is derived from the linear region of the Tafel plot (overpotential vs. log(current density)) to investigate the reaction kinetics.

  • Stability Test: Chronoamperometry or chronopotentiometry is performed at a constant potential or current density for an extended period to evaluate the catalyst's durability.

ElectrochemicalWorkflow cluster_prep Electrode Preparation cluster_measurement Electrochemical Measurement Ink Catalyst Ink Preparation Coating Drop-casting on Electrode Ink->Coating Drying_Elec Drying Coating->Drying_Elec Cell Three-Electrode Cell Assembly Drying_Elec->Cell Saturation Electrolyte Saturation (H₂/O₂) Cell->Saturation CV Cyclic Voltammetry (CV) Saturation->CV LSV Linear Sweep Voltammetry (LSV) CV->LSV Tafel Tafel Analysis LSV->Tafel Stability Chronoamperometry Tafel->Stability

Fig. 2: Experimental workflow for electrochemical performance evaluation.

Signaling Pathways and Logical Relationships

The catalytic activity of transition metal phosphides is attributed to the unique electronic interaction between the metal and phosphorus atoms. The phosphorus atoms can act as proton-acceptor sites, while the metal atoms can act as hydride-acceptor sites, facilitating the hydrogen evolution reaction.

HER_Mechanism cluster_catalyst Catalyst Surface H2O H₂O P Phosphorus Site (P) H2O->P Volmer Step (H₂O + e⁻ → H_ads + OH⁻) H_ads H_ads M Metal Site (M) H_ads->M Hydrogen Spillover H2 H₂ M->H2 Tafel/Heyrovsky Step (2H_ads → H₂ or H_ads + H₂O + e⁻ → H₂ + OH⁻)

Fig. 3: Simplified representation of the HER mechanism on a TMP catalyst surface.

Conclusion

This compound catalysts present a compelling option in the field of catalysis, offering a balance of performance and cost-effectiveness. While generally more expensive than iron-based precursors, chromium is more abundant and less costly than cobalt and nickel, making CrP a potentially more sustainable choice. In terms of performance, CrP demonstrates competitive activity for electrocatalytic hydrogen evolution, particularly in alkaline media. However, CoP and FeP often exhibit lower overpotentials.

The choice of catalyst will ultimately depend on the specific application, required performance metrics, and economic constraints. This guide provides a foundational framework for comparing these materials. Researchers are encouraged to consider the specific experimental conditions and to conduct their own targeted studies to determine the optimal catalyst for their needs. The continued development of novel synthetic methods and a deeper understanding of the structure-activity relationships will undoubtedly lead to further advancements in the performance and cost-effectiveness of this compound and other transition metal phosphide catalysts.

References

Safety Operating Guide

Proper Disposal of Chromium Phosphide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals handling chromium phosphide (CrP) now have access to essential safety and disposal protocols. This guide provides a comprehensive, step-by-step approach to managing this compound waste, ensuring laboratory safety and regulatory compliance. Due to the hazardous nature of this compound, strict adherence to these procedures is critical to mitigate risks to personnel and the environment.

This compound is a solid material that presents a dual hazard due to the presence of both chromium and phosphide. Chromium compounds are known for their toxicity, which varies with the oxidation state, while phosphides can react with moisture to produce highly toxic phosphine gas.[1] Therefore, the proper disposal of this compound is not merely a matter of waste management but a critical safety procedure. All disposal activities must be conducted in accordance with local, state, and federal regulations.[2][3]

Immediate Safety and Handling

Before beginning any disposal-related activities, it is imperative to handle this compound with the utmost care in a well-ventilated area, preferably within a chemical fume hood.[2] Adherence to proper personal protective equipment (PPE) protocols is mandatory to prevent exposure.

Personal Protective Equipment (PPE) and Safety MeasuresSpecification
Eye Protection Tightly fitting safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Skin Protection Lab coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a chemical fume hood to avoid dust inhalation.
Emergency Equipment Safety shower and eyewash station must be readily accessible.[4]

Step-by-Step Disposal Protocol

The disposal of this compound waste requires a multi-stage process focused on the separate treatment of the chromium and phosphide components. This typically involves the conversion of chromium to a less toxic state and the deactivation of the phosphide.

Phase 1: Deactivation of Phosphide

The primary hazard associated with phosphide compounds is the generation of toxic phosphine gas upon contact with water or moisture.[1] Therefore, the first crucial step is the deactivation of the phosphide component through controlled hydrolysis. This procedure must be carried out by trained personnel in a controlled laboratory setting.

Experimental Protocol: Phosphide Deactivation via Hydrolysis

  • Preparation: In a designated chemical fume hood, prepare a large, open-topped container with a solution of water and a low-foam detergent.[5]

  • Controlled Addition: Slowly and carefully add the this compound waste to the detergent solution in small increments. This controlled addition is critical to manage the rate of phosphine gas evolution.

  • Reaction Monitoring: The reaction will produce phosphine gas. Ensure the fume hood is operating at maximum efficiency to safely vent the gas. The reaction is complete when the addition of more this compound no longer results in gas evolution.

  • Ventilation: Allow the solution to stand in the fume hood for a sufficient period to ensure all phosphine gas has been safely vented.

Phase 2: Chromium Treatment - Reduction and Precipitation

Following the deactivation of the phosphide, the resulting solution contains chromium ions. The next phase involves the conversion of potentially more toxic hexavalent chromium (Cr(VI)) to the less toxic trivalent chromium (Cr(III)) and its subsequent precipitation.[6][7]

Experimental Protocol: Chromium Reduction and Precipitation

  • Acidification: Adjust the pH of the chromium-containing solution to a range of 2-3 by adding an acid, such as sulfuric acid. This acidic environment facilitates the reduction of Cr(VI).[6]

  • Reduction: Introduce a chemical reducing agent, such as sodium bisulfite or sodium metabisulfite, to the acidic solution. The completion of the reduction can be monitored using an ORP (oxidation-reduction potential) meter, with a typical setpoint in the range of 200-300 mV.[7]

  • Precipitation: Once the reduction is complete, raise the pH of the solution to 8.0 or higher by adding a base, such as sodium hydroxide or lime.[7] This will cause the trivalent chromium to precipitate out of the solution as chromium hydroxide (Cr(OH)₃), a solid.[6]

  • Separation: Allow the chromium hydroxide precipitate to settle. Separate the solid waste from the liquid by filtration or decantation.

  • Verification: Test the remaining liquid for residual chromium content to ensure it meets local sewer discharge limits before disposal. If necessary, repeat the precipitation process.

Phase 3: Final Disposal

The final stage involves the proper disposal of the treated solid and liquid wastes.

  • Solid Waste: The solid chromium hydroxide precipitate is considered hazardous waste. It must be collected in a clearly labeled, sealed container.[8]

  • Liquid Waste: The treated liquid, if it meets local discharge standards, can be disposed of down the drain with copious amounts of water.

  • Waste Manifest: All hazardous waste must be disposed of through a licensed environmental management company.[2] Ensure that a hazardous waste manifest is completed to track the waste from your facility to its final disposal site, in compliance with "cradle to grave" regulations.[3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: this compound Waste ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood deactivation Phase 1: Phosphide Deactivation (Controlled Hydrolysis) fume_hood->deactivation phosphine_vent Safely Vent Phosphine Gas deactivation->phosphine_vent chromium_solution Resulting Chromium Solution phosphine_vent->chromium_solution reduction Phase 2: Chromium Treatment (Reduction & Precipitation) chromium_solution->reduction acidify Acidify to pH 2-3 reduction->acidify add_reducer Add Reducing Agent acidify->add_reducer precipitate Raise pH to >8.0 for Precipitation add_reducer->precipitate separate Separate Solid and Liquid Waste precipitate->separate solid_waste Solid Waste (Chromium Hydroxide) separate->solid_waste liquid_waste Liquid Waste (Supernatant) separate->liquid_waste dispose_solid Phase 3: Final Disposal (Licensed Contractor) solid_waste->dispose_solid test_liquid Test Liquid for Residual Chromium liquid_waste->test_liquid test_liquid->reduction Does Not Meet Limits dispose_liquid Dispose Liquid per Local Regulations test_liquid->dispose_liquid Meets Limits end End dispose_solid->end dispose_liquid->end

Caption: Disposal workflow for this compound.

By following these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound waste, fostering a culture of safety and compliance within their institutions.

References

Essential Safety and Logistics for Handling Chromium Phosphide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Chromium phosphide (CrP). The following procedural steps and data will ensure the safe handling and disposal of this material.

Hazard Identification

This compound is a hazardous substance that requires careful handling to avoid adverse health effects. Key hazards include:

  • Acute Toxicity : Potentially harmful if swallowed, inhaled, or in contact with skin.

  • Skin and Eye Irritation : Can cause skin irritation and serious eye irritation.[1]

  • Respiratory Irritation : Inhalation of dust may cause respiratory irritation.[1]

  • Reactivity : Contact with moisture or acids may release toxic and flammable phosphine gas.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the primary defense against exposure to this compound. The following equipment is required.

PPE CategorySpecificationRationale
Hand Protection Chemical-impermeable gloves (e.g., Nitrile rubber). Gloves must be inspected before use.To protect against skin contact and irritation.[1]
Eye & Face Protection Tightly fitting safety goggles with side-shields or a face shield.To protect eyes from dust particles and potential splashes.[1]
Skin & Body Protection Fire/flame resistant and impervious clothing. A lab coat or chemical-resistant apron should be worn.To protect skin from accidental contact and contamination of personal clothing.[1]
Respiratory Protection A full-face respirator is necessary if exposure limits are exceeded or if irritation is experienced. Use a NIOSH/MSHA-approved respirator.To prevent inhalation of harmful dust particles.[1]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is mandatory when working with this compound.

1. Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2]
  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]
  • Remove all sources of ignition and use non-sparking tools to prevent fire hazards.[1]
  • Have appropriate spill cleanup materials readily available.

2. Handling:

  • Wear all required PPE as specified in the table above.
  • Avoid the formation and inhalation of dust and aerosols.[1]
  • Avoid contact with skin and eyes.[1]
  • Handle and store the material under a dry, inert atmosphere if possible.
  • Keep the container tightly closed when not in use.[1][2]

3. Post-Handling:

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2]
  • Decontaminate the work area after the procedure is complete.
  • Remove and properly dispose of contaminated PPE. Contaminated clothing should be washed before reuse.[2][3]

Emergency Procedures

Spill and Leak Procedures:

  • Evacuate personnel from the immediate area and ensure adequate ventilation.[1]

  • Remove all sources of ignition.[1]

  • Wearing appropriate PPE, collect the spilled material using spark-proof tools.[1]

  • Place the collected material in a suitable, closed container for disposal.[1]

  • Do not allow the chemical to enter drains or sewer systems.[1]

First Aid Measures:

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1][2]

  • Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Disposal Plan

This compound and its containers must be disposed of as hazardous waste.

  • Waste Collection :

    • Collect waste this compound and any contaminated materials in a clearly labeled, sealed, and suitable container.[1]

  • Storage :

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • Disposal :

    • The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

    • Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[1]

    • Follow all federal, state, and local regulations for hazardous waste disposal.

Experimental Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Protocol prep_area Prepare Well-Ventilated Work Area (Fume Hood) don_ppe Don Required PPE (Gloves, Goggles, Lab Coat, Respirator) prep_area->don_ppe gather_materials Gather Materials & Non-Sparking Tools don_ppe->gather_materials prep_spill_kit Ensure Spill Kit is Accessible gather_materials->prep_spill_kit handle_crp Handle this compound (Avoid Dust Formation) prep_spill_kit->handle_crp perform_exp Perform Experimental Procedure handle_crp->perform_exp spill Spill Occurs handle_crp->spill close_container Securely Close Container After Use perform_exp->close_container decontaminate Decontaminate Work Surface close_container->decontaminate dispose_waste Dispose of Waste in Labeled Container decontaminate->dispose_waste doff_ppe Doff and Dispose of Contaminated PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands evacuate Evacuate Area spill->evacuate contain Contain Spill with Appropriate Materials evacuate->contain cleanup Clean Up Spill Following SDS contain->cleanup report Report Incident cleanup->report

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.